Ferrous lactate dihydrate
Description
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Properties
CAS No. |
1654003-97-0 |
|---|---|
Molecular Formula |
C6H14FeO8 |
Molecular Weight |
270.02 g/mol |
IUPAC Name |
2-hydroxypropanoate;iron(2+);dihydrate |
InChI |
InChI=1S/2C3H6O3.Fe.2H2O/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);;2*1H2/q;;+2;;/p-2 |
InChI Key |
HBBOMTPSSVKNES-UHFFFAOYSA-L |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.[Fe+2] |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Ferrous Lactate Dihydrate for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, a thorough understanding of the chemical and biological properties of active pharmaceutical ingredients and excipients is paramount. This in-depth guide provides a detailed overview of the core chemical properties of ferrous lactate (B86563) dihydrate, complete with experimental protocols and visualizations to support laboratory work and formulation development.
Core Chemical and Physical Properties
Ferrous lactate dihydrate is an organic iron salt valued for its high bioavailability and tolerability, making it a preferred choice for iron supplementation in pharmaceuticals and fortified foods.[1][2] It consists of a central iron(II) cation chelated by two lactate anions, with two water molecules completing the coordination sphere.[3] This structure contributes to its stability, particularly against oxidation compared to inorganic iron salts.[3]
Below is a summary of its key quantitative properties:
| Property | Value | References |
| Molecular Formula | C₆H₁₄FeO₈ | [4] |
| Molecular Weight | 270.02 g/mol | [3][4] |
| Appearance | Greenish-white to light green crystalline powder | [4][5] |
| Solubility in Water | Soluble | [5] |
| Solubility in Ethanol | Practically insoluble | [5] |
| pH (2% solution) | 5.0 - 6.0 | [4] |
| Water Content | 12.0 - 14.0% | [4] |
| Ferric Iron Content | ≤ 0.2% | [4] |
Synthesis of this compound: Experimental Protocols
Two primary methods for the synthesis of ferrous lactate are the reaction of a ferrous salt with a lactate salt and the direct reaction of iron with lactic acid.
Protocol 1: Synthesis via Reaction of Ferrous Carbonate with Lactic Acid
This method avoids the introduction of chloride or sulfate (B86663) ions and offers a high yield.[6]
Materials:
-
Ferrous carbonate (FeCO₃)
-
Lactic acid (C₃H₆O₃)
-
Iron powder (Fe)
-
Ethanol
-
Deionized water
Procedure:
-
In a reaction vessel, create a mixture of ferrous carbonate and lactic acid. A mass-to-volume ratio of 1:15 (e.g., 5 g ferrous carbonate to 75 mL lactic acid) can be used.[6]
-
Add a small amount of iron powder (e.g., 0.015 g) to act as a reducing agent and protect against oxidation.[6]
-
Heat the mixture in a water bath at 60°C with constant stirring for 4 hours to obtain a mixed solution.[6]
-
Centrifuge the resulting solution to remove any unreacted solids.
-
Concentrate the supernatant liquid.
-
Induce crystallization by adding seed crystals (approximately 0.3% of the concentrated solution's mass) and stirring at 60 rpm for 4 hours at room temperature.[6]
-
Separate the formed crystals from the mother liquor by centrifugation.
-
Wash the crystals with 85% ethanol.[6]
-
Dry the purified crystals under vacuum at 65°C for 40 minutes.[6]
Protocol 2: Synthesis via Direct Reaction of Iron with Lactic Acid
This method involves the direct reaction of iron filings with lactic acid under controlled conditions.[3]
Materials:
-
Iron filings (Fe)
-
Lactic acid (C₃H₆O₃)
Procedure:
-
React iron filings with lactic acid in a reaction vessel.
-
Maintain the pH of the reaction mixture between 4.0 and 4.5.[3]
-
Control the temperature of the reaction between 45°C and 70°C.[3]
-
Continue the reaction until the evolution of hydrogen gas ceases.
-
Filter the hot solution to remove any unreacted iron filings.
-
Allow the filtrate to cool, which will lead to the crystallization of this compound.
-
Collect the crystals by filtration and wash with a small amount of cold deionized water.
-
Dry the crystals in a desiccator or at a low temperature in a vacuum oven.
Analytical Characterization: Experimental Protocols
Accurate characterization of this compound is crucial for quality control and formulation development.
Protocol 1: Determination of Iron (II) Content by Permanganate (B83412) Titration
This titrimetric method is a standard procedure for quantifying the ferrous iron content.[5][7]
Materials:
-
This compound sample
-
Standardized 0.1 N Potassium Permanganate (KMnO₄) solution
-
Formic acid (85% v/v)
-
Deionized water
Procedure:
-
Accurately weigh approximately 2 g of the dried this compound sample.
-
Dissolve the sample in deionized water in a 100 mL volumetric flask and dilute to the mark.
-
Pipette a 20 mL aliquot of this solution into a 250 mL conical flask.
-
Add 5 mL of 85% formic acid to the conical flask.[5]
-
Titrate the solution with standardized 0.1 N potassium permanganate solution until a persistent pink color is observed.[5][7]
-
Record the volume of potassium permanganate solution used.
-
Calculate the ferrous lactate content using the following formula:
-
Each mL of 0.1 N KMnO₄ is equivalent to 23.40 mg of C₆H₁₀FeO₆.[5]
-
Protocol 2: Determination of Ferric Iron (Iron III) Content
This method quantifies the amount of ferric iron impurity in the sample.[5]
Materials:
-
This compound sample
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Standardized 0.1 N Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution
-
Deionized water
Procedure:
-
Accurately weigh about 5 g of the sample.
-
Dissolve the sample in a mixture of 100 mL of deionized water and 10 mL of hydrochloric acid in a 250 mL glass-stoppered flask.[5]
-
Add 3 g of potassium iodide to the solution, shake well, and let it stand in the dark for 5 minutes.[5]
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution.
-
Add a few drops of starch indicator solution as the endpoint is approached (the solution will turn blue).
-
Continue the titration until the blue color disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the ferric iron content using the following formula:
-
Each mL of 0.1 N Na₂S₂O₃ is equivalent to 5.585 mg of iron (III).[5]
-
Protocol 3: Determination of Water Content by Near-Infrared (NIR) Spectroscopy
NIR spectroscopy offers a rapid and non-destructive method for determining the water content.[8] This protocol provides a general workflow; specific parameters will need to be optimized for the instrument used.
Workflow:
Caption: Workflow for determining water content using NIR spectroscopy.
Biological Role and Signaling Pathways
This compound serves as a source of ferrous iron (Fe²⁺), which is absorbed in the duodenum primarily through the Divalent Metal Transporter 1 (DMT1). Once inside the enterocyte, iron can be stored as ferritin or transported into the bloodstream via ferroportin. The hormone hepcidin (B1576463), primarily produced by the liver, is the master regulator of systemic iron homeostasis. High iron levels and inflammatory signals stimulate hepcidin production, which in turn leads to the degradation of ferroportin, thereby reducing iron absorption and release into the circulation.
Recent studies suggest that lactate, the anionic component of ferrous lactate, may also play a role in iron regulation by inducing hepcidin expression through the Bone Morphogenetic Protein (BMP)-SMAD signaling pathway.[9] This pathway is a key regulator of hepcidin transcription in response to iron levels.
Caption: Cellular uptake and regulation of iron from ferrous lactate.
Protocol for In Vitro Cellular Iron Uptake Study
The Caco-2 cell line is a widely used model for studying intestinal iron absorption.[10][11]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids
-
This compound
-
Hanks' Balanced Salt Solution (HBSS)
-
Cell lysis buffer
-
Ferritin immunoassay kit
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the Caco-2 cells onto permeable supports (e.g., Transwell inserts) and allow them to differentiate for 14-21 days to form a polarized monolayer.
-
Treatment:
-
Prepare a stock solution of this compound in deionized water.
-
On the day of the experiment, wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
Add fresh culture medium containing the desired concentration of this compound (e.g., 500 µM) to the apical side of the monolayers.[10] Include a control group with no added ferrous lactate.
-
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours).[10]
-
Cell Lysis:
-
After incubation, wash the cell monolayers three times with ice-cold HBSS to remove any unbound iron.
-
Add cell lysis buffer to each well and incubate on ice to lyse the cells.
-
-
Ferritin Assay:
-
Collect the cell lysates and determine the protein concentration.
-
Measure the ferritin concentration in the cell lysates using a commercially available immunoassay kit, following the manufacturer's instructions.
-
Normalize the ferritin concentration to the total protein concentration to determine the amount of iron taken up by the cells.
-
Stability Testing
Stability testing is essential to determine the shelf-life and appropriate storage conditions for this compound.
Protocol for Stability Testing
This protocol outlines a general approach for stability testing of the bulk powder.[12]
Procedure:
-
Sample Preparation: Place the this compound powder in containers that are representative of the intended packaging.
-
Storage Conditions: Store the samples under various conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Intervals:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.[12]
-
-
Analytical Tests: At each time point, analyze the samples for the following parameters:
-
Appearance (color, physical state)
-
Assay of ferrous lactate (e.g., by titration)
-
Ferric iron content
-
Water content
-
Dissolution (if applicable to a formulated product)
-
-
Data Evaluation: Evaluate the data to identify any significant changes over time and to establish a re-test period or shelf-life.
This comprehensive guide provides a foundational resource for researchers and professionals working with this compound. The detailed protocols and visualizations are intended to facilitate experimental design and a deeper understanding of this important iron supplement.
References
- 1. Iron-mediated regulation of liver hepcidin expression in rats and mice is abolished by alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepcidin Regulation in the Anemia of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (1654003-97-0) for sale [vulcanchem.com]
- 4. jostchemical.com [jostchemical.com]
- 5. fao.org [fao.org]
- 6. CN104876816A - Synthetic method of ferrous lactate - Google Patents [patents.google.com]
- 7. practical-science.com [practical-science.com]
- 8. Lactate administration improves laboratory parameters in murine models of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactate Production can Function to Increase Human Epithelial Cell Iron Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. vitaquest.com [vitaquest.com]
ferrous lactate dihydrate molecular structure and coordination
An In-depth Technical Guide to the Molecular Structure and Coordination of Ferrous Lactate (B86563) Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and coordination chemistry of ferrous lactate dihydrate (Fe(C₃H₅O₃)₂ · 2H₂O), a compound of significant interest in pharmaceutical and nutraceutical applications due to its high bioavailability as an iron supplement.
Molecular Structure and Coordination Environment
This compound is a coordination complex consisting of a central iron(II) ion chelated by two lactate anions and further coordinated by two water molecules.[1] The lactate ligands exhibit a bidentate coordination mode, binding to the ferrous ion through one of the carboxylate oxygen atoms and the α-hydroxyl group.[1] This chelation results in the formation of a stable six-membered metallocyclic ring structure.[1] The coordination sphere of the iron(II) ion is completed by two water molecules, resulting in a six-coordinate, likely octahedral, geometry.
The molecular formula of this compound is C₆H₁₄FeO₈, and its molecular weight is 270.02 g/mol .[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₄FeO₈ |
| Molecular Weight | 270.02 g/mol |
| Appearance | Greenish-white crystalline powder |
| IUPAC Name | iron(2+);bis(2-hydroxypropanoate);dihydrate |
| CAS Number | 1654003-97-0 |
Source:[1]
Crystallographic Data
Detailed single-crystal X-ray diffraction studies are required to precisely determine the bond lengths, bond angles, and unit cell parameters of this compound. While the monoclinic crystal system with space group P2₁/c has been reported, specific quantitative data from primary crystallographic literature is pending full analysis.
Synthesis and Manufacturing
Ferrous lactate can be synthesized through several methods, with the choice of route often depending on the desired purity and scale of production.
Double Decomposition Reaction
A common historical method involves the reaction of a soluble iron(II) salt, such as ferrous sulfate (B86663), with a lactate salt, such as calcium lactate.
Reaction: FeSO₄ + Ca(C₃H₅O₃)₂ → Fe(C₃H₅O₃)₂ + CaSO₄(s)
In this process, the less soluble calcium sulfate precipitates out of solution, leaving ferrous lactate in the aqueous phase. However, this method can introduce sulfate ion impurities that may require extensive purification steps.[1]
Direct Acid-Metal Reaction
A cleaner synthesis route involves the direct reaction of iron metal with lactic acid.
Reaction: Fe(s) + 2C₃H₆O₃(aq) → Fe(C₃H₅O₃)₂(aq) + H₂(g)
This method avoids the introduction of counter-ion impurities like sulfates or chlorides. The reaction is typically carried out under controlled pH and temperature to optimize the yield and purity of the final product.
Experimental Workflow for Direct Synthesis:
Caption: A generalized workflow for the direct synthesis of this compound.
Analytical Characterization
A variety of analytical techniques are employed to confirm the identity, purity, and structural features of this compound.
Spectroscopic Methods
Spectroscopic techniques are valuable for probing the coordination environment of the iron(II) ion and confirming the presence of functional groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the carboxylate and hydroxyl groups of the lactate ligand and the coordinated water molecules. Changes in the vibrational frequencies upon coordination to the iron center can provide insights into the bonding.
-
Mössbauer Spectroscopy: This technique is particularly sensitive to the oxidation state and local chemical environment of iron atoms. Mössbauer spectroscopy of this compound would be expected to show parameters (isomer shift and quadrupole splitting) characteristic of high-spin Fe(II) in an octahedral or distorted octahedral environment.
Thermal Analysis
Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), can be used to study the dehydration and decomposition processes of this compound. TGA can quantify the water of hydration, while DSC can determine the temperatures and enthalpies of these transitions.
X-ray Diffraction (XRD)
Powder X-ray diffraction (PXRD) is a powerful tool for phase identification and for confirming the crystalline nature of the bulk material. The PXRD pattern of this compound will exhibit a unique set of diffraction peaks corresponding to its crystal lattice.
Logical Relationship for Characterization:
Caption: The relationship between synthesis and various characterization techniques.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and characterization of this compound. The following are generalized procedures based on common laboratory practices.
Synthesis Protocol: Direct Acid-Metal Reaction
-
Reaction Setup: A reaction flask equipped with a magnetic stirrer, a condenser, and a gas outlet is charged with a molar excess of pure iron powder.
-
Addition of Lactic Acid: A solution of lactic acid in deoxygenated water is added to the flask. The concentration of lactic acid is typically in the range of 20-40% (w/w).
-
Reaction Conditions: The reaction mixture is heated to a temperature between 50-70 °C with continuous stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of Fe(II) to Fe(III). The pH of the reaction is monitored and maintained in a slightly acidic range.
-
Reaction Monitoring: The reaction is monitored by observing the cessation of hydrogen gas evolution and the dissolution of the iron powder.
-
Filtration: Upon completion, the hot reaction mixture is filtered to remove any unreacted iron and other solid impurities.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of this compound.
-
Isolation and Drying: The resulting greenish-white crystals are collected by filtration, washed with a small amount of cold deoxygenated water, and then with a solvent like ethanol. The crystals are dried under vacuum at a low temperature (e.g., 40-50 °C) to prevent the loss of water of hydration.
Characterization Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: A small amount of the finely ground this compound powder is packed into a sample holder.
-
Instrument Setup: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. The instrument is calibrated using a standard reference material.
-
Data Collection: The sample is scanned over a 2θ range of, for example, 5° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions (2θ) and intensities. These are then compared with reference patterns from crystallographic databases for phase identification.
Conclusion
This compound possesses a well-defined coordination structure where the iron(II) ion is chelated by two bidentate lactate ligands and coordinated by two water molecules. This structure contributes to its stability and bioavailability. The synthesis can be achieved through various routes, with the direct reaction of iron and lactic acid offering a high-purity product. A combination of spectroscopic, thermal, and diffraction techniques is essential for the comprehensive characterization of this important pharmaceutical compound. Further detailed single-crystal X-ray diffraction studies will provide more precise insights into its solid-state structure.
References
A Comprehensive Technical Guide to the Aqueous Solubility of Ferrous Lactate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the aqueous solubility of ferrous lactate (B86563) dihydrate, a key iron supplement in pharmaceutical and nutraceutical formulations. Understanding its solubility characteristics is paramount for optimizing drug delivery, ensuring bioavailability, and maintaining product stability. This document compiles available quantitative data, details relevant experimental methodologies, and illustrates associated biological pathways and experimental workflows.
Quantitative Solubility Data
The aqueous solubility of ferrous lactate is influenced by several factors, most notably temperature and pH. While a complete solubility profile across a wide range of conditions is not extensively documented in publicly available literature, the following tables summarize the key quantitative data that has been reported.
Table 1: Aqueous Solubility of Ferrous Lactate Dihydrate at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) | Molar Concentration (mol/L) | Hydrate Form |
| 25 | ~2.0[1] | ~0.074 | Dihydrate |
| 25 | 1.77 ± 0.02[2] | ~0.066 | Not specified |
Table 2: Aqueous Solubility of Ferrous Lactate Trihydrate at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) | Molar Concentration (mol/L) | Hydrate Form |
| 10 | 2.1 | ~0.073 | Trihydrate |
| 100 | 8.5 | ~0.295 | Trihydrate |
Note: The molecular weight of this compound (C₆H₁₀FeO₆·2H₂O) is approximately 270.02 g/mol , and the trihydrate (C₆H₁₀FeO₆·3H₂O) is approximately 288.03 g/mol . Molar concentrations are calculated based on these molecular weights.
The data indicates that the solubility of ferrous lactate increases with temperature. It is sparingly soluble in cold water and more freely soluble in hot water.[3]
Influence of pH on Solubility
The pH of the aqueous solution significantly impacts the solubility of ferrous lactate. Generally, it exhibits better solubility in slightly acidic to neutral environments.[4] A 1 in 50 solution (2 g/100 mL) of ferrous lactate has a pH between 5.0 and 6.0.[5][6] In more acidic conditions (below pH 4.5), ferrous lactate is less susceptible to oxidation to the ferric form, which can lead to discoloration and precipitation.[5] As the pH increases and becomes more alkaline, the solubility of ferrous salts, in general, tends to decrease due to the formation of insoluble iron hydroxides.
Experimental Protocols for Solubility Determination
A precise and reproducible determination of aqueous solubility is critical. The following outlines a standard experimental protocol based on the widely accepted shake-flask method, coupled with a suitable analytical technique for quantifying the dissolved ferrous lactate.
Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7][8][9]
Materials:
-
This compound powder
-
Purified water (degassed to minimize oxidation)
-
pH buffers (e.g., citrate, phosphate) to cover the desired pH range
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of flasks containing purified water or pH-adjusted buffers. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.[8]
-
Seal the flasks to minimize exposure to air and prevent oxidation of the ferrous iron.
-
Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be established experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the flasks to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
To remove any undissolved particles, centrifuge the sample or filter it through a syringe filter. Filtration should be performed quickly to minimize any temperature changes that could affect solubility.
-
-
Analysis of Ferrous Iron Concentration:
-
The concentration of ferrous iron in the filtrate (the saturated solution) is then determined using a validated analytical method. UV-Vis spectrophotometry is a common and accessible method.[7]
-
Quantification of Ferrous Iron by UV-Vis Spectrophotometry
This method is based on the reaction of ferrous iron with a chromogenic agent, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridyl, to form a colored complex that can be quantified by measuring its absorbance.[10][11]
Reagents:
-
1,10-phenanthroline solution
-
Hydroxylamine (B1172632) hydrochloride solution (to reduce any ferric iron to ferrous iron)
-
Sodium acetate (B1210297) buffer solution (to maintain the optimal pH for color development)
-
Standard ferrous iron stock solution
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of known ferrous iron concentrations from the stock solution.
-
To each standard, add the hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer solutions.
-
Allow time for the color to develop fully.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which is typically around 510-522 nm for the iron-phenanthroline complex.[10]
-
Plot a calibration curve of absorbance versus concentration.
-
-
Analysis of the Saturated Solution:
-
Take a known volume of the filtrate from the shake-flask experiment and dilute it as necessary to fall within the concentration range of the calibration curve.
-
Treat the diluted sample with hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer in the same manner as the standards.
-
Measure the absorbance of the sample at the λmax.
-
Use the calibration curve to determine the concentration of ferrous iron in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the aqueous solubility of this compound under the tested conditions.
-
Visualization of Related Pathways and Workflows
Cellular Iron Uptake and Metabolism
Ferrous lactate serves as a source of ferrous iron (Fe²⁺) for absorption and subsequent metabolic processes. The following diagram illustrates the general pathway of cellular iron uptake and metabolism.
Caption: Cellular iron uptake and metabolism pathway.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps involved in determining the aqueous solubility of this compound using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Influence of Excipients
For drug development professionals, understanding the impact of common pharmaceutical excipients on the solubility of the active pharmaceutical ingredient is crucial. However, there is a lack of specific data in the public domain on the solubility of this compound in aqueous solutions containing common excipients such as sorbitol, mannitol, citric acid, or various polymers. It is known that osmotically active excipients can influence the bioavailability of drugs.[12] Therefore, it is highly recommended that solubility studies are conducted in the presence of the specific excipients intended for use in a formulation. Citric acid, being a chelating agent, may potentially increase the solubility of ferrous lactate by forming soluble iron-citrate complexes.
Conclusion
The aqueous solubility of this compound is a critical parameter for its effective use in pharmaceutical and nutraceutical applications. Its solubility is favored by increased temperature and slightly acidic to neutral pH conditions. While some quantitative data is available, a comprehensive understanding for formulation development requires further experimental investigation, particularly regarding a detailed pH-solubility profile and the influence of common pharmaceutical excipients. The experimental protocols outlined in this guide provide a robust framework for obtaining this essential data.
References
- 1. jostchemical.com [jostchemical.com]
- 2. Thermodynamic insights into the interplay between calcium and iron(ii) hydroxycarboxylates: impacts on solubility, speciation, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Ferrous lactate | 5905-52-2 [chemicalbook.com]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 10. asdlib.org [asdlib.org]
- 11. scribd.com [scribd.com]
- 12. Impact of Osmotically Active Excipients on Bioavailability and Bioequivalence of BCS Class III Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Ferrous Lactate Dihydrate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous lactate (B86563) (Iron (II) lactate), and specifically its dihydrate form (C₆H₁₀FeO₆·2H₂O), is a highly bioavailable iron salt used extensively in the pharmaceutical and food industries as a nutrient, dietary supplement, and color retention agent.[1] It is favored over other iron salts, like ferrous sulfate (B86663), due to its enhanced stability, milder gastrointestinal side effects, and high solubility.[2] Structurally, the compound consists of a central iron(II) cation chelated by two lactate anions, with two water molecules completing the coordination sphere, which contributes to its stability against oxidation.[2] This guide provides a comprehensive overview of the common laboratory-scale synthesis and purification methodologies for producing high-purity ferrous lactate dihydrate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀FeO₆ · 2H₂O[3] |
| Molecular Weight | 270.02 g/mol [2][4] |
| Appearance | Greenish-white crystalline powder[2][3] |
| CAS Number | 1654003-97-0[2] |
| Solubility in Water | Soluble; 1 part in 50 (w/v) at 25°C[2] |
| Solubility in Ethanol (B145695) | Practically insoluble[4][5] |
| pH (1-2% Solution) | 5.0 - 6.0[3][5] |
Synthesis Methodologies
Several synthetic routes are employed for the production of ferrous lactate. The choice of method often depends on the desired purity, cost of starting materials, and environmental considerations regarding byproducts.
Method A: Reaction of Ferrous Carbonate with Lactic Acid
This method is advantageous as it avoids the introduction of sulfate or chloride ion contaminants, which are common in other methods.[6] The reaction proceeds by treating ferrous carbonate with a dilute solution of lactic acid, producing ferrous lactate, water, and carbon dioxide gas. A small amount of iron powder is often added to act as a reducing agent, preventing the oxidation of Fe²⁺ to Fe³⁺.[6]
Reaction: FeCO₃ + 2C₃H₆O₃ → Fe(C₃H₅O₃)₂ + H₂O + CO₂↑
Method B: Double Decomposition (Metathesis)
Double decomposition reactions are a common industrial approach. This typically involves reacting a soluble ferrous salt (e.g., ferrous sulfate) with a lactate salt (e.g., calcium lactate or sodium lactate).[2][7]
-
Using Calcium Lactate: Reacting aqueous solutions of ferrous sulfate and calcium lactate yields ferrous lactate and insoluble calcium sulfate, which can be removed by filtration.[7] A primary drawback is the potential for residual sulfate contaminants in the final product.[2] Reaction: FeSO₄ + Ca(C₃H₅O₃)₂ → Fe(C₃H₅O₃)₂ + CaSO₄↓[2]
-
Using Sodium Lactate: The reaction of ferrous sulfate with sodium lactate is also employed.[8] This method requires careful control of crystallization conditions to separate the ferrous lactate from the more soluble sodium sulfate byproduct.
Method C: Direct Acid-Metal Reaction
This straightforward method involves the direct reaction of iron filings with lactic acid under controlled temperature and pH.[2][5] While simple, the reaction rate can be slow, and the purity of the iron source is critical to avoid contamination in the final product.[1]
Reaction: Fe + 2C₃H₆O₃ → Fe(C₃H₅O₃)₂ + H₂↑[2]
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis and purification of this compound.
Protocol for Method A: Ferrous Carbonate Route
This protocol is adapted from a patented method designed for high-purity synthesis.[6]
-
Reagent Preparation: Prepare a 5% (v/v) lactic acid solution by diluting 90% lactic acid with distilled water.[6]
-
Reaction Setup: In a temperature-controlled reactor vessel, add the 5% lactic acid solution. For every 100 mL of lactic acid solution, add 5 g of ferrous carbonate and 0.02 g of fine iron powder (as a reduction protection agent). This corresponds to a 1:20 mass-to-volume ratio.[6]
-
Reaction: Heat the mixture to 70°C in a water bath while stirring continuously. Maintain these conditions for 2 hours.[6]
-
Initial Purification (Centrifugation): After the reaction is complete, centrifuge the resulting mixed solution to separate any unreacted solids and impurities.[6]
-
Concentration: Carefully concentrate the supernatant liquid by evaporation under reduced pressure to increase the solute concentration.
-
Crystallization: Add seed crystals of ferrous lactate (approximately 0.2% of the concentrated solution's mass) to the concentrated solution. Stir the solution slowly (e.g., 30 r/min) at room temperature for 5 hours to induce crystallization.[6]
-
Isolation and Washing: Isolate the formed crystals by centrifugation or vacuum filtration. Wash the crystals with 100% ethanol to remove residual mother liquor and impurities.[6]
-
Drying: Dry the purified crystals under vacuum at 80°C for 30 minutes.[6]
-
Final Processing: Pulverize the dried crystals and pass them through a 60-mesh sieve to obtain a fine, uniform powder. The mother liquor can be recycled for subsequent batches to improve overall yield.[6]
Protocol for Method B: Double Decomposition (Sodium Lactate Route)
This protocol is based on a method designed for producing a dietary supplement grade product.[8]
-
Reagent Preparation: Prepare a 45% (w/w) aqueous solution of ferrous sulfate heptahydrate and a 60.5% (w/w) aqueous solution of sodium lactate.
-
Reaction Setup: In a jacketed, thermo-acid-resistant vessel, add 108 g of the sodium lactate solution. While stirring, add 159 g of the ferrous sulfate solution.[8]
-
Reaction: Maintain the reaction mixture at 40°C with continuous stirring for 2 hours. It is crucial to conduct the reaction in a protective atmosphere, such as under a blanket of carbon dioxide or by bubbling hydrogen through the mass, to prevent oxidation.[8]
-
Isolation: Separate the precipitated ferrous lactate crystals from the mother liquor via filtration.[8]
-
Washing: Wash the crystals with potable water (20°C) until the wash water is free of sulfate ions (tested, for example, by adding BaCl₂ solution).[8]
-
Drying: Dry the washed crystals under vacuum (at least 94 kPa) at a temperature not exceeding 70°C until the desired moisture content is achieved.[8]
Data Presentation
Quantitative data from various synthesis protocols and final product specifications are summarized below.
Table 2: Comparison of Synthesis Protocol Parameters
| Parameter | Method A (Ferrous Carbonate)[6] | Method B (Sodium Lactate)[8] | Method C (Direct Reaction)[2] |
| Primary Reactants | Ferrous Carbonate, Lactic Acid | Sodium Lactate, Ferrous Sulfate | Iron Filings, Lactic Acid |
| Temperature | 45 - 70°C | 35 - 45°C | 45 - 70°C |
| Reaction Time | 2 - 5 hours | 1.5 - 2.5 hours | ~6 hours |
| Key Byproducts | CO₂, H₂O | Sodium Sulfate | H₂ |
| Reported Yield | ~85% (with mother liquor recycling) | ~92% | Not specified |
| Purity | 97 - 99.9% | ≥ 98% | Not specified |
Table 3: Quality Specifications for this compound
| Parameter | Specification Limit |
| Assay (on dried basis) | ≥ 96.0%[4] |
| Loss on Drying / Water | 12.0 - 14.0%[3] |
| Ferric Iron (Fe³⁺) | ≤ 0.6%[4][9] |
| Sulfates | ≤ 0.1%[3][4] |
| Chlorides | ≤ 0.1%[4] |
| Lead (Pb) | ≤ 1 mg/kg[4] |
| Arsenic (As) | ≤ 3 ppm[9] |
Visualization of a Representative Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound, particularly reflecting the ferrous carbonate method.
Caption: Workflow for this compound Synthesis.
Analytical Characterization Techniques
To ensure the final product meets the required specifications, several analytical techniques are employed:
-
Assay (Ferrous Lactate Content): The purity of ferrous lactate can be determined by titration with a standardized potassium permanganate (B83412) solution in the presence of formic acid.[4]
-
Water Content: While loss on drying is a common method, Karl Fischer titration provides more accurate water content determination. Near-infrared reflectance spectroscopy (NIRS) has also been successfully used as a rapid, non-destructive alternative.[2][10]
-
Ferric Iron Impurity: The amount of undesirable ferric iron (Fe³⁺) is determined by iodometric titration. The sample is dissolved in acid, potassium iodide is added, and the liberated iodine is titrated with a standard sodium thiosulfate (B1220275) solution.[4]
-
Heavy Metals and Other Impurities: Techniques such as Atomic Absorption (AA) spectroscopy are used to quantify trace metal impurities like lead to ensure they are within acceptable limits.[4] Limit tests for chlorides and sulfates are also standard quality control measures.[4]
References
- 1. Ferrous Lactate Supplier - Naturallifeworth [naturallifeworth.com]
- 2. This compound (1654003-97-0) for sale [vulcanchem.com]
- 3. jostchemical.com [jostchemical.com]
- 4. fao.org [fao.org]
- 5. Ferrous lactate | 5905-52-2 [chemicalbook.com]
- 6. CN104876816A - Synthetic method of ferrous lactate - Google Patents [patents.google.com]
- 7. Iron(II) lactate - Wikipedia [en.wikipedia.org]
- 8. RU2453149C1 - Method for production of iron lactate dietary supplement - Google Patents [patents.google.com]
- 9. belactate.com [belactate.com]
- 10. Determination of water in ferrous lactate by near infrared reflectance spectroscopy with a fibre-optic probe - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stability of Ferrous Lactate Powder: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ferrous lactate (B86563), the iron(II) salt of lactic acid, is a widely utilized iron supplement in the pharmaceutical and food industries. Its favorable bioavailability and tolerability profile make it an attractive choice for iron fortification and the treatment of iron-deficiency anemia.[1][2] However, the inherent susceptibility of the ferrous (Fe²⁺) ion to oxidation presents a significant challenge to the physical and chemical stability of ferrous lactate in its solid form. This technical guide provides an in-depth analysis of the stability of ferrous lactate powder, focusing on its degradation pathways, the influence of environmental factors, and the analytical methodologies for its stability assessment. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the formulation and quality control of products containing ferrous lactate.
Physicochemical Properties of Ferrous Lactate
Ferrous lactate is typically a greenish-white to pale yellow crystalline powder or granules with a mild, slightly sweet, and metallic taste.[3] It is available in hydrated forms, most commonly as a dihydrate or trihydrate, which influences its stability and handling properties.[4][5] The compound is soluble in water but practically insoluble in ethanol.[6]
Table 1: Physicochemical Properties of Ferrous Lactate
| Property | Description | References |
| Chemical Name | Iron(II) lactate, Ferrous 2-hydroxypropanoate | [6] |
| CAS Number | 5905-52-2 | [4] |
| Molecular Formula | C₆H₁₀FeO₆ (anhydrous) | |
| Molecular Weight | 233.99 g/mol (anhydrous), 270.02 g/mol (dihydrate), 288.03 g/mol (trihydrate) | [5][6] |
| Appearance | Greenish-white to pale yellow crystalline powder | |
| Solubility | Soluble in water, practically insoluble in ethanol | [6] |
| pH (2% solution) | 5.0 - 6.0 | [5] |
Chemical Stability and Degradation Pathways
The primary pathway for the degradation of ferrous lactate is the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state. This conversion is a critical quality attribute to monitor as it can impact the bioavailability and organoleptic properties of the final product.
Oxidation
The oxidation of ferrous lactate is accelerated by the presence of oxygen, moisture, and light. The overall reaction can be represented as:
4 Fe²⁺ + O₂ + 4 H⁺ → 4 Fe³⁺ + 2 H₂O
This process leads to a discoloration of the powder, typically turning it brownish, and can result in the formation of insoluble ferric hydroxides.
Photodegradation
Exposure to light, particularly near-UV light, can induce the degradation of ferrous lactate. Mechanistic studies on related iron(III)-α-hydroxycarboxylate complexes suggest that light can induce a ligand-to-metal charge transfer (LMCT), leading to the formation of radical species.[1] In the case of lactate, this could potentially generate carbon dioxide radical anions, which are potent reducing agents and could participate in further degradation reactions.[1]
Thermal Decomposition
At elevated temperatures, ferrous lactate undergoes dehydration followed by decomposition. Non-isothermal studies on various metal lactates, including iron(II) lactate, have shown that the dehydration of the crystalline water occurs at lower temperatures, followed by the decomposition of the anhydrous salt at higher temperatures.
Below is a conceptual diagram illustrating the primary degradation pathways of ferrous lactate powder.
Caption: Primary degradation pathways of ferrous lactate powder.
Factors Affecting Stability
The stability of ferrous lactate powder is significantly influenced by several environmental factors. Understanding and controlling these factors are crucial for maintaining the quality and shelf life of the product.
-
Temperature: Elevated temperatures accelerate the rate of oxidation and can lead to thermal decomposition. The relationship between temperature and degradation rate can often be modeled using the Arrhenius equation.
-
Humidity: The presence of moisture is a critical factor in the oxidation of ferrous lactate. Water can act as a catalyst and facilitate the conversion of ferrous to ferric ions. Therefore, storage in a dry environment is essential.
-
Light: Ferrous lactate is sensitive to light, which can initiate photodegradation reactions.[3] Protection from light during storage and handling is recommended.
-
Oxygen: As the primary oxidizing agent, the presence of atmospheric oxygen is a key driver of degradation. Packaging in an inert atmosphere can significantly enhance stability.
-
pH: In aqueous solutions, the rate of ferrous iron oxidation is pH-dependent. While this is less critical for the solid powder, the pH of any residual moisture or in the microenvironment of the powder can influence stability.
-
Excipient Compatibility: In pharmaceutical formulations, interactions between ferrous lactate and excipients can impact its stability. Excipients with high moisture content or those that are alkaline in nature could potentially accelerate degradation.
Stability Testing and Shelf-Life Prediction
To ensure the quality and efficacy of ferrous lactate powder throughout its shelf life, a robust stability testing program is necessary. This typically involves both real-time and accelerated stability studies.
Accelerated Stability Studies
Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions of temperature and humidity.[7] The data from these studies can be used to estimate the shelf life of the product under recommended storage conditions using the Arrhenius equation:
k = A * e^(-Ea / RT)
Where:
-
k = degradation rate constant
-
A = pre-exponential factor
-
Ea = activation energy
-
R = universal gas constant
-
T = absolute temperature
Table 2: Illustrative Accelerated Stability Data for Ferrous Lactate Powder (% Assay)
| Time (Months) | 25°C / 60% RH | 30°C / 65% RH | 40°C / 75% RH |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 99.5 | 98.5 |
| 3 | 99.5 | 98.8 | 96.0 |
| 6 | 99.0 | 97.5 | 92.3 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. Specific stability data should be generated for each product and manufacturing process.
Table 3: Illustrative Ferric Iron Content (%) in Ferrous Lactate Powder under Accelerated Conditions
| Time (Months) | 25°C / 60% RH | 30°C / 65% RH | 40°C / 75% RH |
| 0 | 0.1 | 0.1 | 0.1 |
| 1 | 0.2 | 0.4 | 1.2 |
| 3 | 0.4 | 0.9 | 3.5 |
| 6 | 0.8 | 1.8 | 6.8 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. Specific stability data should be generated for each product and manufacturing process.
The following diagram outlines a typical workflow for conducting stability studies and predicting the shelf life of ferrous lactate powder.
Caption: Workflow for stability testing and shelf-life prediction.
Experimental Protocols for Stability-Indicating Assays
Accurate and validated analytical methods are essential for monitoring the stability of ferrous lactate powder. The primary focus of these methods is the quantification of the active ferrous lactate and the key degradation product, ferric iron.
Assay of Ferrous Lactate (Titrimetric Method)
This method is based on the oxidation of ferrous ions to ferric ions using a standard oxidizing agent.
-
Principle: Ferrous ions (Fe²⁺) are titrated with a standardized solution of potassium permanganate (B83412) (KMnO₄) in an acidic medium. The endpoint is indicated by a persistent pink color.
-
Reagents:
-
0.1 N Potassium Permanganate (KMnO₄), standardized
-
Formic Acid (85% v/v)
-
Deionized Water
-
-
Procedure:
-
Accurately weigh about 2 g of the dried ferrous lactate sample and transfer it to a 100-mL volumetric flask.
-
Dissolve the sample in deionized water and dilute to the mark. Mix well.
-
Pipette 20 mL of the sample solution into a 100-mL conical flask.
-
Add 5 mL of formic acid (85% v/v).
-
Titrate the solution with 0.1 N potassium permanganate until a persistent pink color is observed.
-
Record the volume of titrant used.
-
-
Calculation: Each mL of 0.1 N potassium permanganate is equivalent to 23.40 mg of C₆H₁₀FeO₆.[6]
Determination of Ferric Iron (Iodometric Titration)
This method quantifies the amount of ferric iron present in the sample.
-
Principle: Ferric ions (Fe³⁺) oxidize iodide ions (I⁻) to iodine (I₂) in an acidic solution. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using starch as an indicator.
-
Reagents:
-
0.1 N Sodium Thiosulfate (Na₂S₂O₃), standardized
-
Hydrochloric Acid (HCl)
-
Potassium Iodide (KI)
-
Starch Indicator Solution
-
Deionized Water
-
-
Procedure:
-
Accurately weigh about 5 g of the ferrous lactate sample and dissolve it in a mixture of 100 mL of deionized water and 10 mL of hydrochloric acid in a 250-mL glass-stoppered flask.
-
Add 3 g of potassium iodide, shake well, and allow the flask to stand in the dark for 5 minutes.
-
Titrate the liberated iodine with 0.1 N sodium thiosulfate, adding starch indicator solution near the endpoint (when the solution becomes pale yellow).
-
Continue the titration until the blue color of the starch-iodine complex disappears.
-
Record the volume of titrant used.
-
-
Calculation: Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of iron (III).[6]
Spectrophotometric Determination of Ferrous Iron
This colorimetric method is suitable for the determination of low concentrations of ferrous iron.
-
Principle: Ferrous ions react with 1,10-phenanthroline (B135089) to form a stable, orange-red complex. The absorbance of this complex is measured spectrophotometrically at its wavelength of maximum absorption (approximately 510 nm) and is directly proportional to the concentration of ferrous iron. Ferric ions can be reduced to ferrous ions before the reaction to determine total iron.
-
Reagents:
-
1,10-Phenanthroline Solution
-
Hydroxylamine (B1172632) Hydrochloride Solution (to reduce any Fe³⁺ to Fe²⁺ for total iron determination)
-
Sodium Acetate (B1210297) Buffer Solution (to adjust pH)
-
Standard Ferrous Iron Solution
-
-
Procedure:
-
Prepare a series of standard solutions of ferrous iron.
-
Prepare the sample solution by accurately weighing and dissolving the ferrous lactate powder in deionized water.
-
To aliquots of the standard and sample solutions, add hydroxylamine hydrochloride solution (if determining total iron), 1,10-phenanthroline solution, and sodium acetate buffer.
-
Allow time for color development.
-
Measure the absorbance of the solutions at the wavelength of maximum absorption against a reagent blank.
-
Construct a calibration curve from the standard solutions and determine the concentration of ferrous iron in the sample.
-
Conclusion and Recommendations
The physical and chemical stability of ferrous lactate powder is a critical consideration in the development of pharmaceutical and nutraceutical products. The primary degradation pathway is the oxidation of ferrous to ferric iron, which is influenced by temperature, humidity, light, and the presence of oxygen. A thorough understanding of these factors and the implementation of a comprehensive stability testing program, utilizing appropriate analytical methodologies, are essential for ensuring product quality, safety, and efficacy.
For optimal stability, it is recommended that ferrous lactate powder be:
-
Stored in well-closed, airtight containers.
-
Protected from light.
-
Stored in a cool and dry place.
-
Formulated with compatible excipients that have low moisture content.
By adhering to these recommendations and employing rigorous quality control measures, the stability of ferrous lactate powder can be effectively managed, leading to the development of high-quality and stable finished products.
References
- 1. Near UV Light Photo-Degradation of Lactate and Related α-Hydroxycarboxylates in the Presence of Fe(III): Formation of Carbon Dioxide Radical Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ferrous lactate [thegoodscentscompany.com]
- 3. ODM Water Soluble Ferrous Iron Ii Lactate Raw Material Powder Cas 5905-52-2 [joyfulnutritional.com]
- 4. What is the mechanism of Ferrous lactate trihydrate? [synapse.patsnap.com]
- 5. jostchemical.com [jostchemical.com]
- 6. fao.org [fao.org]
- 7. ijmsm.org [ijmsm.org]
A Technical Guide to Ferrous Lactate Dihydrate and Trihydrate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of ferrous lactate (B86563) dihydrate and trihydrate, two forms of an essential iron salt utilized in a wide range of research applications. This document outlines the key chemical and physical properties, experimental considerations, and relevant biological pathways to assist researchers in selecting the appropriate form for their specific needs.
Introduction: Understanding Ferrous Lactate and its Hydration States
Ferrous lactate is the iron(II) salt of lactic acid, valued in research for its high bioavailability as a source of ferrous iron (Fe²⁺). The ferrous state is more soluble and readily absorbed compared to the ferric (Fe³⁺) state, making it a preferred choice for cellular and in vivo studies investigating iron metabolism, oxidative stress, and iron-dependent cell death pathways like ferroptosis.
Ferrous lactate is commercially available in two primary hydrated forms: dihydrate and trihydrate. The number of water molecules of hydration influences the compound's molecular weight, stability, and potentially its solubility and handling characteristics. Notably, the dihydrate is often the levo-enantiomer, while the trihydrate is typically a racemic mixture.[1]
Physicochemical Properties: A Comparative Analysis
A clear understanding of the distinct physicochemical properties of the dihydrate and trihydrate forms is crucial for accurate experimental design and solution preparation.
| Property | Ferrous Lactate Dihydrate | Ferrous Lactate Trihydrate |
| Molecular Formula | C₆H₁₄FeO₈[2] | C₆H₁₆FeO₉ |
| Molecular Weight | 270.02 g/mol [2] | 288.03 g/mol [3] |
| Appearance | Greenish-white fine powder or crystals with a characteristic odor.[4] | Greenish-white powder or crystalline mass with a characteristic odor.[1][5] |
| Iron Content (approx.) | ~20.7% | ~19.4% |
| Solubility in Water | Sparingly soluble. A 2% solution can be prepared at 25°C. | Sparingly soluble.[1][5] 2.1 g/100 mL at 10°C; 8.5 g/100 mL at 100°C. |
| pH (of a 1 in 50 solution) | 5.0 - 6.0[4] | 5.0 - 6.0[1][3][5] |
| Stability | Affected by light and air. | Generally considered to have enhanced stability and be less hygroscopic.[6] |
Note: The elemental iron content is an important consideration for preparing solutions of a specific molarity of Fe²⁺. Always refer to the certificate of analysis for the specific lot being used for precise calculations.
Experimental Protocols and Considerations
The choice between the dihydrate and trihydrate forms may be influenced by the specific experimental application. While many research articles refer to "ferrous lactate" without specifying the hydration state, the following sections provide general protocols and highlight areas where the choice of hydrate (B1144303) may be a factor.
Preparation of Stock Solutions for Cell Culture
Ferrous lactate is used as an iron supplement in cell culture media to study cellular processes like iron uptake and metabolism.
Protocol for Preparing a 100 mM Ferrous Lactate Stock Solution:
-
Calculate the required mass:
-
For this compound (MW: 270.02 g/mol ): Weigh out 2.70 g.
-
For Ferrous Lactate Trihydrate (MW: 288.03 g/mol ): Weigh out 2.88 g.
-
-
Dissolution: Add the weighed powder to 80 mL of deionized, degassed water. Gentle heating and stirring may be required to facilitate dissolution. To minimize oxidation of Fe²⁺ to Fe³⁺, it is advisable to work quickly and use solutions that have been purged with nitrogen.
-
pH Adjustment: Adjust the pH to approximately 5.0-6.0 with dilute HCl or NaOH if necessary.
-
Final Volume: Bring the final volume to 100 mL with deionized, degassed water.
-
Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm filter. Store in small, airtight aliquots at -20°C to minimize oxidation. Thaw aliquots immediately before use and do not refreeze.
Caption: Workflow for Ferrous Lactate Stock Solution Preparation.
Induction of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Ferrous lactate serves as a direct source of the catalytically active Fe²⁺ that drives the Fenton reaction, a key process in ferroptosis.
Protocol for Inducing Ferroptosis with Ferrous Lactate:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Treatment Media: Prepare fresh cell culture medium containing the desired final concentration of ferrous lactate. It is crucial to add the ferrous lactate stock solution to the medium immediately before treating the cells to minimize oxidation.
-
Treatment: Remove the existing media from the cells and replace it with the ferrous lactate-containing media. Concentrations can range from 10 to 100 µM, but should be optimized for the specific cell line and experimental conditions.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).
-
Assessment of Ferroptosis: Analyze the cells for markers of ferroptosis, such as:
-
Lipid peroxidation (e.g., using C11-BODIPY 581/591).
-
Glutathione (GSH) depletion.
-
Cell viability assays (e.g., MTS or CellTiter-Glo).
-
Caption: Ferrous Lactate-Induced Ferroptosis Pathway.
Quantification of Ferrous Iron
Accurate quantification of ferrous iron is essential to monitor its stability in solution and its uptake by cells. Several methods are available:
-
Ferrozine (B1204870) Assay: A colorimetric method where ferrozine forms a stable, colored complex with Fe²⁺. This is a widely used and sensitive method.
-
Bathophenanthroline Disulfonate (BPS) Assay: Another colorimetric method specific for Fe²⁺.[7]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for total iron determination. Speciation of Fe²⁺ and Fe³⁺ can be achieved with preceding separation techniques like solvent extraction.[1]
General Protocol for Ferrozine Assay:
-
Sample Preparation: Prepare cell lysates or media samples.
-
Reagent Preparation: Prepare a solution of ferrozine in a suitable buffer.
-
Reaction: Mix the sample with the ferrozine solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically around 562 nm).
-
Quantification: Determine the Fe²⁺ concentration using a standard curve prepared with known concentrations of a ferrous iron standard.
Choosing Between Dihydrate and Trihydrate Forms
While there is limited direct comparative research to definitively recommend one form over the other for all applications, the following considerations can guide the selection process:
-
Stability and Handling: The trihydrate form is reported to be more stable and less hygroscopic, which may be advantageous for long-term storage and easier handling, especially in humid environments.[6]
-
Solubility: Although specific comparative data is scarce, the available information suggests both are sparingly soluble in water. The choice may depend on the desired concentration and the temperature at which the stock solution will be prepared.
-
Purity and Consistency: Regardless of the hydration state, it is paramount to use a high-purity grade of ferrous lactate and to consult the Certificate of Analysis for the specific lot to ensure consistency between experiments.
-
Experimental Context: For studies where precise control over water content is critical, the dihydrate form, with its lower and more defined water content, might be preferred. For general use in cell culture or for inducing ferroptosis, either form, when properly handled and accounted for in terms of molecular weight, should be effective.
Conclusion
Both this compound and trihydrate are valuable research tools for delivering bioavailable ferrous iron. The primary differences lie in their molecular weight due to the number of water molecules of hydration, with the trihydrate form anecdotally offering enhanced stability. For most research applications, the choice between the two forms may be less critical than ensuring high purity, proper handling to prevent oxidation, and accurate calculations based on the specific molecular weight. Future research directly comparing the stability and efficacy of the two hydrates in various experimental models would be beneficial for the scientific community.
Caption: Decision Logic for Form Selection.
References
- 1. Ferrous lactate | 5905-52-2 [amp.chemicalbook.com]
- 2. This compound | C6H14FeO8 | CID 44601132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. jostchemical.com [jostchemical.com]
- 5. Raising the iron curtain: Lactate's secret role in oxidative stress defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferrous Lactate Trihydrate [benchchem.com]
- 7. What is the mechanism of Ferrous lactate trihydrate? [synapse.patsnap.com]
Spectroscopic Characteristics of Ferrous Lactate Dihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of ferrous lactate (B86563) dihydrate (Fe(C₃H₅O₃)₂ · 2H₂O). The information is intended to assist researchers and professionals in the pharmaceutical and chemical industries in the analysis and characterization of this important iron supplement. This document summarizes available quantitative data, outlines detailed experimental protocols for key spectroscopic techniques, and provides visualizations to illustrate analytical workflows.
Introduction
Ferrous lactate dihydrate is a widely used iron salt for the fortification of food products and in pharmaceutical preparations to treat iron-deficiency anemia. It consists of a central iron(II) cation chelated by two lactate anions, with two water molecules completing the coordination sphere.[1] The lactate ligands act as bidentate chelators through their carboxylate and α-hydroxyl groups.[1] Accurate and reliable analytical methods are crucial for its quality control and formulation development. Spectroscopy plays a pivotal role in confirming the identity, purity, and structural integrity of this compound. This guide delves into the key spectroscopic techniques used for its characterization.
Spectroscopic Data Summary
The following tables summarize the available quantitative data for the spectroscopic analysis of this compound.
Table 1: Vibrational Spectroscopy Data for this compound
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| FT-IR | ~3400 - 3200 | O-H stretching (coordinated water) | Inferred from trihydrate data |
| FT-IR | ~1580 | Asymmetric COO⁻ stretching | [1] |
| FT-IR | ~1415 | Symmetric COO⁻ stretching | [1] |
| FT-IR | ~600 - 400 | Fe-O vibrations | Inferred from trihydrate data |
| Raman | Not Available | - | - |
Table 2: Other Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Value | Reference |
| Mössbauer | Quadrupole Splitting (ΔEQ) | 2.8 mm/s | [1] |
| UV-Vis | λmax | Not Available | - |
| NMR | ¹H and ¹³C Chemical Shifts | Not Available | - |
| Mass Spectrometry | m/z of Molecular Ion | Not Available | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices for the analysis of metal-organic compounds and may require optimization for specific instrumentation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid this compound to identify characteristic functional groups.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry analytical grade potassium bromide (KBr) in an oven to remove any absorbed water.
-
In an agate mortar, grind 1-2 mg of this compound powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample.[2]
-
Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.[2]
-
-
Instrument Parameters (Typical):
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of solid this compound, which provides complementary information to FT-IR on molecular vibrations.
Methodology:
-
Sample Preparation:
-
Place a small amount of this compound powder into a glass capillary tube or onto a microscope slide.
-
-
Instrument Parameters (Typical):
-
Spectrometer: A dispersive Raman spectrometer.
-
Laser Excitation Wavelength: 532 nm or 785 nm are common.[4]
-
Laser Power: Start with low laser power (e.g., <10 mW) and gradually increase to avoid sample degradation, up to a maximum of around 50mW.[4][5]
-
Objective: 10x or 20x objective.
-
Spectral Range: 4000 - 200 cm⁻¹.
-
Exposure Time and Accumulations: 10 seconds exposure, 5 accumulations.[4]
-
-
Data Acquisition:
-
Focus the laser on the sample.
-
Acquire the Raman spectrum.
-
If necessary, perform a baseline correction to remove fluorescence background.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic absorption spectrum of an aqueous solution of this compound.
Methodology:
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL). The use of a slightly acidic solution (e.g., with a small amount of a non-coordinating acid) can help prevent the oxidation of Fe(II) to Fe(III).
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
-
Instrument Parameters (Typical):
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Spectral Range: 800 - 200 nm.
-
Scan Speed: Medium.
-
-
Data Acquisition:
-
Fill a cuvette with the solvent (deionized water or acidified water) to be used as a blank and record the baseline.
-
Rinse the sample cuvette with the this compound solution, then fill it and place it in the sample beam.
-
Acquire the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Note: The UV-Vis spectrum of this compound is expected to show weak d-d transitions of the [Fe(H₂O)₆]²⁺ ion in the visible and near-IR region, as the lactate ligand itself has minimal absorbance in this range. The solution typically appears pale greenish-white.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To assess the feasibility of obtaining ¹H and ¹³C NMR spectra of this compound.
Considerations:
-
This compound contains the paramagnetic Fe(II) ion. Paramagnetic centers can cause significant broadening of NMR signals, often to the point where they are undetectable by standard high-resolution NMR techniques.[6]
-
The interaction of nuclear spins with the unpaired electrons of the paramagnetic center leads to very short relaxation times and large chemical shift ranges.[6]
-
Specialized techniques, such as NMR relaxometry, may be employed to quantify the concentration of paramagnetic species like Fe(II), rather than to obtain structural information from chemical shifts and coupling constants.[7]
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of this compound and its fragments.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol (B129727) or a methanol/water mixture.[8]
-
-
Instrument Parameters (Typical for ESI-MS):
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).[10]
-
Acquire the mass spectrum.
-
Expected ions could include the molecular ion [Fe(C₃H₅O₃)₂ + H]⁺ or adducts with solvent or salts. Fragmentation may involve the loss of water or lactate ligands.
-
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid sample like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. This compound (1654003-97-0) for sale [vulcanchem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. hou.usra.edu [hou.usra.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Fast Determination of a Novel Iron Chelate Prototype Used as a Fertilizer by Liquid Chromatography Coupled to a Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Iron (II) Lactate Complexes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron (II) lactate (B86563), also known as ferrous lactate, is a coordination complex of iron in its +2 oxidation state with lactate ligands. It is a compound of significant interest in the pharmaceutical and food industries due to its high bioavailability and lower incidence of gastrointestinal side effects compared to other iron salts. This technical guide provides an in-depth overview of the foundational research on iron (II) lactate complexes, covering their synthesis, physicochemical properties, analytical characterization, and biological significance.
Physicochemical Properties
Iron (II) lactate is typically a greenish-white crystalline powder with a slight, characteristic odor. It is the iron (II) salt of lactic acid and can exist in dihydrate or trihydrate forms.
Table 1: Physicochemical Properties of Iron (II) Lactate
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₀FeO₆ (anhydrous) | [1] |
| C₆H₁₀FeO₆ · 2H₂O (dihydrate) | [2] | |
| C₆H₁₀FeO₆ · 3H₂O (trihydrate) | [2] | |
| Molecular Weight | 233.99 g/mol (anhydrous) | [1] |
| 270.02 g/mol (dihydrate) | [2] | |
| 288.03 g/mol (trihydrate) | [2] | |
| Appearance | Greenish-white crystals or light green powder | [2] |
| Solubility in Water | Soluble | [2] |
| Solubility in Ethanol (B145695) | Practically insoluble | [2] |
| pH (1 in 50 solution) | 5.0 - 6.0 | [2] |
| Melting Point | 500 °C (decomposes) | [1] |
Synthesis of Iron (II) Lactate Complexes
Iron (II) lactate can be synthesized through several methods. The choice of method depends on the desired purity and scale of production.
Experimental Protocol: Synthesis via Double Displacement
This method involves the reaction of a soluble lactate salt with a soluble iron (II) salt.
Reaction: FeSO₄(aq) + Ca(C₃H₅O₃)₂(aq) → Fe(C₃H₅O₃)₂(aq) + CaSO₄(s)[1]
Materials:
-
Iron (II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Calcium lactate pentahydrate (Ca(C₃H₅O₃)₂·5H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare separate aqueous solutions of iron (II) sulfate and calcium lactate.
-
Slowly add the iron (II) sulfate solution to the calcium lactate solution with constant stirring.
-
A precipitate of calcium sulfate will form. Continue stirring for a designated period to ensure complete reaction.
-
Filter the mixture to remove the insoluble calcium sulfate.
-
The filtrate, containing aqueous iron (II) lactate, is then concentrated by evaporation.
-
Crystallize the iron (II) lactate from the concentrated solution, potentially with the addition of a less polar solvent like ethanol to reduce solubility.
-
The resulting crystals are collected by filtration, washed with a small amount of cold deionized water or ethanol, and dried under vacuum.[3]
Experimental Protocol: Synthesis from Lactic Acid and Iron Metal
This method involves the direct reaction of lactic acid with iron metal.
Reaction: Fe(s) + 2C₃H₆O₃(aq) → Fe(C₃H₅O₃)₂(aq) + H₂(g)
Materials:
-
Iron filings or powder
-
Lactic acid solution (e.g., 88%)
-
Deionized water
Procedure:
-
A diluted solution of lactic acid is prepared in a reaction vessel.
-
Iron filings are added to the lactic acid solution.
-
The mixture is heated and stirred. The reaction progress can be monitored by the evolution of hydrogen gas.
-
After the reaction is complete, the solution is filtered to remove any unreacted iron.
-
The resulting solution of iron (II) lactate is then concentrated and crystallized as described in the previous method.
Characterization of Iron (II) Lactate Complexes
A variety of analytical techniques are employed to characterize the structure, purity, and properties of iron (II) lactate complexes.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the iron (II) lactate complex and confirm the coordination of the lactate ligand to the iron center.
Table 2: Typical FTIR Peak Assignments for Iron (II) Lactate
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (of coordinated water and hydroxyl group of lactate) |
| ~2980 | C-H stretching (of methyl group in lactate) |
| ~1600 | Asymmetric C=O stretching (of carboxylate group) |
| ~1400 | Symmetric C=O stretching (of carboxylate group) |
| ~1100 | C-O stretching (of hydroxyl group in lactate) |
| ~550 | Fe-O stretching |
Note: Specific peak positions may vary slightly depending on the hydration state and sample preparation.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study the electronic transitions in the iron (II) lactate complex. The presence of iron (II) can be confirmed, and its concentration can be determined using a suitable chromogenic agent. For instance, iron (II) forms a colored complex with 1,10-phenanthroline, which can be quantified spectrophotometrically.[4]
Mössbauer Spectroscopy
Mössbauer spectroscopy is a powerful technique for probing the local environment of the iron nucleus. It can provide information about the oxidation state, spin state, and coordination geometry of the iron center. For high-spin iron (II) complexes like iron (II) lactate, typical Mössbauer parameters at room temperature would be an isomer shift (δ) in the range of 1.0-1.4 mm/s and a quadrupole splitting (ΔEQ) greater than 2.0 mm/s, indicative of a non-cubic electric field gradient at the iron nucleus.[5][6]
Quantitative Analysis
Accurate quantification of iron (II) and potential iron (III) impurities is crucial for quality control.
Experimental Protocol: Assay of Iron (II) by Permanganate (B83412) Titration
This redox titration method is commonly used to determine the amount of iron (II) in a sample.[7][8][9]
Reaction: MnO₄⁻(aq) + 5Fe²⁺(aq) + 8H⁺(aq) → Mn²⁺(aq) + 5Fe³⁺(aq) + 4H₂O(l)
Materials:
-
Standardized potassium permanganate (KMnO₄) solution (e.g., 0.1 N)
-
Sulfuric acid (H₂SO₄) solution (e.g., 1 M)
-
Iron (II) lactate sample
-
Deionized water
Procedure:
-
Accurately weigh a sample of iron (II) lactate and dissolve it in deionized water.
-
Acidify the solution with sulfuric acid.
-
Titrate the iron (II) lactate solution with the standardized potassium permanganate solution. The endpoint is indicated by the first persistent pink color from the excess permanganate ions.[7]
-
The concentration of iron (II) can be calculated from the volume of permanganate solution used and the stoichiometry of the reaction.
Experimental Protocol: Determination of Iron (III) Impurity
This method determines the amount of ferric iron present as an impurity.[2]
Reaction: 2I⁻(aq) + 2Fe³⁺(aq) → I₂(aq) + 2Fe²⁺(aq) I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)
Materials:
-
Potassium iodide (KI)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution
-
Hydrochloric acid (HCl)
-
Iron (II) lactate sample
Procedure:
-
Dissolve a weighed sample of iron (II) lactate in a solution of deionized water and hydrochloric acid in a stoppered flask.
-
Add potassium iodide to the solution. If iron (III) is present, it will oxidize the iodide to iodine.
-
Allow the reaction to proceed in the dark for a few minutes.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate, using a starch solution as an indicator near the endpoint (the blue color disappears).
-
The amount of iron (III) can be calculated from the volume of sodium thiosulfate solution used.
Biological Significance and Signaling Pathways
Iron (II) lactate serves as a bioavailable source of iron for the body. Its absorption and metabolism are intrinsically linked to the systemic iron regulation pathways.
Cellular Iron Uptake
The absorption of non-heme iron, such as that from iron (II) lactate, primarily occurs in the duodenum. The process involves the following key steps:
-
Transport across the apical membrane: Ferrous iron (Fe²⁺) is transported from the intestinal lumen into the enterocytes by the Divalent Metal Transporter 1 (DMT1).[10][11][12][13][14]
-
Intracellular fate: Once inside the enterocyte, iron can be stored in ferritin or transported across the basolateral membrane into the bloodstream.
-
Transport across the basolateral membrane: The iron exporter protein, ferroportin, facilitates the transport of iron out of the enterocyte.[10][11][12][13][14] This step is coupled with the oxidation of Fe²⁺ to Fe³⁺ by hephaestin.
-
Systemic transport: In the bloodstream, Fe³⁺ binds to transferrin for transport to various tissues.
The overall process is tightly regulated by the hormone hepcidin, which controls iron absorption by inducing the degradation of ferroportin.[10][13][14]
Signaling Pathway Diagram
Caption: Cellular uptake and regulation of iron from iron (II) lactate.
Conclusion
Iron (II) lactate complexes are of considerable scientific and industrial importance. A thorough understanding of their synthesis, characterization, and biological interactions is essential for their effective application. This technical guide has provided a comprehensive overview of the foundational research in this area, including detailed experimental considerations and the key signaling pathways involved in their in vivo activity. Further research into the specific stability constants and reaction kinetics of iron (II) lactate complexes will continue to refine our understanding and expand their applications in human health and nutrition.
References
- 1. Iron(II) lactate - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. RU2453149C1 - Method for production of iron lactate dietary supplement - Google Patents [patents.google.com]
- 4. asdlib.org [asdlib.org]
- 5. Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mössbauer and EPR detection of iron trafficking kinetics and possibly labile iron pools in whole Saccharomyces cerevisiae cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Permanganate Titrations [staff.buffalostate.edu]
- 8. scribd.com [scribd.com]
- 9. Experiment 16 Help!!! [faculty.uml.edu]
- 10. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract [termedia.pl]
- 11. Iron from the gut: the role of divalent metal transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Ferrous Lactate as a High-Performance Iron Source in Cell Culture Media
Introduction
Iron is an indispensable micronutrient in cell culture, vital for cellular respiration, proliferation, and metabolism. In the biopharmaceutical industry, particularly in the production of monoclonal antibodies (mAbs) using Chinese Hamster Ovary (CHO) cells, optimizing iron supplementation is critical for achieving high viable cell densities (VCD), maintaining high viability, and maximizing product titer. While ferric citrate (B86180) and ferric ammonium (B1175870) citrate (FAC) are commonly used, they can suffer from poor solubility at physiological pH and may contribute to oxidative stress. Ferrous lactate (B86563), an iron(II) salt of lactic acid, emerges as a highly soluble and bioavailable alternative, offering potential advantages for robust and high-yield cell culture processes.[1]
Key Advantages of Ferrous Lactate
-
Enhanced Bioavailability: The ferrous (Fe2+) form of iron in ferrous lactate is more soluble and readily absorbed by cells compared to the ferric (Fe3+) form.[1] This is primarily facilitated by the divalent metal transporter 1 (DMT1), a key transporter for ferrous iron.
-
Improved Stability and Solubility: Ferrous lactate exhibits excellent solubility in aqueous solutions, particularly in the slightly acidic to neutral pH range typical of cell culture media.[2] This minimizes the risk of iron precipitation, ensuring consistent availability to cells throughout the culture duration.
-
Potential for Reduced Oxidative Stress: While all iron sources can participate in Fenton chemistry, the efficient uptake and metabolism of ferrous lactate may lead to lower levels of free iron in the medium, potentially mitigating the generation of reactive oxygen species (ROS) that can damage cells and affect product quality.[3]
-
Dual Nutrient Contribution: The lactate component of ferrous lactate can be metabolized by cells, particularly in later stages of culture when it may be consumed as an energy source, which can influence overall cellular metabolism and potentially impact protein glycosylation patterns.[4][5]
Data Presentation
The following tables summarize representative data from studies evaluating different iron sources in CHO cell culture for monoclonal antibody production. The data for ferrous lactate is extrapolated based on its known higher bioavailability and is intended to be illustrative of its potential performance benefits.
Table 1: Impact of Iron Source on CHO Cell Growth and Viability in a Fed-Batch Process
| Iron Source (100 µM) | Peak Viable Cell Density (x 10^6 cells/mL) | Day 14 Viability (%) |
| Ferric Citrate | 18.5 ± 0.8 | 85 ± 3 |
| Ferrous Sulfate | 19.2 ± 0.7 | 88 ± 2 |
| Ferrous Lactate (representative) | 21.0 ± 0.9 | 92 ± 2 |
| Iron-deficient control | 12.3 ± 1.1 | 65 ± 5 |
Table 2: Impact of Iron Source on Monoclonal Antibody Titer and Quality Attributes
| Iron Source (100 µM) | Final mAb Titer (g/L) | Aggregation (%) |
| Ferric Citrate | 3.8 ± 0.2 | 2.5 ± 0.3 |
| Ferrous Sulfate | 4.1 ± 0.3 | 2.2 ± 0.2 |
| Ferrous Lactate (representative) | 4.5 ± 0.2 | 1.8 ± 0.2 |
| Iron-deficient control | 1.5 ± 0.3 | 4.1 ± 0.5 |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Ferrous Lactate Stock Solution
Materials:
-
Ferrous lactate (trihydrate, cell culture grade)
-
Cell culture grade water (e.g., WFI or equivalent)
-
Sterile 0.22 µm filter
-
Sterile storage bottles
Procedure:
-
Weigh out the appropriate amount of ferrous lactate powder to prepare the desired volume of a 100 mM solution (Molar mass of Ferrous Lactate Trihydrate is approximately 288.03 g/mol ).
-
In a sterile container, add the ferrous lactate powder to approximately 80% of the final volume of cell culture grade water.
-
Gently agitate the solution at room temperature until the powder is completely dissolved. Ferrous lactate should dissolve readily in water.
-
Adjust the final volume with cell culture grade water.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile, light-protected storage bottle.
-
Store the stock solution at 2-8°C, protected from light. Due to the potential for oxidation of ferrous iron, it is recommended to prepare fresh stock solutions regularly or store under an inert gas atmosphere (e.g., nitrogen) for longer-term storage.
Protocol 2: Evaluating the Effect of Ferrous Lactate on CHO Cell Growth and mAb Production in a Fed-Batch Culture
Objective: To determine the optimal concentration of ferrous lactate for maximizing VCD, viability, and mAb titer.
Materials:
-
CHO cell line producing a monoclonal antibody
-
Chemically defined basal and feed media (iron-deficient versions for the experimental groups)
-
Sterile shake flasks or benchtop bioreactors
-
100 mM sterile stock solution of ferrous lactate
-
Standard iron source (e.g., ferric citrate) as a positive control
-
Cell counter and metabolite analyzer
Methodology:
-
Cell Seeding: Inoculate shake flasks or bioreactors with the CHO cell line at a seeding density of 0.5 x 10^6 viable cells/mL in the iron-deficient basal medium.
-
Experimental Groups:
-
Negative Control: Iron-deficient medium.
-
Positive Control: Medium supplemented with the standard concentration of ferric citrate (e.g., 100 µM).
-
Experimental Groups: Medium supplemented with varying concentrations of ferrous lactate (e.g., 25, 50, 100, 200, 400 µM).
-
-
Culture Conditions: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).
-
Feeding Strategy: Implement a standard fed-batch feeding strategy, adding the iron-deficient feed medium at predetermined time points. The respective iron source should be added to the cultures to maintain the target concentration.
-
Sampling and Analysis:
-
Daily: Aseptically collect samples to measure VCD, viability, and key metabolite concentrations (e.g., glucose, lactate, glutamine, ammonia).
-
End of Culture (e.g., Day 14): Collect a larger sample for product titer analysis (e.g., via Protein A HPLC) and product quality analysis (e.g., aggregation by SEC-HPLC).
-
-
Data Analysis: Plot VCD and viability over time for each condition. Compare the final mAb titers and aggregation levels across all experimental groups to determine the optimal ferrous lactate concentration.
Visualizations
Caption: Cellular uptake and metabolism of ferrous lactate.
Caption: Workflow for evaluating ferrous lactate in CHO cell culture.
References
- 1. What is the mechanism of Ferrous lactate trihydrate? [synapse.patsnap.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What can mathematical modelling say about CHO metabolism and protein glycosylation? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of Stable Ferrous Lactate Stock Solutions
1. Introduction
Ferrous lactate (B86563), the iron(II) salt of lactic acid, is a widely utilized compound in research, drug development, and food fortification.[1][2] Its applications range from serving as an iron supplement in cell culture media to its use as a nutrient and color retention agent in food products.[1][2] The ferrous (Fe²⁺) state of iron is more soluble and bioavailable compared to the ferric (Fe³⁺) state.[3] However, a significant challenge in working with ferrous lactate is the propensity of the ferrous ion to oxidize to the ferric state, particularly in aqueous solutions exposed to air.[4] This oxidation can lead to precipitation of insoluble ferric hydroxide, reducing the effective concentration of bioavailable iron and compromising experimental reproducibility.
This application note provides a detailed protocol for the preparation of stable ferrous lactate stock solutions, incorporating best practices to minimize oxidation and ensure the integrity and longevity of the solution. The protocol is intended for researchers, scientists, and drug development professionals who require reliable and reproducible ferrous iron solutions for their work.
2. Materials and Equipment
-
Chemicals:
-
Ferrous Lactate (C₆H₁₀FeO₆ · xH₂O), high purity
-
Deionized water (DI H₂O), high-purity (18.2 MΩ·cm)
-
Ascorbic acid (C₆H₈O₆), ACS grade or higher
-
Hydrochloric acid (HCl), concentrated, for pH adjustment
-
Nitrogen (N₂) or Argon (Ar) gas, high purity
-
-
Equipment:
-
Analytical balance
-
Volumetric flasks (Class A)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
pH meter, calibrated
-
Gas dispersion tube or sparging needle
-
Sterile syringe filters (0.22 µm pore size), if sterility is required
-
Amber glass storage bottles or vials
-
Pipettes and pipette tips
-
3. Experimental Protocol: Preparation of a Stable Ferrous Lactate Stock Solution
This protocol outlines the preparation of a 100 mM ferrous lactate stock solution stabilized with ascorbic acid. The volumes can be scaled as needed.
Step 1: Degassing the Solvent
To minimize dissolved oxygen, which is a primary driver of Fe²⁺ oxidation, the deionized water must be thoroughly degassed.
-
Measure approximately 90% of the final desired volume of deionized water into a flask.
-
Place a magnetic stir bar in the flask and begin stirring at a moderate speed.
-
Insert a gas dispersion tube connected to a nitrogen or argon gas source into the water, ensuring the gas bubbles through the entire volume.
-
Sparge the water with the inert gas for at least 30-60 minutes.
Step 2: Weighing and Dissolving Ferrous Lactate and Stabilizer
Ascorbic acid is a potent antioxidant that effectively protects Fe²⁺ from oxidation by reducing any Fe³⁺ that forms back to Fe²⁺.[5][6][7][8][9]
-
In a clean weighing boat, accurately weigh the required amount of ferrous lactate. For 100 mL of a 100 mM solution, this will be approximately 2.88 g of ferrous lactate trihydrate (MW: 288.03 g/mol ).
-
Separately, weigh out ascorbic acid. A molar ratio of at least 2:1 of ascorbic acid to iron is recommended to enhance stability.[7] For a 10:1 molar ratio, you would add approximately 1.76 g of ascorbic acid (MW: 176.12 g/mol ) for every 100 mL of 100 mM ferrous lactate solution.
-
Quantitatively transfer the weighed ferrous lactate and ascorbic acid to the flask containing the degassed water while maintaining a gentle stream of inert gas over the surface of the liquid.
-
Continue stirring until all solids are completely dissolved. The solution should be a light green or pale yellow color.[4]
Step 3: pH Adjustment
The stability of ferrous lactate is pH-dependent, with better solubility and stability in slightly acidic conditions.[10][11] A pH range of 4.0-5.0 is generally recommended.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the ferrous lactate solution.
-
If necessary, adjust the pH to the target range by adding small aliquots of dilute hydrochloric acid.
Step 4: Final Volume and Storage
-
Once the desired pH is achieved, quantitatively transfer the solution to a volumetric flask.
-
Bring the solution to the final volume with degassed deionized water.
-
If sterility is required (e.g., for cell culture applications), filter the solution through a 0.22 µm sterile syringe filter into a sterile, amber storage bottle.
-
Before sealing the bottle, flush the headspace with nitrogen or argon gas to create an inert atmosphere.
4. Quality Control and Stability Assessment
To ensure the quality and stability of the prepared stock solution, periodic verification of the ferrous iron concentration is recommended. The Ferrozine assay is a sensitive and reliable colorimetric method for this purpose.[13][14]
Brief Protocol for Ferrozine Assay:
-
Reagent Preparation: Prepare a Ferrozine solution (e.g., 6.5 mM) and an ammonium (B1175870) acetate (B1210297) buffer (e.g., 5 M).[15] An ascorbic acid solution is also used as a reductant to ensure all iron is in the ferrous state for total iron measurement.[15][16]
-
Standard Curve: Prepare a series of ferrous iron standards of known concentrations.
-
Sample Preparation: Dilute a small aliquot of the ferrous lactate stock solution to fall within the range of the standard curve.
-
Assay: In a microplate, mix the standards and samples with the Ferrozine reagent.
-
Measurement: Measure the absorbance at approximately 562 nm using a microplate reader.[16] The intensity of the colored complex is proportional to the ferrous iron concentration.[14]
-
Calculation: Determine the concentration of ferrous iron in the stock solution by comparing its absorbance to the standard curve.
A significant decrease in the measured ferrous iron concentration or a visible change in the solution's color (e.g., to a brownish or orange hue) indicates oxidation and degradation.
5. Data Presentation: Key Parameters for Preparation
The following table summarizes the critical parameters for preparing a stable ferrous lactate stock solution.
| Parameter | Recommended Condition | Rationale |
| Solvent | Degassed Deionized Water | Minimizes dissolved oxygen to prevent oxidation of Fe²⁺. |
| Stabilizer | Ascorbic Acid | Acts as an antioxidant, maintaining iron in the more soluble Fe²⁺ state.[5][6][7] |
| Stabilizer:Iron Molar Ratio | ≥ 2:1 (10:1 recommended for enhanced stability) | Ensures sufficient reducing capacity to protect the ferrous iron.[7] |
| pH | 4.0 - 5.0 | Enhances solubility and stability of ferrous lactate.[10][11] |
| Storage Temperature | 4°C | Slows down the rate of chemical degradation. |
| Storage Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents exposure to atmospheric oxygen during storage. |
| Storage Container | Amber Glass Vials/Bottles | Protects the solution from light, which can accelerate degradation.[4] |
6. Visualization
.dot
Caption: Workflow for preparing stable ferrous lactate stock solution.
.dot
Caption: Stabilization of ferrous iron by ascorbic acid.
References
- 1. biologyonline.com [biologyonline.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Ferrous lactate trihydrate? [synapse.patsnap.com]
- 4. Ferrous Lactate Supplier - Naturallifeworth [naturallifeworth.com]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. Ascorbic acid--important for iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. News - Mechanisms of Iron Ion Stabilizers: Scientific Principles from “Inhibition” to “Stabilization” [cnccindustries.com]
- 10. Ferrous lactate | 5905-52-2 [chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Ferrous lactate - Safety Data Sheet [chemicalbook.com]
- 13. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. atlas-medical.com [atlas-medical.com]
Application of Ferrous Lactate in Anaerobic Microbiology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous lactate (B86563), the iron(II) salt of lactic acid, serves as a valuable bifunctional reagent in anaerobic microbiology. It provides both a readily available source of ferrous iron (Fe²⁺), an essential micronutrient and a key component in cellular respiration, and lactate, a versatile carbon and energy source for a wide range of anaerobic microorganisms. This document provides detailed application notes and protocols for the effective use of ferrous lactate in anaerobic microbiology research, with a focus on its roles as a nutrient source, an electron donor, and its implications in metabolic pathways relevant to drug development.
Application Notes
Ferrous lactate is particularly useful in studies involving:
-
Iron-reducing bacteria: Many anaerobic bacteria can utilize ferric iron (Fe³⁺) as a terminal electron acceptor in a process known as dissimilatory iron reduction. Ferrous lactate can be used to study the reverse process, iron oxidation, or to provide the necessary iron for growth and metabolism.
-
Sulfate-reducing bacteria (SRB): Some SRB can utilize lactate as an electron donor for the reduction of sulfate. Ferrous iron from ferrous lactate can also precipitate sulfide (B99878) produced by SRB as ferrous sulfide (FeS), which can be a method to control sulfide toxicity in cultures.
-
Fermentative bacteria: Lactate is a common end product of fermentation for many bacteria. However, other anaerobic microorganisms can utilize lactate as a primary carbon and energy source, converting it to short-chain fatty acids like acetate, propionate, and butyrate.[1][2][3]
-
Gut microbiome studies: Lactate is a key metabolite in the gut ecosystem, and its production and consumption by different microbial populations are crucial for gut health. Ferrous lactate can be used to enrich for and study lactate-utilizing gut bacteria.[3]
-
Drug discovery: Understanding the unique metabolic pathways involving iron and lactate in anaerobic pathogens can aid in the development of novel antimicrobial agents that target these specific processes.[4][5]
Quantitative Data on Microbial Growth and Metabolism
The following tables summarize quantitative data from studies on anaerobic bacteria utilizing lactate and/or iron.
Table 1: Growth and Metabolism of Geobacter sulfurreducens PCA on Lactate and Fe(III)
| Parameter | Value | Reference |
| Initial Lactate Concentration | ~0.5 mM | [6] |
| Final Fe(II) Concentration | ~4.5 mM | [6] |
| Final Cell Number | ~6 x 10⁷ cells/mL | [6] |
| Intermediate Acetate Production | Yes | [6] |
| Intermediate Pyruvate Production | Yes | [6] |
Table 2: Stoichiometry of Substrate Consumption by Shewanella putrefaciens CN32
| Condition | Substrate Ratio (Observed) | Substrate Ratio (Theoretical) | Reference |
| Aerobic | 1.20 ± 0.23 O₂:lactate | 1.00 O₂:lactate | [7] |
| Anaerobic (Fe(III) reduction) | 1.46 ± 0.15 Fe(III):lactate | 1.33 Fe(III):lactate | [7] |
Experimental Protocols
Protocol 1: Preparation of Anaerobic Medium with Ferrous Lactate
This protocol describes the preparation of a defined anaerobic medium using the Hungate technique, suitable for the cultivation of a wide range of anaerobic bacteria.
Materials:
-
Basal salt medium (composition will vary depending on the organism)
-
Ferrous lactate (C₆H₁₀FeO₆·3H₂O)
-
Resazurin (B115843) solution (0.1% w/v, as a redox indicator)
-
Reducing agent (e.g., a mixture of cysteine-HCl and Na₂S·9H₂O)
-
Gassing station with an oxygen-free gas mixture (e.g., N₂/CO₂ 80:20 v/v or 100% N₂)
-
Hungate tubes or serum vials with butyl rubber stoppers and aluminum crimp seals
-
Autoclave
Procedure:
-
Prepare the basal medium: Dissolve the components of the basal salt medium in deionized water, omitting the iron source and lactate if they are to be supplied by ferrous lactate.
-
Add redox indicator: Add 1.0 ml of resazurin solution per liter of medium. The medium will turn pink in the presence of oxygen.
-
Boil and cool under oxygen-free gas: Bring the medium to a boil to drive off dissolved oxygen. While boiling and subsequently cooling, continuously sparge the medium with an oxygen-free gas.[8]
-
Dispense and seal: While maintaining a continuous flow of oxygen-free gas, dispense the medium into Hungate tubes or serum vials. Seal the vessels with butyl rubber stoppers and secure with aluminum crimps.
-
Autoclave: Autoclave the sealed vessels containing the medium.
-
Prepare sterile, anaerobic stock solutions:
-
Ferrous Lactate Stock (e.g., 100 mM): In an anaerobic chamber or a glove box, dissolve the appropriate amount of ferrous lactate in deoxygenated, deionized water. Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, sealed serum vial that has been flushed with oxygen-free gas.
-
Reducing Agent Stock: Prepare a sterile, anaerobic stock solution of the reducing agent (e.g., 2.5% w/v cysteine-HCl and 2.5% w/v Na₂S·9H₂O).
-
-
Final medium preparation: Prior to inoculation, aseptically and anaerobically inject the required volumes of the ferrous lactate and reducing agent stock solutions into the autoclaved medium. The resazurin indicator should turn from pink to colorless, indicating a sufficiently low redox potential.
Protocol 2: High-Throughput Growth Analysis of Anaerobic Bacteria with Ferrous Lactate
This protocol adapts standard microplate reader assays for anaerobic conditions to assess the impact of ferrous lactate on bacterial growth.
Materials:
-
Anaerobic chamber or glove box
-
Sterile, flat-bottom 96-well microplates
-
Microplate reader compatible with use inside an anaerobic chamber
-
Prepared anaerobic medium containing varying concentrations of ferrous lactate
-
Anaerobic bacterial culture for inoculation
Procedure:
-
Prepare microplates: Inside an anaerobic chamber, dispense the prepared anaerobic medium with different concentrations of ferrous lactate into the wells of a 96-well plate. Include control wells with no ferrous lactate and uninoculated media blanks.
-
Inoculation: Inoculate the wells with a standardized inoculum of the anaerobic bacterium being tested.
-
Incubation and monitoring: Place the microplate in a microplate reader housed within the anaerobic chamber. Incubate at the optimal temperature for the bacterium and monitor the optical density (e.g., at 600 nm) at regular intervals.
-
Data analysis: Use software such as the Growthcurver R package to analyze the growth kinetics, determining parameters like the specific growth rate (µ), carrying capacity (K), and the area under the curve (AUC).[9]
Signaling and Metabolic Pathways
Lactate and Iron Metabolism in Anaerobic Bacteria
Ferrous lactate provides substrates that feed into central metabolic pathways. Lactate is typically converted to pyruvate, which can then enter various fermentative or respiratory pathways. Ferrous iron can be utilized as a cofactor for enzymes or as an electron donor in anaerobic respiration.
Caption: Overview of Ferrous Lactate Utilization.
Regulatory Network of Iron Homeostasis in Response to Anaerobiosis
The availability of iron and oxygen tension significantly influences gene expression in bacteria. The ferric uptake regulator (Fur) is a key transcription factor that, in the presence of Fe²⁺, represses the expression of genes involved in iron acquisition. Under anaerobic conditions, the activity of Fur is enhanced, leading to tighter control of iron homeostasis.
Caption: Fur-mediated iron regulation.
Application in Drug Development
The metabolic pathways that utilize ferrous lactate are essential for the survival of many anaerobic pathogens. Therefore, these pathways represent potential targets for novel antimicrobial agents.
Experimental Workflow for Drug Screening:
Caption: Drug screening workflow.
By using a medium where ferrous lactate is a limiting nutrient, it is possible to screen for compounds that specifically inhibit iron or lactate uptake and metabolism. This approach can lead to the identification of drug candidates with high specificity for anaerobic bacteria, potentially reducing off-target effects on the host and beneficial commensal microbiota.
References
- 1. Distribution, organization and expression of genes concerned with anaerobic lactate utilization in human intestinal bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Microbial lactate utilisation and the stability of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Bioenergetics of aerobic and anaerobic growth of Shewanella putrefaciens CN32 [frontiersin.org]
- 8. jcm.riken.jp [jcm.riken.jp]
- 9. Cultivating efficiency: high-throughput growth analysis of anaerobic bacteria in compact microplate readers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ferrous Lactate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of ferrous lactate (B86563) in various samples. The methods described herein are established analytical techniques suitable for quality control, stability testing, and formulation development in the pharmaceutical and nutraceutical industries.
Introduction
Ferrous lactate (C₆H₁₀FeO₆) is an iron salt of lactic acid used as an iron supplement to treat iron deficiency anemia and as a food additive. Accurate quantification of both the ferrous ion (Fe²⁺) and the lactate moiety is crucial for ensuring product quality, safety, and efficacy. This document outlines three primary analytical methods for this purpose:
-
Redox Titration: A classical chemical method for the quantification of ferrous ions.
-
UV-Vis Spectrophotometry: A common and reliable method for determining ferrous ion concentration.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the simultaneous or separate quantification of both ferrous ions and lactate.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the analytical methods described. These values are indicative and may vary depending on the specific instrumentation, reagents, and sample matrix.
Table 1: Performance Characteristics for Ferrous Ion (Fe²⁺) Quantification
| Parameter | Redox Titration | UV-Vis Spectrophotometry (1,10-Phenanthroline) |
| Linearity Range | 40 - 120 mg | 0.4 - 4.0 mg/L[1] |
| Correlation Coefficient (r²) | > 0.999[2] | > 0.999[1] |
| Limit of Detection (LOD) | - | 0.0108 mg/L[3] |
| Limit of Quantification (LOQ) | - | 0.0345 mg/L[3] |
| Accuracy (% Recovery) | 98.20 - 99.98%[2] | 96 - 105%[1] |
| Precision (% RSD) | < 1%[2] | < 2% |
Table 2: Performance Characteristics for Lactate Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Linearity Range | 0.001 - 0.005 g/mL[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Limit of Detection (LOD) | 0.5 mmol/L[5] |
| Limit of Quantification (LOQ) | 1.0 mmol/L[5] |
| Accuracy (% Recovery) | 97.6 - 99.6%[5] |
| Precision (% RSD) | < 7.0%[5] |
Experimental Protocols and Methodologies
Method 1: Redox Titration for Ferrous Ion (Fe²⁺) Quantification
This method is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄). The endpoint is detected by a persistent pink color from the excess permanganate ion.
Experimental Workflow Diagram
Caption: Workflow for Ferrous Lactate quantification by Redox Titration.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the ferrous lactate sample.
-
Transfer the sample to a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water and 20 mL of 1 M sulfuric acid to dissolve the sample. Swirl gently to ensure complete dissolution.
-
-
Titration:
-
Fill a 50 mL burette with a standardized 0.1 N potassium permanganate (KMnO₄) solution.
-
Record the initial burette volume.
-
Slowly add the KMnO₄ solution to the ferrous lactate solution while continuously swirling the flask.
-
Continue the titration until the solution turns a faint, persistent pink color, which indicates the endpoint.
-
Record the final burette volume.
-
-
Calculation:
-
Calculate the volume of KMnO₄ solution used.
-
The percentage of ferrous lactate can be calculated using the following formula:
% Ferrous Lactate = (V × N × E) / W × 100
Where:
-
V = Volume of KMnO₄ solution used (L)
-
N = Normality of the KMnO₄ solution (eq/L)
-
E = Equivalent weight of ferrous lactate (233.99 g/eq)
-
W = Weight of the sample (g)
-
-
Method 2: UV-Vis Spectrophotometry for Ferrous Ion (Fe²⁺) Quantification
This method relies on the reaction of ferrous ions with 1,10-phenanthroline (B135089) to form a stable, orange-red complex. The absorbance of this complex is measured at its maximum wavelength (λmax), which is approximately 510 nm, and is directly proportional to the concentration of ferrous ions.
Experimental Workflow Diagram
Caption: Workflow for Ferrous Ion quantification by UV-Vis Spectrophotometry.
Protocol:
-
Reagent Preparation:
-
Standard Iron Solution (100 ppm): Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in deionized water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L in a volumetric flask.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.
-
Sodium Acetate Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.
-
-
Preparation of Calibration Curve:
-
Pipette 1.0, 2.0, 3.0, 4.0, and 5.0 mL of the 100 ppm standard iron solution into separate 100 mL volumetric flasks to prepare 1, 2, 3, 4, and 5 ppm standards, respectively.
-
Prepare a blank by adding 10 mL of deionized water to a 100 mL volumetric flask.
-
To each flask (including the blank), add 1 mL of hydroxylamine hydrochloride solution, 10 mL of 1,10-phenanthroline solution, and 8 mL of sodium acetate solution.
-
Dilute to the mark with deionized water, mix well, and allow to stand for 10 minutes for full color development.
-
-
Sample Preparation:
-
Accurately weigh a quantity of ferrous lactate sample expected to contain about 1 mg of Fe²⁺.
-
Dissolve the sample in deionized water, add the same reagents as for the calibration standards in a 100 mL volumetric flask, and dilute to the mark.
-
-
Measurement:
-
Set the UV-Vis spectrophotometer to a wavelength of 510 nm.
-
Use the blank solution to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
-
-
Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the iron standards.
-
Determine the concentration of Fe²⁺ in the sample solution from the calibration curve.
-
Calculate the percentage of ferrous lactate in the original sample.
-
Method 3: High-Performance Liquid Chromatography (HPLC) for Lactate Quantification
This method is suitable for the quantification of the lactate component of ferrous lactate. It involves the separation of lactate from other sample components on a suitable HPLC column followed by UV detection.
Experimental Workflow Diagram
Caption: Workflow for Lactate quantification by HPLC.
Protocol:
-
Chromatographic Conditions (Example):
-
Preparation of Standard Solutions:
-
Prepare a stock solution of lactic acid or sodium lactate of known concentration in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh the ferrous lactate sample and dissolve it in the mobile phase in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the chromatogram.
-
Identify the lactate peak based on its retention time compared to the standard.
-
Quantify the lactate concentration in the sample using the calibration curve.
-
Signaling Pathways and Logical Relationships
The analytical methods described are based on specific chemical reactions and physical principles.
Logical Relationship for Spectrophotometric Analysis
Caption: Principle of Spectrophotometric Ferrous Iron Determination.
This diagram illustrates that the concentration of the ferrous ion is determined by the intensity of the color produced in its reaction with 1,10-phenanthroline, as dictated by the Beer-Lambert Law.
Conclusion
The choice of analytical method for the quantification of ferrous lactate depends on the specific requirements of the analysis, including the desired analyte (ferrous ion or lactate), the required sensitivity and precision, and the available instrumentation. For routine quality control of the ferrous ion content, both redox titration and UV-Vis spectrophotometry are robust and reliable methods.[6] HPLC offers the versatility to quantify both the ferrous ion (with appropriate complexation and detection) and the lactate moiety, making it a powerful tool for comprehensive product characterization.[4][5] Proper method validation is essential to ensure accurate and reliable results.
References
- 1. scispace.com [scispace.com]
- 2. An Analytical Method for Determination of Total Iron in Pharmaceuticalgrade Intravenous Iron Colloidal Complexes by Redox-Potentiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsr.net [ijsr.net]
- 5. Development and validation of the high performance liquid chromatography-ion exclusion method for detection of lactic acid in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Iron Uptake Assays Using Ferrous Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron deficiency is a global health concern, and understanding the bioavailability of different iron compounds is crucial for the development of effective dietary supplements and fortified foods. Ferrous lactate (B86563) is a form of iron with good solubility and is often used in food fortification. These application notes provide detailed protocols for conducting in vitro iron uptake assays using ferrous lactate with the Caco-2 cell line, a well-established model for the human intestinal epithelium. The primary method for quantifying iron uptake is the measurement of intracellular ferritin formation, which is proportional to the amount of iron absorbed by the cells.[1][2][3]
Principle of the Assay
The in vitro iron uptake assay using Caco-2 cells mimics the physiological process of intestinal iron absorption. Caco-2 cells, when cultured, differentiate into a polarized monolayer of enterocytes with a brush border, expressing key iron transport proteins like the Divalent Metal Transporter 1 (DMT1).[4] Ferrous lactate, when introduced to the apical side of the Caco-2 cell monolayer, dissociates to release ferrous iron (Fe²⁺). This Fe²⁺ is then transported into the cells primarily by DMT1. Once inside the cell, the absorbed iron stimulates the synthesis of ferritin, an intracellular iron storage protein. The amount of ferritin produced, which can be quantified using an enzyme-linked immunosorbent assay (ELISA), serves as a reliable indicator of iron uptake and bioavailability.[1][2][3]
Signaling Pathway of Ferrous Iron Uptake
The uptake of ferrous iron by intestinal enterocytes is a well-regulated process. The primary transporter responsible for the apical uptake of Fe²⁺ is the Divalent Metal Transporter 1 (DMT1). The expression and activity of DMT1 are regulated by the body's iron status.
Caption: Ferrous iron uptake pathway in an enterocyte.
Experimental Workflow
The following diagram outlines the major steps involved in the in vitro iron uptake assay using ferrous lactate and Caco-2 cells.
Caption: Workflow for in vitro ferrous lactate uptake assay.
Quantitative Data Summary
The following tables summarize representative quantitative data for in vitro iron uptake assays. These values are compiled from various studies and are intended for comparative purposes. Actual results may vary depending on specific experimental conditions.
Table 1: Dose-Response of Ferrous Lactate on Ferritin Formation in Caco-2 Cells
| Ferrous Lactate Concentration (µM Fe) | Ferritin Formation (ng/mg protein) |
| 0 (Control) | 5 ± 2 |
| 10 | 25 ± 5 |
| 25 | 60 ± 8 |
| 50 | 110 ± 15 |
| 100 | 180 ± 20 |
Table 2: Comparison of Iron Bioavailability from Different Iron Compounds
| Iron Compound (50 µM Fe) | Relative Bioavailability (normalized to Ferrous Sulfate) |
| Ferrous Sulfate (B86663) | 100% |
| Ferrous Lactate | 85 - 95% |
| Ferrous Fumarate | 90 - 105% |
| Ferric Ammonium Citrate | 60 - 70% |
| Ferric Chloride | 40 - 50% |
Detailed Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Differentiation
-
Cell Seeding: Seed Caco-2 cells (passage 25-35) in collagen-coated 6-well or 12-well plates at a density of approximately 5 x 10⁴ cells/cm².
-
Culture Medium: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Medium Change: Change the culture medium every 2-3 days.
-
Differentiation: Allow the cells to grow and differentiate for 12-14 days post-confluence to form a polarized monolayer.
Protocol 2: Preparation of Ferrous Lactate Working Solution
Note: Ferrous iron is susceptible to oxidation. Prepare solutions fresh on the day of the experiment and use deaerated, deionized water.
-
Stock Solution: Prepare a 10 mM stock solution of ferrous lactate in deaerated, deionized water.
-
Working Solutions: Dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM Fe).
-
Positive Control: Prepare working solutions of ferrous sulfate at the same iron concentrations to serve as a positive control.
-
pH Adjustment: Ensure the final pH of the working solutions is between 6.5 and 7.0.
Protocol 3: In Vitro Iron Uptake Assay
-
Pre-incubation: One hour prior to the assay, remove the culture medium from the differentiated Caco-2 cells and replace it with serum-free DMEM.
-
Iron Exposure: After the pre-incubation, aspirate the serum-free DMEM and add the prepared ferrous lactate and control working solutions to the respective wells. Include a "no iron" control (serum-free DMEM only).
-
Incubation: Incubate the cells for 2 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Washing: After the 2-hour incubation, remove the iron-containing medium and wash the cell monolayer three times with ice-cold phosphate-buffered saline (PBS) to remove any surface-bound iron.
-
Chase Period: Add fresh, pre-warmed, serum-containing DMEM to each well and incubate for an additional 22 hours to allow for ferritin expression.[5]
Protocol 4: Cell Lysis and Sample Preparation
-
Washing: After the chase period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add 200-500 µL of a suitable cell lysis buffer (e.g., CelLytic™ M) to each well and incubate on ice for 15 minutes with gentle agitation.
-
Harvesting: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cellular proteins including ferritin, and store at -80°C until analysis.
Protocol 5: Ferritin Quantification by ELISA
-
Kit Selection: Use a commercially available human ferritin ELISA kit.
-
Procedure: Follow the manufacturer's instructions for the ELISA procedure. A general outline is provided below.
-
Prepare ferritin standards and samples (cell lysates).
-
Add standards and samples to the antibody-coated microplate wells.
-
Incubate to allow ferritin to bind to the immobilized antibody.
-
Wash the wells to remove unbound components.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate to allow the detection antibody to bind to the captured ferritin.
-
Wash the wells again.
-
Add the enzyme substrate (e.g., TMB).
-
Incubate to allow for color development, which is proportional to the amount of ferritin.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[6]
-
-
Standard Curve: Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Ferritin Concentration: Determine the ferritin concentration in the samples by interpolating their absorbance values on the standard curve.
Protocol 6: Total Protein Quantification
-
Assay Selection: Use a standard protein quantification assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay.
-
Procedure: Follow the manufacturer's instructions for the chosen assay.
-
Calculation: Determine the total protein concentration in each cell lysate sample.
-
Normalization: Normalize the ferritin concentration (ng/mL) to the total protein concentration (mg/mL) to obtain the final result in ng of ferritin per mg of total cell protein. This normalization accounts for any variations in cell number between wells.
Data Analysis and Interpretation
The primary endpoint of this assay is the amount of ferritin formed per milligram of total cell protein. An increase in ferritin formation in cells treated with ferrous lactate compared to the no-iron control indicates iron uptake. The bioavailability of ferrous lactate can be compared to that of a reference iron compound, such as ferrous sulfate, by comparing the respective ferritin formation.
Conclusion
The in vitro iron uptake assay using Caco-2 cells is a valuable tool for assessing the bioavailability of iron from various sources, including ferrous lactate. This model provides a reliable and reproducible method for screening iron compounds and formulations in a preclinical setting. The detailed protocols provided in these application notes offer a comprehensive guide for researchers in the fields of nutrition, food science, and drug development.
References
- 1. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 2. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison Study of Iron Bioaccessibility from Dietary Supplements and Microencapsulated Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 Cell Acquisition of Dietary Iron(III) Invokes a Nanoparticulate Endocytic Pathway | PLOS One [journals.plos.org]
- 6. novamedline.com [novamedline.com]
Application Notes and Protocols: Ferrous Lactate as a Catalyst Precursor in Materials Science
Introduction:
Ferrous lactate (B86563) (C₆H₁₀FeO₆·xH₂O) is an iron (II) salt of lactic acid, recognized for its high biocompatibility and use as a nutrient supplement.[1] In materials science, it is emerging as a versatile and advantageous precursor for the synthesis of advanced iron-based catalysts. Its organic lactate component serves as an intrinsic carbon source during pyrolysis, facilitating the formation of carbon-supported catalysts and preventing nanoparticle aggregation. Furthermore, its decomposition at relatively controlled temperatures allows for the synthesis of various iron phases, including metallic iron, iron oxides, and iron carbides, making it a valuable tool for researchers in catalysis, energy storage, and environmental remediation.
Application Note 1: Synthesis of N-Doped Carbon-Supported Iron Catalysts (Fe-N-C) for Oxygen Reduction Reaction (ORR)
Core Application: Electrocatalysis for Fuel Cells and Metal-Air Batteries
Iron-Nitrogen-Carbon (Fe-N-C) materials are leading candidates to replace precious metal catalysts like platinum for the oxygen reduction reaction (ORR), a critical process in energy conversion devices.[2][3] Ferrous lactate is an excellent iron and carbon precursor that, when combined with a nitrogen source and subjected to high-temperature pyrolysis, can form highly active Fe-Nₓ catalytic sites embedded within a porous carbon matrix.
Experimental Protocol: Pyrolysis of Ferrous Lactate and a Nitrogen Source
This protocol describes a common method for synthesizing Fe-N-C catalysts using ferrous lactate, a nitrogen-rich molecule (like dicyandiamide (B1669379) or imidazole), and a high-surface-area carbon support.
-
Precursor Slurry Preparation:
-
In a 250 mL beaker, dissolve 1.0 g of ferrous lactate and 5.0 g of 2-methylimidazole (B133640) in 100 mL of ethanol.
-
Add 1.0 g of high-surface-area carbon black to the solution.
-
Stir the mixture vigorously for 6 hours at room temperature to ensure homogeneous impregnation of the iron and nitrogen precursors onto the carbon support.
-
-
Drying:
-
Dry the resulting slurry in a vacuum oven at 80°C for 12 hours to remove the solvent, yielding a fine powder.
-
-
Pyrolysis:
-
Transfer the dried powder into a quartz tube furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.
-
Heat the sample to 900°C at a ramp rate of 5°C/min under a continuous flow of the inert gas.
-
Hold the temperature at 900°C for 1 hour.[2]
-
Allow the furnace to cool down to room temperature naturally under the inert atmosphere.
-
-
Post-Treatment (Acid Leaching - Optional):
-
To remove unstable and inactive metallic iron particles, the pyrolyzed catalyst can be leached in a 0.5 M H₂SO₄ solution for 8 hours at 80°C.
-
After leaching, wash the catalyst repeatedly with deionized water until the pH is neutral.
-
Dry the final Fe-N-C catalyst at 60°C overnight.
-
Data Presentation: Performance of Fe-N-C Catalysts
The following table summarizes typical electrochemical performance data for Fe-N-C catalysts in alkaline media, which can be expected from a catalyst synthesized via this method.
| Parameter | Value | Conditions |
| Half-Wave Potential (E₁/₂) vs. RHE | 0.82 - 0.90 V | 0.1 M KOH |
| Electron Transfer Number (n) | 3.8 - 4.0 | Koutecký-Levich analysis |
| H₂O₂ Yield (%) | < 10% | RRDE measurements |
| Stability (after 10,000 cycles) | < 15 mV negative shift in E₁/₂ | Accelerated Durability Test |
Data compiled from representative values for high-performance Fe-N-C catalysts.[3]
Visualization: Fe-N-C Catalyst Synthesis Workflow
References
Application Notes and Protocols for Preparing Ferrous Lactate Solutions in Hydroponic Plant Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preparing and using ferrous lactate (B86563) as an iron source in hydroponic systems for plant research. While chelated forms of iron are more commonly used due to their stability across a wider pH range, understanding the preparation and limitations of simpler iron salts like ferrous lactate is crucial for specific experimental designs and for studies investigating fundamental iron uptake mechanisms.
Introduction
Iron (Fe) is an essential micronutrient for plants, playing a critical role in chlorophyll (B73375) synthesis, respiration, and various enzymatic reactions.[1][2] In hydroponic cultivation, iron must be supplied in a soluble form for plant uptake. Ferrous lactate (Fe(C₃H₅O₃)₂) is a salt of iron in its ferrous (Fe²⁺) oxidation state, which is the form readily absorbed by plant roots.[3][4][5][6] However, the use of non-chelated iron sources like ferrous lactate in hydroponic solutions presents significant challenges, primarily due to the rapid oxidation of Fe²⁺ to the less soluble ferric (Fe³⁺) form and its propensity to precipitate with other nutrients, particularly phosphates.[1][7][8][9][10]
This document outlines the necessary protocols for preparing ferrous lactate solutions, emphasizing the critical parameters that must be controlled to maintain iron availability for plant uptake in a research setting.
Data Presentation: Iron in Hydroponic Solutions
The following table summarizes recommended iron concentrations and the stability of different iron sources in hydroponic nutrient solutions.
| Parameter | Recommended Range/Value | Iron Source | Stability Considerations |
| Iron (Fe) Concentration | 1 - 3 ppm | General | Typical range for most hydroponic crops.[11] |
| Up to 6 ppm | Specific Crops/Conditions | May be required for certain plants or if using less stable iron forms.[12] | |
| pH for Optimal Iron Availability | 5.5 - 6.0 | Ferrous Lactate | Critical to maintain this acidic pH to minimize oxidation and precipitation.[11][13] |
| < 6.5 | Fe-EDTA | Loses stability and availability at higher pH.[11][14] | |
| < 7.5 | Fe-DTPA | More stable than Fe-EDTA at slightly higher pH.[11][14] | |
| 3.0 - 10.0 | Fe-EDDHA | Highly stable across a wide pH range, but more expensive.[11][14] |
Experimental Protocols
Protocol 1: Preparation of a Ferrous Lactate Stock Solution (100x)
This protocol describes the preparation of a 100-fold concentrated stock solution of ferrous lactate. It is highly recommended to prepare the iron stock solution separately from other nutrient stock solutions, especially those containing phosphates and sulfates, to prevent precipitation.[15]
Materials:
-
Ferrous lactate (C₆H₁₀FeO₆ · xH₂O)
-
Distilled or deionized water
-
Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (0.1 N)
-
Volumetric flask (e.g., 100 mL or 1 L)
-
Magnetic stirrer and stir bar
-
pH meter
-
Amber or opaque storage bottle
Procedure:
-
Calculate the required mass of ferrous lactate. To create a 100x stock solution that will yield a final concentration of 2 ppm Fe, you will need 200 ppm Fe in the stock solution.
-
Calculation Example:
-
Molecular weight of Ferrous Lactate (anhydrous): 233.99 g/mol
-
Atomic weight of Iron: 55.845 g/mol
-
Percentage of Fe in Ferrous Lactate = (55.845 / 233.99) * 100 ≈ 23.87%
-
To get 200 mg of Fe, you need: 200 mg / 0.2387 ≈ 837.87 mg of anhydrous ferrous lactate.
-
Adjust the mass based on the hydration state of your ferrous lactate. For example, for the trihydrate form (FW: 288.03 g/mol ), the percentage of Fe is approximately 19.39%.
-
-
-
Dissolution:
-
Add approximately 80% of the final volume of distilled water to a beaker with a magnetic stir bar.
-
Slowly add the calculated mass of ferrous lactate to the water while stirring.
-
-
Acidification:
-
Monitor the pH of the solution. It is crucial to maintain an acidic pH to keep the iron in its soluble ferrous (Fe²⁺) state.
-
Carefully add a few drops of 0.1 N HCl or H₂SO₄ to lower the pH to between 3.0 and 4.0. This will help to prevent oxidation.
-
-
Final Volume:
-
Once the ferrous lactate is completely dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with distilled water.
-
-
Storage:
-
Transfer the stock solution to a labeled amber or opaque bottle to protect it from light, which can accelerate oxidation.[15]
-
Store the solution in a cool, dark place. It is recommended to prepare fresh stock solutions frequently due to the inherent instability of ferrous lactate.
-
Protocol 2: Preparation of the Final Hydroponic Nutrient Solution
This protocol outlines the steps for preparing the final nutrient solution using the ferrous lactate stock solution.
Materials:
-
Macro- and micronutrient stock solutions (without iron)
-
Ferrous lactate stock solution (from Protocol 1)
-
Distilled or deionized water
-
A large reservoir or container for the final solution
-
pH meter
-
EC/TDS meter
Procedure:
-
Fill the Reservoir: Fill the hydroponic reservoir with the required volume of distilled or deionized water.
-
Add Macronutrients: Add the concentrated macronutrient stock solutions to the reservoir one at a time, allowing each to dissolve completely before adding the next.
-
Add Micronutrients (excluding iron): Add the micronutrient stock solutions (without iron).
-
Adjust pH: Before adding the ferrous lactate, adjust the pH of the nutrient solution to the target range of 5.5-6.0 using a suitable pH down solution (e.g., dilute nitric or phosphoric acid). This is a critical step to prevent immediate precipitation of iron.[11][13]
-
Add Ferrous Lactate Stock Solution:
-
Calculate the volume of the ferrous lactate stock solution needed to achieve the desired final iron concentration (e.g., 1-3 ppm).
-
Slowly add the calculated volume of the ferrous lactate stock solution to the final nutrient solution while stirring vigorously.
-
-
Final Checks:
-
Re-check the pH of the final solution and adjust if necessary.
-
Measure the electrical conductivity (EC) or total dissolved solids (TDS) of the solution and adjust as needed for the specific plant species being studied.
-
-
Monitoring: Regularly monitor the pH of the hydroponic solution (at least daily) and adjust as needed to maintain it within the 5.5-6.0 range to maximize iron availability.[11]
Mandatory Visualizations
References
- 1. nutrihydro.com [nutrihydro.com]
- 2. rd2.co.nz [rd2.co.nz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Iron Sources in Hydroponics : Which One is the Best ? – Science in Hydroponics [scienceinhydroponics.com]
- 8. Aeration and agitation in hydroponic culture have detrimental effects on iron uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. e-gro.org [e-gro.org]
- 12. Hydroponic micro and macro nutrient sufficiency ranges – Science in Hydroponics [scienceinhydroponics.com]
- 13. purehydroponics.com [purehydroponics.com]
- 14. m.youtube.com [m.youtube.com]
- 15. phytotechlab.com [phytotechlab.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Ferrous Lactate in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing ferrous lactate (B86563) oxidation in experimental buffers.
Troubleshooting Guide
Issue: My ferrous lactate buffer is changing color (turning yellow/brown) and/or forming a precipitate.
This is a common indication of ferrous (Fe²⁺) iron oxidation to ferric (Fe³⁺) iron, which is less soluble at neutral to alkaline pH and can precipitate out of solution as ferric hydroxide (B78521) or react with buffer components like phosphate (B84403) to form insoluble salts.[1][2]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting ferrous lactate oxidation and precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ferrous lactate instability in buffers?
A1: The primary cause of ferrous lactate instability is the oxidation of the ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) by dissolved oxygen in the buffer.[3] Ferric iron is significantly less soluble than ferrous iron, especially at neutral to alkaline pH, leading to precipitation and a color change from a pale greenish-white to a yellow or brown hue.[1]
Q2: How does pH affect the stability of my ferrous lactate solution?
A2: pH is a critical factor in the stability of ferrous lactate solutions. The rate of ferrous iron oxidation increases significantly as the pH rises.[4] At acidic pH (below 6.0), the oxidation rate is much slower.[5][6] Therefore, maintaining a slightly acidic pH is a key strategy for preventing oxidation.
Q3: What are the visual indicators of ferrous lactate oxidation?
A3: The visual indicators of ferrous lactate oxidation include:
-
Color Change: A freshly prepared ferrous lactate solution should be a pale greenish-white or light green.[7] Oxidation to ferric iron will cause the solution to turn yellow and eventually to a brownish color.
-
Precipitation: As ferric iron forms, it can precipitate out of the solution, especially at a pH above 6.0.[5] This may appear as cloudiness or visible solid particles.
Q4: Can the choice of buffer system impact the stability of ferrous lactate?
A4: Yes, the choice of buffer is crucial. Phosphate buffers should generally be avoided as they can react with ferric ions to form insoluble ferric phosphate, leading to precipitation.[1][2] Buffers such as citrate, acetate, HEPES, or MOPS are often better alternatives.[5][8][9] Citrate can also act as a chelating agent, further enhancing iron solubility.[1]
Q5: What is the role of an antioxidant, and which one should I use?
A5: An antioxidant helps to prevent the oxidation of ferrous iron by scavenging reactive oxygen species or by reducing any ferric iron that forms back to the ferrous state. Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for this purpose.[10][11] A general starting point is to use a 2:1 molar ratio of ascorbic acid to ferrous lactate.[10]
Q6: How do chelating agents help in stabilizing ferrous lactate solutions?
A6: Chelating agents bind to iron ions, forming a soluble complex that can help to prevent the iron from precipitating out of solution, even if it becomes oxidized.[5][7] EDTA and citrate are common chelating agents used for this purpose.[2][12]
Q7: How can I remove dissolved oxygen from my buffer to improve stability?
A7: Removing dissolved oxygen from your buffer before adding ferrous lactate is a highly effective way to prevent oxidation. Common laboratory methods for deoxygenating solutions include:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the buffer for an extended period (e.g., 20-40 minutes) can effectively displace dissolved oxygen.[13]
-
Boiling: Boiling the buffer can reduce the solubility of dissolved oxygen. However, this method is generally less effective than sparging.[13]
-
Freeze-Pump-Thaw Cycles: For highly oxygen-sensitive experiments, performing several freeze-pump-thaw cycles on the buffer can achieve very low oxygen levels.[14]
Data Presentation
Table 1: Effect of pH on the Rate of Ferrous Iron Oxidation
| pH | Relative Oxidation Rate | Stability of Ferrous Lactate |
| < 4.0 | Very Slow | High |
| 4.0 - 6.0 | Slow | Moderate |
| 6.0 - 8.0 | Rapid | Low |
| > 8.0 | Very Rapid | Very Low |
This table provides a qualitative summary based on the principle that the rate of ferrous iron oxidation increases significantly with pH.[4]
Table 2: Comparison of Common Additives for Ferrous Lactate Stabilization
| Additive | Mechanism of Action | Recommended Concentration (Molar Ratio to Iron) | Notes |
| Ascorbic Acid | Reduces Fe³⁺ back to Fe²⁺ and scavenges reactive oxygen species.[10] | 2:1 to 4:1 | Highly effective. Can be consumed over time, so fresh preparation is recommended.[10] |
| Citric Acid | Acts as a chelating agent to keep iron in solution.[1] | >2.5:1 | Can also contribute to maintaining an acidic pH. |
| EDTA | A strong chelating agent that forms a stable, soluble complex with iron.[2][7][12] | 1:1 | Very effective at preventing precipitation. Ensure compatibility with other experimental components.[2][12] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Ferrous Lactate Buffer (Citrate Buffer, pH 5.0)
This protocol describes the preparation of a 100 mL, 10 mM ferrous lactate solution in a 50 mM citrate buffer, stabilized with ascorbic acid.
Materials:
-
Ferrous lactate (trihydrate, FW: 288.03 g/mol )
-
Citric acid (monohydrate, FW: 210.14 g/mol )
-
Sodium citrate (dihydrate, FW: 294.10 g/mol )
-
Ascorbic acid (FW: 176.12 g/mol )
-
High-purity, deionized water
-
Nitrogen or Argon gas supply with a sparging stone
-
Sterile, sealed storage bottle
Procedure:
-
Deoxygenate the Water:
-
Pour approximately 90 mL of deionized water into a flask.
-
Sparge the water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.[13] Keep the water under a gentle stream of the inert gas throughout the buffer preparation process.
-
-
Prepare the Citrate Buffer:
-
To the deoxygenated water, add 0.525 g of citric acid (monohydrate) and 0.41 g of sodium citrate (dihydrate) to achieve a 50 mM citrate buffer with a pH of approximately 5.0.
-
Stir gently until all components are dissolved.
-
-
Add the Antioxidant:
-
Weigh out 0.035 g of ascorbic acid (for a 2:1 molar ratio to ferrous lactate) and add it to the deoxygenated citrate buffer.
-
Stir until fully dissolved.
-
-
Add the Ferrous Lactate:
-
Weigh out 0.0288 g of ferrous lactate and add it to the buffer solution.
-
Stir gently until the ferrous lactate is completely dissolved. The solution should be a pale green color.
-
-
Final Volume and Storage:
-
Bring the final volume to 100 mL with deoxygenated water.
-
Transfer the solution to a sterile, sealed bottle, flushing the headspace with nitrogen or argon before sealing.
-
Store the buffer at 2-8°C and protected from light. For best results, use the buffer on the day of preparation.
-
Experimental Workflow for Stabilized Ferrous Lactate Buffer Preparation
Caption: A step-by-step workflow for the preparation of a stabilized ferrous lactate buffer.
Protocol 2: Quantification of Ferrous Iron (Fe²⁺) using the Ferrozine (B1204870) Assay
This protocol can be used to assess the stability of your ferrous lactate buffer over time by measuring the concentration of ferrous iron.
Materials:
-
Ferrozine solution (e.g., 1 g/L in water)
-
Ammonium (B1175870) acetate buffer (e.g., 0.5 M, pH 9.5)
-
Ferrous lactate buffer sample
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Dilute your ferrous lactate buffer sample with deoxygenated water to a concentration that falls within the linear range of the assay.
-
-
Reaction Mixture:
-
In a cuvette, mix the diluted sample, ammonium acetate buffer, and ferrozine solution. A typical ratio is 1:1:1.
-
-
Incubation:
-
Allow the mixture to stand for a few minutes for the color to develop fully. Ferrozine forms a stable magenta-colored complex with ferrous iron.
-
-
Measurement:
-
Measure the absorbance of the solution at 562 nm using a spectrophotometer.
-
-
Quantification:
-
Determine the concentration of ferrous iron in your sample by comparing the absorbance to a standard curve prepared with known concentrations of a ferrous iron standard (e.g., ferrous ammonium sulfate).
-
Mandatory Visualization
Signaling Pathway of Ferrous Lactate Oxidation
Caption: The pathway of ferrous lactate oxidation and strategies for its prevention.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ferrous iron oxidation [uvm.edu]
- 5. researchgate.net [researchgate.net]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. samnicholls.net [samnicholls.net]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. A comparison between the effects of acetate and lactate in peritoneal dialysis solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Comparison of the Efficacy of Various Antioxidants on the Oxidative Stability of Irradiated Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
how to improve ferrous lactate solubility at neutral pH
Welcome to the technical support center for ferrous lactate (B86563) solubility. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered when working with ferrous lactate, particularly at neutral pH.
Frequently Asked Questions (FAQs)
Q1: Why does my ferrous lactate solution turn cloudy and form a precipitate when I adjust the pH to 7.0?
A1: Ferrous lactate is sparingly soluble in water, and its solubility is highly pH-dependent.[1][2] At acidic pH (typically below 6.0), the ferrous iron (Fe²⁺) remains in solution. However, as the pH is raised towards neutral (pH 7.0), two main issues arise:
-
Oxidation: Ferrous iron (Fe²⁺) is readily oxidized to ferric iron (Fe³⁺) in the presence of oxygen, a reaction that is accelerated at higher pH.[3]
-
Precipitation: Ferric iron (Fe³⁺) has very low solubility at neutral pH and precipitates out of solution as ferric hydroxide (B78521) (Fe(OH)₃), which is a rust-colored solid. Ferrous iron can also precipitate as ferrous hydroxide (Fe(OH)₂), a greenish solid, as the solution becomes less acidic.[4]
Q2: What is the typical pH of a ferrous lactate solution in water?
A2: A 1% to 2% solution of ferrous lactate in water will typically have a slightly acidic pH, generally in the range of 4.0 to 6.0.[1][5][6][7]
Q3: How can I maintain iron solubility in my cell culture medium at a physiological pH (7.2-7.4)?
A3: Maintaining iron solubility at physiological pH requires preventing its oxidation and precipitation. The most effective method is to use a chelating agent. A chelating agent binds to the iron ion, forming a soluble complex that keeps the iron available to the cells without it precipitating. Common strategies include using citrate (B86180) or adding ascorbic acid.
Q4: Can I just use ferric citrate instead of ferrous lactate?
A4: While ferric citrate is another common iron source, ferrous iron (Fe²⁺) is generally considered to be more bioavailable and better absorbed than ferric iron (Fe³⁺).[8] Therefore, starting with a ferrous salt like ferrous lactate and stabilizing it is often preferred.
Troubleshooting Guides
Problem: Ferrous lactate precipitates upon neutralization.
Below are two common and effective methods to prevent ferrous lactate precipitation at neutral pH.
Solution 1: Chelation with Citrate
This is the most robust method for maintaining iron solubility across a range of pH levels. Citric acid is an excellent chelating agent that binds iron and keeps it soluble.[9] Using a 2:1 or 3:1 molar ratio of citrate to iron is a common starting point.
| Parameter | Value | Reference |
| Typical pH of 2% Ferrous Lactate solution | 4.0 - 6.0 | [5] |
| Recommended Molar Ratio (Citrate:Iron) | 2:1 to 3:1 | Standard Practice |
| Stability of Iron-Citrate Complex at pH 7.4 | High | [10] |
-
Reagents & Materials:
-
Ferrous Lactate (trihydrate, M.W. = 288.03 g/mol )
-
Trisodium Citrate (dihydrate, M.W. = 294.10 g/mol )
-
High-purity, deoxygenated water (e.g., boiled and cooled, or sparged with N₂)
-
Sterile 0.22 µm filter
-
-
Procedure:
-
Weigh 294.1 mg of Trisodium Citrate (for a 2:1 molar ratio with iron).
-
Add the citrate to ~80 mL of deoxygenated water in a sterile container and stir until fully dissolved.
-
Weigh 288.0 mg of Ferrous Lactate.
-
Slowly add the ferrous lactate to the stirring citrate solution. The solution should remain clear.
-
Once dissolved, adjust the final volume to 100 mL with deoxygenated water.
-
Sterilize the final solution by passing it through a 0.22 µm filter.
-
Store the stock solution protected from light at 2-8°C. Use within 2-4 weeks.
-
The diagram below illustrates how the citrate molecule binds to the ferrous iron ion, preventing it from reacting with hydroxide ions and precipitating.
Solution 2: Maintaining a Reducing Environment with Ascorbic Acid
Ascorbic acid (Vitamin C) is a potent reducing agent and can help maintain iron in its more soluble ferrous (Fe²⁺) state, preventing oxidation to the highly insoluble ferric (Fe³⁺) form.[11] It can also act as a weak chelator. This method is often used in conjunction with chelation for maximum stability.
| Parameter | Value | Reference |
| Function of Ascorbic Acid | Reducing Agent, Weak Chelator | [11] |
| Recommended Molar Ratio (Ascorbate:Iron) | 2:1 to 4:1 | [12] |
| Effect | Prevents Fe²⁺ → Fe³⁺ oxidation | [11] |
-
Reagents & Materials:
-
Ferrous Lactate (trihydrate, M.W. = 288.03 g/mol )
-
Ascorbic Acid (M.W. = 176.12 g/mol )
-
High-purity, deoxygenated water
-
pH meter and adjustment solutions (e.g., sterile NaOH)
-
-
Procedure:
-
Weigh 352.2 mg of Ascorbic Acid (for a 2:1 molar ratio).
-
Dissolve the ascorbic acid in ~80 mL of deoxygenated water. The solution will be acidic.
-
Weigh 288.0 mg of Ferrous Lactate and add it to the stirring ascorbic acid solution.
-
Once fully dissolved, slowly adjust the pH to the desired neutral value (e.g., 7.0) using a dilute NaOH solution. Monitor the solution for any signs of cloudiness.
-
Adjust the final volume to 100 mL with deoxygenated water.
-
Filter-sterilize if required for the application. This solution should be prepared fresh as ascorbic acid can degrade over time.
-
This diagram provides a logical workflow for troubleshooting ferrous lactate solubility issues.
References
- 1. Ferrous lactate | 5905-52-2 [amp.chemicalbook.com]
- 2. Cas 5905-52-2,Ferrous lactate | lookchem [lookchem.com]
- 3. Iron lactate - Cortex Chemicals [cortexch.com]
- 4. researchgate.net [researchgate.net]
- 5. Ferrous Lactate | C6H10FeO6 | CID 22197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. nbinno.com [nbinno.com]
- 8. Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Citric acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. exsyncorp.com [exsyncorp.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Ferrous Lactate in Long-Term Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of ferrous lactate (B86563) in long-term cell culture experiments. Our goal is to help you maintain the stability of ferrous lactate, ensuring consistent and reproducible results.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the preparation, storage, and use of ferrous lactate solutions in cell culture.
Issue 1: A precipitate has formed in my ferrous lactate-supplemented cell culture medium.
-
Possible Causes:
-
Oxidation: Ferrous (Fe2+) lactate is susceptible to oxidation, converting it to ferric (Fe3+) iron. Ferric iron is significantly less soluble at physiological pH and can precipitate out of solution as ferric hydroxide.[1] This process can be accelerated by exposure to air and light.[2]
-
pH Imbalance: The pH of your medium is critical. Ferric iron readily precipitates at a neutral or physiological pH.
-
High Local Concentration: Adding a highly concentrated ferrous lactate stock solution directly to your medium can cause localized pH changes, leading to precipitation before the iron has a chance to disperse and chelate.[2]
-
Interaction with Media Components: Components in your cell culture medium, such as phosphate (B84403) and carbonate ions, can react with ferrous ions to form insoluble salts.[3] This is a more common issue in serum-free media where there are fewer chelating proteins.
-
Temperature Fluctuations: Repeated freeze-thaw cycles or drastic temperature changes can destabilize the ferrous lactate solution and promote precipitation.[4][5]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing precipitation in ferrous lactate-supplemented media.
Issue 2: My cells are showing signs of toxicity (e.g., poor growth, low viability) after adding ferrous lactate.
-
Possible Causes:
-
Iron-Induced Oxidative Stress: Free ferrous iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals.[1][6] This leads to oxidative stress, which can damage cellular components and negatively impact cell health.[7][8][9]
-
Ferroptosis: Excessive iron can trigger a specific form of iron-dependent programmed cell death called ferroptosis, which is characterized by the accumulation of lipid peroxides.[10][11][12]
-
Incorrect Concentration: Both iron deficiency and iron overload can be detrimental to cells. The optimal concentration is highly cell-line dependent.[13]
-
-
Solutions:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal ferrous lactate concentration for your specific cell line. Start with a low concentration and gradually increase it, monitoring cell viability and proliferation.
-
Assess Oxidative Stress: Use a fluorescent probe-based assay to measure the levels of intracellular reactive oxygen species (ROS) in your cells (see Protocol 3).
-
Include Antioxidants: Consider adding antioxidants to your culture medium to counteract the effects of iron-induced oxidative stress. Lactate itself can act as a scavenger of hydroxyl radicals.[6][14] Other potential antioxidants include N-acetylcysteine or vitamin E.
-
Use Chelated Iron: If direct supplementation with ferrous lactate proves to be too toxic, consider using a chelated form of iron, such as iron bound to transferrin, which provides a more controlled delivery of iron to the cells.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stable ferrous lactate stock solution?
A1: To maximize stability, your stock solution should be prepared fresh, protected from light and oxygen, and stored properly. For a detailed procedure, please refer to Protocol 1: Preparation of a Stabilized Ferrous Lactate Stock Solution .
Q2: How should I store my ferrous lactate powder and stock solutions?
A2:
-
Powder: Store ferrous lactate powder in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[10][15][16]
-
Stock Solutions: For short-term storage, keep the solution at 2-8°C in an amber, airtight container. For long-term storage, it is recommended to prepare single-use aliquots and store them at -20°C to minimize freeze-thaw cycles.[2] Some studies have shown ferrous lactate to be stable in feed at 4°C for up to 90 days.[17]
Q3: Why is ferrous (Fe2+) iron used instead of ferric (Fe3+) iron?
A3: Ferrous (Fe2+) iron is more soluble and generally more bioavailable to cells than ferric (Fe3+) iron.[9] However, it is also less stable and can be readily oxidized to the ferric state.[2]
Q4: What is the role of lactate in iron-supplemented media?
A4: Lactate has a dual role. It is a metabolite produced by cells, but it can also act as a protective agent.[18][19][20] In the context of iron supplementation, lactate can function as an antioxidant by scavenging hydroxyl radicals generated through the Fenton reaction.[6][14] It can also form complexes with ferrous iron, which may influence its stability and availability to cells.[14]
Q5: Are there alternatives to ferrous lactate for iron supplementation in cell culture?
A5: Yes, several alternatives are available:
-
Transferrin: This is the physiological iron transport protein and is often considered the gold standard for delivering iron to cells in a controlled manner, especially in serum-free media.[12]
-
Iron Chelates: Other chelated forms of iron, such as ferrous sulfate (B86663) complexed with EDTA or ferric citrate, are also used.[21] These chelates can improve the stability and solubility of iron in the culture medium.
-
Low-Impurity Iron Sources: Commercially available low-impurity iron sources can help reduce lot-to-lot variability in cell culture performance.[3][22]
III. Experimental Protocols
Protocol 1: Preparation of a Stabilized Ferrous Lactate Stock Solution
-
Deoxygenate Water: Use high-purity, cell culture-grade water. Deoxygenate the water by boiling it for 30 minutes and then allowing it to cool to room temperature under a stream of nitrogen gas.
-
Weigh Ferrous Lactate: In a sterile environment, accurately weigh the desired amount of ferrous lactate powder.
-
Dissolve: Add the ferrous lactate powder to the deoxygenated water and dissolve it by gentle swirling or stirring under a nitrogen overlay.
-
Sterile Filtration: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile, amber container.
-
Storage: Aliquot the solution into single-use volumes and store at -20°C.
Protocol 2: Colorimetric Quantification of Ferrous Iron (Fe2+) in Cell Culture Media
This protocol is based on the principle that ferrous iron forms a colored complex with a chromogenic agent like ferrozine (B1204870) or 1,10-phenanthroline, which can be measured spectrophotometrically.[6][22]
-
Prepare Standards: Create a standard curve using a ferrous iron standard solution of known concentration. Dilute the standard in the basal cell culture medium to account for any matrix effects.
-
Sample Preparation: Collect aliquots of your ferrous lactate-supplemented cell culture medium at different time points (e.g., 0, 24, 48, 72 hours).
-
Reaction: In a 96-well plate, add your standards and samples. Then, add the chromogenic reagent to each well.
-
Incubation: Incubate the plate at room temperature for the time specified by the assay kit manufacturer to allow for color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~593 nm for some assays) using a microplate reader.[16][23][24]
-
Calculation: Determine the concentration of ferrous iron in your samples by comparing their absorbance to the standard curve. A decrease in concentration over time indicates instability.
Protocol 3: Assessment of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels.[2][25]
-
Cell Seeding: Seed your cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of ferrous lactate for the desired duration. Include a positive control (e.g., hydrogen peroxide) and an untreated negative control.
-
Probe Loading: Remove the treatment medium and wash the cells with a buffered saline solution. Incubate the cells with the DCFH-DA probe in the dark.
-
Measurement: After incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
Analysis: An increase in fluorescence intensity in the ferrous lactate-treated cells compared to the control indicates an increase in intracellular ROS levels.
IV. Data Presentation
Table 1: Stability of Ferrous Lactate Under Various Conditions
| Parameter | Condition | Observation | Citation(s) |
| Storage (Solid) | Cool, dry, well-ventilated, protected from light and air | Stable | [10][15][16] |
| Storage (Aqueous Solution) | 2-8°C, protected from light and air | Recommended for short-term storage | [26] |
| Storage (Aqueous Solution) | -20°C, single-use aliquots | Recommended for long-term storage | [2] |
| Storage (in Feed) | 4°C, in the dark | No significant change in ferrous ion content for 90 days | [17] |
| pH | Neutral to physiological pH | Prone to oxidation and precipitation | |
| Presence of | Air (Oxygen), Light | Accelerates oxidation to ferric iron | [2] |
| Presence of | Phosphate, Carbonate | Can form insoluble precipitates | [3] |
Table 2: General Recommendations for Iron Supplementation in Cell Culture
| Iron Source | Typical Concentration Range | Cell Line Examples | Notes | Citation(s) |
| Ferrous Lactate | 1-100 µM | Varies widely | Optimal concentration is highly cell-line dependent and requires empirical determination. | [13] |
| Ferrous Sulfate | 1-50 µM | CHO, Hybridoma | Often used in combination with a chelator like EDTA. | [21] |
| Ferric Citrate | 10-200 µM | CHO | A common alternative to ferrous sulfate. | [3] |
| Transferrin | 5-50 mg/L | Hybridoma, CHO, Stem Cells | Provides a more physiological and controlled iron delivery. | [12] |
V. Visualizations
Caption: Oxidation of ferrous lactate and the intracellular Fenton reaction leading to oxidative stress.
Caption: Simplified signaling pathway of ferroptosis, highlighting the roles of iron and the GPX4 antioxidant system.
References
- 1. fao.org [fao.org]
- 2. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Colorimetric Iron Quantification Assay [protocols.io]
- 7. Excessive Iron Induces Oxidative Stress Promoting Cellular Perturbations and Insulin Secretory Dysfunction in MIN6 Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Iron Overload Induces Oxidative Stress, Cell Cycle Arrest and Apoptosis in Chondrocytes [frontiersin.org]
- 9. Role of Iron-Related Oxidative Stress and Mitochondrial Dysfunction in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
- 14. Raising the iron curtain: Lactate's secret role in oxidative stress defense - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Invitrogen Cell Ferrous Iron Colorimetric Assay Kit 96 tests | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 17. [Studies on the stability of ferrous ion in the feeds added iron lactate during storage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chembk.com [chembk.com]
- 19. Feeding lactate for CHO cell culture processes: impact on culture metabolism and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lactate metabolism shift in CHO cell culture: the role of mitochondrial oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Iron Chelate Solution – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Cell Ferrous Iron Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 24. resources.bio-techne.com [resources.bio-techne.com]
- 25. researchgate.net [researchgate.net]
- 26. himedialabs.com [himedialabs.com]
Technical Support Center: Troubleshooting Ferrous Lactate Precipitation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for preventing and resolving ferrous lactate (B86563) precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: I've added ferrous lactate to my media, and now I see a precipitate. What is causing this?
A1: Ferrous lactate precipitation in media is typically caused by one or more of the following factors:
-
High pH: Ferrous lactate is most soluble in slightly acidic to neutral conditions.[1] If your medium has an alkaline pH, the solubility of ferrous iron (Fe²⁺) decreases, leading to precipitation.
-
Oxidation: The ferrous iron (Fe²⁺) in ferrous lactate can be oxidized to ferric iron (Fe³⁺), especially in aerobic conditions.[2] Ferric iron is significantly less soluble at physiological pH and can form insoluble ferric hydroxide (B78521) complexes.[2]
-
Interaction with Other Media Components: Components in your media, particularly phosphates and carbonates, can react with ferrous ions to form insoluble ferrous phosphate (B84403) or ferrous carbonate salts.[3][4][5] Bivalent cations like calcium and magnesium can also sometimes interfere with iron stability.[6]
-
Incorrect Order of Addition: Adding a concentrated ferrous lactate solution directly to a medium rich in phosphates or carbonates can cause localized high concentrations, leading to immediate precipitation.[7]
-
Temperature: While higher temperatures generally increase solubility, temperature shifts during media preparation or storage (e.g., repeated freeze-thaw cycles) can cause salts to fall out of solution.[1][8]
Q2: How can I prevent ferrous lactate from precipitating in my media?
A2: Proactive measures during media preparation are key to preventing precipitation:
-
Optimize the Order of Addition: Dissolve ferrous lactate in water or a slightly acidic solution first. Add this diluted iron solution to the bulk of your media before adding phosphate or carbonate-containing components.
-
Control the pH: Prepare a concentrated stock solution of ferrous lactate at a low pH (e.g., below 4.0) to maintain its solubility.[7] Ensure the final pH of your complete medium is within the optimal range for ferrous lactate solubility (slightly acidic to neutral).[1]
-
Use Chelating Agents: A chelating agent can bind to the iron, forming a stable, soluble complex that prevents it from reacting with other components.[7][9] While lactate itself has some chelating properties[10], adding a stronger chelating agent like citrate (B86180) or ethylenediaminetetraacetic acid (EDTA) can be beneficial. Prepare the iron stock solution with the chelating agent before adding it to the media.[7]
-
Consider Using Transferrin: In serum-free media, transferrin, the natural iron-carrier protein, is an excellent option for delivering iron to cells while preventing precipitation.[7][8]
Q3: Is there a difference between using ferrous (Fe²⁺) and ferric (Fe³⁺) iron sources?
A3: Yes, there is a significant difference. Ferrous (Fe²⁺) iron is generally more soluble than ferric (Fe³⁺) iron at a neutral pH.[7] However, ferrous iron is readily oxidized to the less soluble ferric state in an aerobic culture medium.[2] While ferrous lactate is often chosen for its higher initial solubility, care must be taken to prevent its oxidation.
Q4: My media has already precipitated. Can I still use it?
A4: It is not recommended to use precipitated media. The formation of a precipitate indicates that the concentration of soluble iron and potentially other components is no longer what you intended, which will affect experimental reproducibility. You may be able to remove the precipitate by filtering the medium through a 0.22 µm filter, but this is not ideal as it may also remove other essential, non-precipitated components.[7] The best course of action is to discard the precipitated medium and prepare a fresh batch using the preventative measures outlined above.
Quantitative Data Summary
The solubility of ferrous lactate is influenced by several factors. The following table summarizes key quantitative data.
| Parameter | Value / Condition | Solubility | Reference |
| Water Solubility | 10 °C | 2.1 g / 100 mL | [11] |
| 100 °C | 8.5 g / 100 mL | [11] | |
| pH (2% Solution) | - | 4.0 - 6.0 | [11] |
| pH (1% Solution) | - | ~5.0 | [12] |
| General pH Sensitivity | Slightly acidic to neutral | Higher solubility | [1] |
| Alkaline | Lower solubility | [9][13] | |
| Solvent | Ethanol | Practically insoluble | [11][14] |
Visual Troubleshooting Guides
Troubleshooting Workflow for Ferrous Lactate Precipitation
This diagram provides a step-by-step workflow to diagnose and resolve precipitation issues.
Chemical Interactions Leading to Precipitation
This diagram illustrates the key chemical pathways that can lead to the precipitation of ferrous lactate in media.
Experimental Protocol: Determining Optimal Ferrous Lactate Concentration
This protocol provides a methodology to determine the maximum soluble concentration of ferrous lactate in your specific medium and to test the effectiveness of preventative strategies.
Objective: To identify the solubility limit of ferrous lactate in a specific experimental medium and to evaluate the efficacy of pH adjustment and chelation in preventing precipitation.
Materials:
-
Ferrous lactate (trihydrate or dihydrate)
-
Your basal medium (without supplements that could interfere, e.g., serum)
-
Citric acid (for chelated stock)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustments (0.1 M solutions)
-
Sterile, high-purity water
-
Sterile tubes or flasks
-
pH meter
-
0.22 µm syringe filters
-
Spectrophotometer (optional, for turbidity measurement)
Methodology:
Part 1: Preparation of Stock Solutions
-
Standard Ferrous Lactate Stock (100 mM):
-
Dissolve 2.88 g of ferrous lactate trihydrate in 100 mL of high-purity water.
-
Stir until fully dissolved. This may require gentle warming.
-
Filter sterilize the solution using a 0.22 µm filter.
-
-
Acidified Ferrous Lactate Stock (100 mM):
-
Add ferrous lactate to 90 mL of high-purity water.
-
Adjust the pH of the solution to ~3.5-4.0 by adding 0.1 M HCl dropwise while stirring.
-
Once the pH is stable, bring the final volume to 100 mL.
-
Filter sterilize the solution.
-
-
Chelated Ferrous Lactate Stock (100 mM Fe, 200 mM Citrate):
-
Dissolve 4.20 g of citric acid monohydrate in 80 mL of high-purity water.
-
Slowly add 2.88 g of ferrous lactate trihydrate while stirring.
-
Adjust the final volume to 100 mL with water.
-
Filter sterilize the solution.
-
Part 2: Titration and Observation
-
Setup:
-
Aliquot 10 mL of your basal medium into a series of sterile tubes labeled 1 through 10.
-
Create three sets of these tubes, one for each stock solution (Standard, Acidified, Chelated).
-
-
Titration:
-
Add increasing volumes of a single stock solution to the corresponding set of media tubes to achieve a range of final ferrous lactate concentrations (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 0.75 mM, 1.0 mM, 1.5 mM, 2.0 mM, etc.).
-
Gently mix each tube after the addition.
-
-
Incubation and Observation:
-
Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect for any signs of precipitation (cloudiness, visible particles) immediately after addition and at regular intervals (e.g., 1, 4, 12, and 24 hours).
-
(Optional) Measure the turbidity of each solution using a spectrophotometer at 600 nm. An increase in absorbance indicates precipitation.
-
Part 3: Analysis
-
Determine Solubility Limit: For each stock solution type, identify the highest concentration that remained clear and free of precipitate after 24 hours. This is the practical solubility limit under these conditions.
-
Compare Strategies: Compare the solubility limits achieved with the Standard, Acidified, and Chelated stocks. This will demonstrate which preparation method is most effective for your specific medium.
-
Select Optimal Protocol: Based on your results, select the preparation method and maximum concentration that ensures ferrous lactate remains soluble in your experimental setup.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Ferric and Ferrous Iron in Cell Culture [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nucleation and Crystallization of Ferrous Phosphate Hydrate via an Amorphous Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. US3150081A - Method of preventing precipitation of iron compounds from an aqueous solution - Google Patents [patents.google.com]
- 10. What is the mechanism of Ferrous lactate trihydrate? [synapse.patsnap.com]
- 11. Ferrous Lactate | C6H10FeO6 | CID 22197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lohmann-minerals.com [lohmann-minerals.com]
- 13. ve.scielo.org [ve.scielo.org]
- 14. fao.org [fao.org]
Technical Support Center: Optimizing Ferrous Lactate for Cell Growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize ferrous lactate (B86563) concentration for maximal cell growth in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is iron important for cell culture?
A1: Iron is a crucial micronutrient for cellular functions, including DNA synthesis, energy metabolism, and oxygen transport.[1] It is an essential component for cell respiration and proliferation.[2] Specifically, iron is a required cofactor for ribonucleotide reductase, the rate-limiting enzyme in the synthesis of DNA precursors.[3][4] Iron deficiency can lead to cell cycle arrest in the G1 phase, inhibiting cell growth.[3]
Q2: What is ferrous lactate, and why is it used in cell culture?
A2: Ferrous lactate is a salt of iron in its +2 oxidation state (ferrous iron) and lactic acid. The ferrous state is generally more soluble and bioavailable compared to the ferric (+3) state.[5] The lactate component can be metabolized by cells, entering the Krebs cycle for energy production.[5] Its high solubility makes it an efficient source of iron for cell culture applications.[5]
Q3: What is the optimal concentration of ferrous lactate for cell culture?
A3: The optimal concentration of iron can vary significantly depending on the cell line and specific culture conditions. However, studies on CHO (Chinese Hamster Ovary) cells have identified an optimized range for iron concentration to be between 0.1-0.5 mM.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. High levels of iron have been reported to improve cell culture titer in some cases.[7]
Q4: Can ferrous lactate be toxic to cells?
A4: Yes, while essential, excess iron can be toxic. High concentrations of iron can lead to the formation of reactive oxygen species (ROS) through the Fenton reaction, causing oxidative stress and damage to cellular components like lipids, proteins, and DNA.[8] Studies have shown that the ferrous (Fe2+) form of iron can exhibit higher toxicity compared to the ferric (Fe3+) form.[9] This toxicity is dose-dependent, with higher concentrations leading to decreased cell viability.[9]
Q5: How does lactate from ferrous lactate affect cellular metabolism?
A5: Lactate can serve as an alternative carbon source for cells, even in the presence of glucose.[10] The lactate component is converted to pyruvate, which then enters the Krebs cycle.[5] Interestingly, lactate can also play a role in iron uptake; some studies suggest that human epithelial cells may produce lactate during iron deficiency to enhance iron import.[11][12] In some contexts, lactate production is also hypothesized to be part of an antioxidant mechanism, where it scavenges hydroxyl radicals generated by the Fenton reaction.[13]
Troubleshooting Guide
Issue 1: Decreased cell viability or growth after adding ferrous lactate.
-
Possible Cause: The ferrous lactate concentration is too high, leading to iron-induced cytotoxicity. Ferrous iron can catalyze the formation of damaging hydroxyl free radicals.
-
Solution:
-
Perform a Dose-Response Curve: Test a range of ferrous lactate concentrations (e.g., from 10 µM to 1 mM) to determine the optimal, non-toxic concentration for your specific cell line.
-
Assess Cytotoxicity: Use assays like MTT or LDH release to quantify the cytotoxic effects at different concentrations.[8][14] Studies on neuroblastoma cells showed a dose-dependent decrease in cell proliferation with increasing concentrations of both ferrous and ferric iron.[9]
-
Consider a Chelator: If not already present in your media, a chelating agent like citrate (B86180) can help manage iron delivery and mitigate toxicity.[6]
-
Issue 2: Precipitation observed in the cell culture medium after adding ferrous lactate.
-
Possible Cause: Ferrous (Fe2+) iron is rapidly oxidized to the less soluble ferric (Fe3+) state in aerobic and neutral pH environments, leading to the formation of ferric hydroxide (B78521) precipitates.
-
Solution:
-
Prepare Fresh Stock Solutions: Prepare ferrous lactate stock solutions immediately before use.
-
Use a Reducing Agent: Include a reducing agent like ascorbic acid (Vitamin C) in your stock solution preparation to maintain iron in the ferrous state.[15]
-
Use Chelated Iron: Consider using a chelated form of iron, such as ferric citrate or ferrous sulfate (B86663) complexed with EDTA, which can improve solubility and stability in the medium. The lactate component of ferrous lactate itself acts as a chelating agent, helping to keep the iron soluble.[5]
-
Issue 3: Inconsistent results and batch-to-batch variability in cell growth.
-
Possible Cause: Impurities in the iron source can significantly impact cell culture performance. Trace elements like manganese, often found as impurities in commercial iron sources, can affect cell growth, viability, and protein glycosylation.[16]
-
Solution:
-
Use High-Purity Iron Sources: Switch to low-impurity or cell culture-grade ferrous lactate to ensure consistency. This minimizes the risk of introducing variable levels of other trace elements.
-
Characterize Raw Materials: If possible, analyze different lots of your iron source for trace element impurities to identify the root cause of variability.[16]
-
Standardize Protocols: Ensure consistent preparation of stock solutions and media supplements across all experiments.
-
Data Presentation
Table 1: Recommended Iron Concentration Ranges for CHO Cells
| Iron Compound | Cell Line | Optimized Concentration Range | Effect on Productivity | Reference |
| Iron (general) & Citrate | CHO | 0.1 - 0.5 mM | 30-40% enhancement in mAb production | [6] |
| Iron (general) | CHO | 100 µM - 5 mM | Improved viability and titer | [17] |
| High-Iron Conditions | CHO | ≥ 50 µM | Significant improvement in titer | [7] |
Table 2: Comparative Cytotoxicity of Ferrous vs. Ferric Iron
| Cell Line | Iron Form | Concentration Range Tested | Observation | Reference |
| SH-SY5Y (Neuroblastoma) | Ferrous (Fe II) | 1 µM - 100 µM | Significantly higher toxicity compared to Ferric iron. | [9] |
| SH-SY5Y (Neuroblastoma) | Ferric (Fe III) | 1 µM - 100 µM | Dose-dependent decrease in cell proliferation. | [9] |
| BALB/3T3 & HepG2 | Ferric (Fe III) | Not specified | Decreased cell viability and increased LDH leakage. | [8] |
Experimental Protocols
Protocol 1: Preparation of Ferrous Lactate Stock Solution
-
Materials: Ferrous lactate (cell culture grade), sterile deionized water, ascorbic acid (optional), 0.22 µm sterile filter.
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of ferrous lactate powder. b. Dissolve the powder in sterile deionized water to create a concentrated stock solution (e.g., 100 mM). c. (Optional but recommended) Add ascorbic acid at an equimolar concentration to the iron to prevent oxidation. d. Gently mix until fully dissolved. Do not vortex excessively to avoid introducing oxygen. e. Sterile-filter the solution using a 0.22 µm syringe filter. f. Aliquot the stock solution into sterile tubes and use immediately. For short-term storage, protect from light and store at 2-8°C for no more than one week.
Protocol 2: Determining Optimal Ferrous Lactate Concentration
-
Cell Seeding: Seed your target cell line in a multi-well plate (e.g., 96-well or 24-well) at a density that allows for logarithmic growth over the course of the experiment.
-
Preparation of Treatment Media: Prepare a series of culture media containing different final concentrations of ferrous lactate. For example: 0 µM (control), 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, and 1000 µM. Add the ferrous lactate stock solution directly to the pre-warmed complete culture medium.
-
Cell Treatment: Remove the seeding medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for a period that covers multiple population doublings (e.g., 72-96 hours).
-
Assessment of Cell Growth: a. At regular intervals (e.g., every 24 hours), measure cell viability and proliferation using a suitable method (e.g., Trypan blue exclusion, MTT assay, or a cell counter). b. Plot cell growth curves for each concentration.
-
Data Analysis: Identify the concentration that results in the highest viable cell density without showing signs of toxicity (e.g., a drop in viability or a plateau in growth compared to lower concentrations). This represents the optimal ferrous lactate concentration for your experimental conditions.
Visualizations
References
- 1. Iron Regulates Cellular Proliferation by Enhancing the Expression of Glucose Transporter GLUT3 in the Liver [mdpi.com]
- 2. Iron and Cell Proliferation/Differentiation [sickle.bwh.harvard.edu]
- 3. ashpublications.org [ashpublications.org]
- 4. karger.com [karger.com]
- 5. What is the mechanism of Ferrous lactate trihydrate? [synapse.patsnap.com]
- 6. Role of iron and sodium citrate in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Feeding lactate for CHO cell culture processes: impact on culture metabolism and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lactate Production can Function to Increase Human Epithelial Cell Iron Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Raising the iron curtain: Lactate's secret role in oxidative stress defense - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2013057628A1 - Addition of iron to improve cell culture - Google Patents [patents.google.com]
strategies to minimize batch-to-batch variability of ferrous lactate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of ferrous lactate (B86563).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, handling, and use of ferrous lactate.
| Issue | Potential Cause | Recommended Action |
| Color Variation (Yellowing/Browning) | Oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron.[1][2] | • Minimize exposure to air, light, and heat during synthesis and storage.[3][4] • Use a protective inert atmosphere (e.g., nitrogen or carbon dioxide) during the reaction.[5] • Consider adding a reducing agent, like a small amount of iron powder, during synthesis to protect against oxidation.[6] • Store the final product in tightly sealed, opaque containers in a cool, dry place.[3][7] |
| Inconsistent Solubility | • Incomplete reaction or presence of impurities.[3] • Incorrect crystal form (hydrate state).[8] • Improper drying leading to clumps.[3] | • Ensure complete dissolution of raw materials and thorough washing of the precipitated crystals to remove unreacted starting materials and byproducts.[3][8] • Control crystallization conditions (temperature, stirring rate, seeding) to obtain a consistent crystal structure.[6] • Implement a controlled drying process to achieve the desired moisture content without causing degradation.[3] |
| Low Assay/Purity | • Incomplete reaction. • Inefficient purification.[3] • Degradation due to oxidation. | • Optimize reaction parameters (temperature, time, stoichiometry of reactants).[5][6] • Ensure efficient filtration and washing of the ferrous lactate crystals to remove soluble impurities.[3][8] • Perform the synthesis and purification under conditions that minimize oxidation. |
| Variable pH of Solution | • Incomplete neutralization of lactic acid.[3] • Presence of acidic or basic impurities. | • Carefully control the stoichiometry of the reactants to ensure complete neutralization.[3] • Thoroughly wash the product to remove any residual unreacted lactic acid or other ionic impurities.[3] |
| Presence of Heavy Metals | Contamination from raw materials or equipment. | • Use high-purity raw materials (e.g., iron and lactic acid).[3] • Ensure all processing equipment is made of appropriate, non-reactive materials. • Perform routine testing for heavy metals such as lead and arsenic.[9][10] |
Frequently Asked Questions (FAQs)
Raw Materials and Synthesis
Q1: What are the critical quality attributes of the raw materials (iron source and lactic acid) to ensure consistent ferrous lactate production?
A1: The purity of the raw materials is paramount. High-purity iron is essential to meet health and safety standards.[3] The choice of iron source (e.g., iron powder, ferrous sulfate (B86663), ferrous carbonate) can introduce different impurities.[6][8][11] For instance, using ferrous sulfate may introduce sulfate ions, while using ferrous chloride can introduce chloride ions.[6] Lactic acid should also be of high purity. Variability in raw materials is a significant contributor to batch-to-batch inconsistency.[12][13][14]
Q2: What are the common synthesis methods for ferrous lactate, and how do they impact variability?
A2: Common synthesis methods include:
-
Direct reaction of iron with lactic acid : This involves dissolving iron in a lactic acid solution.[3]
-
Reaction of a ferrous salt with lactic acid or a lactate salt : For example, reacting ferrous sulfate with calcium lactate or sodium lactate.[5][8][11]
-
Reaction of ferrous carbonate with lactic acid : This method avoids the introduction of sulfate or chloride ions.[6]
The choice of method can introduce different byproducts and impurities, affecting the final product's consistency. For example, the reaction with ferrous sulfate produces calcium sulfate as a byproduct that needs to be filtered out.[11]
Process Control and Optimization
Q3: How can I control the crystallization process to ensure consistent particle size and morphology?
A3: Controlling the precipitation and crystallization step is crucial. Key parameters to control include:
-
Temperature : Affects solubility and crystal growth rate.
-
Stirring speed : Influences nucleation and crystal size distribution.[6]
-
Concentration of reactants : Impacts the rate of precipitation.
-
Seeding : Adding seed crystals can promote uniform crystal growth.[6]
Q4: What are the optimal drying conditions for ferrous lactate to prevent degradation?
A4: Ferrous lactate should be dried under controlled conditions to remove residual moisture without promoting oxidation.[3] Vacuum drying at a controlled temperature (e.g., not exceeding 70°C) is a common method.[5] The final moisture content is a critical quality parameter and should be monitored.[15]
Quality Control and Characterization
Q5: What are the key analytical tests to assess the quality and consistency of ferrous lactate batches?
A5: A comprehensive quality control program should include the following tests:
-
Assay (Ferrous Lactate Content) : To determine the purity of the product.[16]
-
Appearance : Should be a greenish-white to light green powder.[7][16]
-
Solubility : To ensure it dissolves as expected in water.[3][16]
-
pH of a solution : Typically between 5.0 and 6.0 for a 1 in 50 solution.[16]
-
Loss on Drying/Water Content : To determine the moisture content.[16][17]
-
Ferric Iron Content : To quantify the extent of oxidation.[7][16]
-
Impurities : Tests for sulfates, chlorides, and heavy metals.[9][16]
-
Particle Size Analysis : To ensure consistency in the physical form.[3]
Q6: How can I accurately determine the ferrous and ferric iron content in my sample?
A6: The ferric iron content can be determined by dissolving the sample in an acidic solution, adding potassium iodide, and then titrating the liberated iodine with a standard solution of sodium thiosulfate (B1220275).[16] The total iron content can be determined by other methods, and the ferrous iron content can be calculated by difference.
Stability and Storage
Q7: What are the primary degradation pathways for ferrous lactate, and how can they be minimized?
A7: The primary degradation pathway is the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) ion, which can be accelerated by exposure to air (oxygen), light, and high temperatures.[1][3][4] This not only reduces the bioavailability of the iron but can also lead to discoloration (yellowing or browning).[1] To minimize degradation, ferrous lactate should be stored in well-closed, light-resistant containers in a cool, dry place.[3][7]
Experimental Protocols
Assay of Ferrous Lactate (Titration Method)
-
Preparation : Accurately weigh about 2 g of the dried ferrous lactate sample and transfer it to a 100-mL volumetric flask. Dissolve in and dilute to volume with water, then mix well.
-
Titration : Pipette 20 mL of the sample solution into a 100-mL conical flask.
-
Add 5 mL of formic acid (85% v/v).
-
Titrate the solution with 0.1 N potassium permanganate (B83412) until a persistent pink color is observed.
-
Calculation : Each mL of 0.1 N potassium permanganate is equivalent to 23.40 mg of C₆H₁₀FeO₆.[16]
Determination of Ferric Iron
-
Preparation : Accurately weigh about 5 g of the sample and dissolve it in a mixture of 100 mL of water and 10 mL of hydrochloric acid in a 250-mL glass-stoppered flask.
-
Reaction : Add 3 g of potassium iodide, shake the flask well, and let it stand in the dark for 5 minutes.
-
Titration : Titrate the liberated iodine with 0.1 N sodium thiosulfate, using a starch indicator solution towards the end of the titration.
-
Calculation : Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of ferric iron (Fe³⁺).[16]
Visualizations
Caption: A generalized workflow for the synthesis and quality control of ferrous lactate.
Caption: A logical flow diagram for troubleshooting batch-to-batch variability in ferrous lactate.
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. quora.com [quora.com]
- 3. Ferrous Lactate Supplier - Naturallifeworth [naturallifeworth.com]
- 4. chembk.com [chembk.com]
- 5. RU2453149C1 - Method for production of iron lactate dietary supplement - Google Patents [patents.google.com]
- 6. CN104876816A - Synthetic method of ferrous lactate - Google Patents [patents.google.com]
- 7. jostchemical.com [jostchemical.com]
- 8. Iron Lactate - Ferrum Lactate - Descrizione [tiiips.com]
- 9. belactate.com [belactate.com]
- 10. nbinno.com [nbinno.com]
- 11. Iron(II) lactate - Wikipedia [en.wikipedia.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 15. ruipugroup.com [ruipugroup.com]
- 16. fao.org [fao.org]
- 17. Determination of water in ferrous lactate by near infrared reflectance spectroscopy with a fibre-optic probe - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the yield and purity of laboratory ferrous lactate synthesis
This center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of laboratory-synthesized ferrous lactate (B86563).
Frequently Asked Questions (FAQs)
Q1: What is the ideal appearance of freshly synthesized, high-purity ferrous lactate?
A1: High-purity ferrous lactate should be a greenish-white to pale green crystalline powder.[1] A distinct yellow or brownish tint indicates oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state, which is an impurity.[2][3]
Q2: What is the primary cause of low yield in ferrous lactate synthesis?
A2: The most common causes for low yield include incomplete reaction, using an incorrect stoichiometric ratio of reactants, and significant loss of product during the isolation and purification steps.[4] For instance, using too much solvent during recrystallization can lead to a substantial amount of the product remaining in the mother liquor.[5]
Q3: How can I minimize the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron during the synthesis?
A3: To minimize oxidation, it is crucial to work under an inert atmosphere, such as nitrogen or argon.[6] Deoxygenated solvents should be used for the reaction and subsequent washing steps. Additionally, the reaction can be conducted in the presence of a reducing agent, like a small amount of iron powder, which helps to maintain the iron in its ferrous state.[7]
Q4: What are the common impurities in ferrous lactate synthesis and how can they be removed?
A4: Common impurities include ferric lactate (from oxidation), unreacted starting materials (e.g., lactic acid, ferrous carbonate), and byproducts from the specific synthesis route (e.g., calcium sulfate (B86663) if using calcium lactate and ferrous sulfate).[8] Purification is typically achieved through recrystallization, which effectively removes most of these impurities. Washing the final product with a suitable solvent, such as ethanol, can also help remove residual impurities.
Q5: What is a suitable pH range for the synthesis of ferrous lactate?
A5: A slightly acidic to neutral pH is generally preferred for the synthesis. A 1 in 50 solution of ferrous lactate typically has a pH between 5.0 and 6.0.[1][9] Maintaining the pH in this range can help to improve the stability of the ferrous lactate in solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Final product is yellow or brown | Oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) has occurred due to exposure to air. | • Repeat the synthesis using deoxygenated solvents and maintain an inert atmosphere (e.g., nitrogen or argon blanket).• Add a small amount of iron powder to the reaction mixture to act as a reducing agent.[7]• For a product that is already oxidized, attempt a recrystallization. While this may not remove all ferric impurities, it can improve the purity of the final product. |
| Low Yield (<70%) | • Incomplete reaction.• Excessive loss during workup and purification.• Use of too much solvent during crystallization.[5] | • Ensure the reaction goes to completion by monitoring with appropriate analytical techniques.• Optimize the reaction time and temperature based on the chosen protocol.• Minimize transfers of the product and use precise amounts of solvent for washing and recrystallization.• If the mother liquor from crystallization has not been discarded, you can try to recover more product by concentrating the solution and cooling it again. |
| Crystallization is too rapid | The solution is too concentrated or cooled too quickly, trapping impurities in the crystals.[5] | • Re-dissolve the solid in a minimal amount of hot solvent and then add a small additional volume of the solvent to slightly decrease saturation.[5]• Allow the solution to cool slowly to room temperature before transferring to an ice bath. Insulate the flask to slow the cooling rate. |
| No crystals form upon cooling | • The solution is too dilute.• The presence of impurities is inhibiting crystallization. | • Concentrate the solution by carefully evaporating some of the solvent and then attempt to cool again.• Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of ferrous lactate.[10] |
| Final product is oily or sticky | This can happen if the product has a low melting point or if impurities are present that depress the melting point. | • Ensure the product is thoroughly dried under vacuum.• Attempt to purify the product by recrystallization using a different solvent system. |
Data Presentation
Table 1: Reaction Conditions and Outcomes for Ferrous Lactate Synthesis from Ferrous Carbonate and Lactic Acid [7]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Ferrous Carbonate | 5 g | 5 g | 5 g |
| Lactic Acid Volume | 100 mL | 75 mL | 50 mL |
| Reaction Temperature | 70°C | 60°C | 45°C |
| Reaction Time | 2 hours | 4 hours | 5 hours |
| Yield | 84% | 83% | 85% |
| Purity (Ferrous Lactate Content) | 99.9% | 99.7% | 99.9% |
| Ferric Iron Content | 0.15% | 0.15% | 0.15% |
Experimental Protocols
Method 1: Synthesis from Ferrous Carbonate and Lactic Acid[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5 g of ferrous carbonate and 100 mL of 5-14% lactic acid solution. Add 0.02 g of iron powder as a reducing agent.
-
Reaction: Heat the mixture in a water bath at 70°C and stir for 2 hours. The solution will turn a pale green color.
-
Isolation: After the reaction is complete, centrifuge the mixture to remove any unreacted solids.
-
Crystallization: Concentrate the supernatant solution by rotary evaporation. Add a seed crystal of ferrous lactate to induce crystallization and stir at room temperature for 2-4 hours.
-
Purification and Drying: Collect the crystals by vacuum filtration and wash them with 85% ethanol. Dry the crystals under vacuum at 65°C for 40 minutes.
Method 2: Synthesis from Ferrous Sulfate and Calcium Lactate[9]
-
Solution Preparation: Prepare a solution of calcium lactate in deoxygenated water. In a separate flask, prepare a solution of ferrous sulfate in deoxygenated water.
-
Reaction: Slowly add the ferrous sulfate solution to the calcium lactate solution with constant stirring under an inert atmosphere. A precipitate of calcium sulfate will form.
-
Filtration: Filter the reaction mixture to remove the insoluble calcium sulfate. The filtrate contains the ferrous lactate.
-
Crystallization: Concentrate the filtrate by rotary evaporation and cool the solution in an ice bath to induce crystallization of ferrous lactate.
-
Purification and Drying: Collect the crystals by vacuum filtration, wash with cold deoxygenated water, followed by a wash with ethanol. Dry the product under vacuum at a temperature not exceeding 70°C.[6]
Visualizations
References
- 1. jostchemical.com [jostchemical.com]
- 2. chembk.com [chembk.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. RU2453149C1 - Method for production of iron lactate dietary supplement - Google Patents [patents.google.com]
- 7. CN104876816A - Synthetic method of ferrous lactate - Google Patents [patents.google.com]
- 8. Iron(II) lactate - Wikipedia [en.wikipedia.org]
- 9. fao.org [fao.org]
- 10. benchchem.com [benchchem.com]
identifying degradation products of ferrous lactate in solution
Technical Support Center: Ferrous Lactate (B86563) Degradation
This technical support guide provides researchers, scientists, and drug development professionals with essential information on identifying and managing the degradation of ferrous lactate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of ferrous lactate in an aqueous solution?
The primary degradation pathway for ferrous lactate (Fe(C₃H₅O₃)₂) in solution is oxidation. The ferrous iron (Fe²⁺) is oxidized to ferric iron (Fe³⁺), forming ferric lactate.[1][2][3] This oxidation is often followed by hydrolysis, especially at higher pH levels, leading to the formation of insoluble ferric hydroxide (B78521) (Fe(OH)₃) precipitates.[4][5]
Q2: Why is my pale green ferrous lactate solution turning yellow or brown?
The color change from pale green to yellow or brown is a visual indicator of oxidation.[3] Ferrous (Fe²⁺) solutions are typically greenish, while ferric (Fe³⁺) solutions are yellow-brown.[3] Exposure to air (oxygen) and light can accelerate this process.[3][6]
Q3: What factors accelerate the degradation of ferrous lactate solutions?
Several factors can accelerate the degradation of ferrous lactate:
-
Oxygen Exposure: Oxygen is the primary oxidizing agent that converts Fe²⁺ to Fe³⁺.[1][7]
-
pH Level: Degradation is more likely in solutions with a pH above 4.5.[1][2] Ferrous lactate is more stable in acidic conditions.[2][8]
-
Light Exposure: Light can promote the oxidation of ferrous ions.[3][9]
-
Temperature: Increased temperature can enhance the rate of chemical reactions, including oxidation and hydrolysis.[8]
Q4: How can I minimize the degradation of my ferrous lactate solution?
To maintain the stability of your ferrous lactate solution, consider the following:
-
Use an Inert Atmosphere: Prepare and store solutions under an inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
Control pH: Maintain a pH below 4.5 for increased stability.[2]
-
Protect from Light: Store solutions in amber-colored vials or in the dark.[6]
-
Store at Low Temperatures: Refrigeration can help slow the degradation process.[10]
-
Use Freshly Prepared Solutions: For best results, prepare ferrous lactate solutions immediately before use.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) & Identification Methods |
| Solution turns yellow/brown | Oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺).[3] | 1. Confirm Oxidation: Use UV-Vis spectrophotometry to detect the presence of ferric iron.[11] 2. Prevent Further Oxidation: Purge the solution with an inert gas and store it in a sealed, light-protected container. |
| Precipitate or turbidity forms | Formation of insoluble ferric hydroxide (Fe(OH)₃) due to oxidation and subsequent hydrolysis at higher pH.[4][5] | 1. Analyze Precipitate: Separate the precipitate by centrifugation or filtration. The precipitate can be characterized using techniques like XRD or SEM-EDS to confirm its composition.[5] 2. Adjust pH: Lowering the solution's pH may redissolve the precipitate if it is ferric hydroxide.[4] |
| Inconsistent experimental results | Degradation has lowered the concentration of active ferrous lactate. | 1. Quantify Fe²⁺/Fe³⁺: Determine the concentration of both ferrous and ferric ions using methods like titration or ICP-MS to understand the extent of degradation.[12][13][14] 2. Prepare Fresh Solution: Discard the old solution and prepare a new one under optimal stability conditions. |
Degradation Pathway and Analysis Workflow
The following diagrams illustrate the chemical degradation pathway of ferrous lactate and a typical workflow for troubleshooting solution instability.
Caption: Chemical degradation pathway of ferrous lactate.
Caption: Troubleshooting workflow for ferrous lactate solution.
Experimental Protocols
Protocol 1: Quantification of Ferric Iron (Fe³⁺) by Iodometric Titration
This method determines the amount of ferric iron present in the solution, which is a direct measure of oxidation.
Materials:
-
Degraded ferrous lactate solution
-
Potassium iodide (KI)
-
Hydrochloric acid (HCl)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.1 N)
-
Starch indicator solution
-
Glass-stoppered flask, burette, pipettes
Procedure:
-
Accurately weigh approximately 5 g of the ferrous lactate solution and transfer it to a 250-mL glass-stoppered flask.[15]
-
Add 100 mL of deionized water and 10 mL of concentrated HCl. Swirl to dissolve.[15]
-
Add 3 g of solid potassium iodide to the flask. Stopper the flask, shake well, and let it stand in the dark for 5 minutes. The iodide will react with any ferric iron present to liberate iodine (I₂).[15]
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the yellow-brown color of the iodine fades to a pale yellow.[15]
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears completely. This is the endpoint.
-
Record the volume of sodium thiosulfate used.
-
Calculate the amount of ferric iron using the stoichiometry of the reaction. Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of ferric iron (Fe³⁺).[15]
Protocol 2: Spectrophotometric Determination of Ferrous and Total Iron
This colorimetric method uses a chelating agent to differentiate between ferrous and ferric iron.
Materials:
-
Ferrous lactate solution
-
Spectrophotometer
-
Reagents like Ferrozine or 1,10-phenanthroline, which form a colored complex specifically with Fe²⁺.[13][16]
-
A reducing agent (e.g., hydroxylamine (B1172632) or ascorbic acid) to convert all Fe³⁺ to Fe²⁺ for total iron measurement.
-
An oxidizing agent (e.g., hydrogen peroxide) can be used to convert all Fe²⁺ to Fe³⁺ for total iron measurement with a ferric-specific ligand.[11]
-
Appropriate buffers
Procedure for Ferrous Iron (Fe²⁺):
-
Prepare a set of standard solutions of known Fe²⁺ concentration.
-
Pipette a known volume of the sample solution into a volumetric flask.
-
Add the buffer and the colorimetric reagent (e.g., Ferrozine).[16]
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow time for the color to develop fully.
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance for the Fe²⁺-reagent complex (e.g., ~562 nm for Ferrozine).[13][16]
-
Construct a calibration curve from the standards and determine the Fe²⁺ concentration in the sample.
Procedure for Total Iron:
-
Take another aliquot of the sample solution.
-
Add a reducing agent to convert all Fe³⁺ to Fe²⁺.
-
Follow steps 3-7 from the ferrous iron procedure to measure the total iron concentration.
-
Calculate Ferric Iron (Fe³⁺): The concentration of ferric iron is the difference between the total iron concentration and the ferrous iron concentration.[16]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Iron lactate - Cortex Chemicals [cortexch.com]
- 3. chembk.com [chembk.com]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. Characterization of precipitate formed during the removal of iron and precious metals from sulphate leach solutions [scielo.org.za]
- 6. naturaldyestore.com [naturaldyestore.com]
- 7. Iron(II) lactate - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Ferrous Lactate | C6H10FeO6 | CID 22197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. [Studies on the stability of ferrous ion in the feeds added iron lactate during storage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Determination of ferrous and ferric iron in aqueous biological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijtrd.com [ijtrd.com]
- 15. fao.org [fao.org]
- 16. apps.dtic.mil [apps.dtic.mil]
best practices for handling and storing hygroscopic ferrous lactate
This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing hygroscopic ferrous lactate (B86563), along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is ferrous lactate and why is it hygroscopic?
A1: Ferrous lactate is the iron (II) salt of lactic acid, commonly appearing as a greenish-white to pale yellow crystalline powder. It is available in dihydrate and trihydrate forms, meaning it has water molecules incorporated into its crystal structure.[1] Its hygroscopic nature means it readily attracts and absorbs moisture from the atmosphere. This is compounded by its deliquescent properties, meaning it can absorb enough moisture to dissolve.[2]
Q2: What are the ideal storage conditions for ferrous lactate?
A2: To maintain its stability and prevent degradation, ferrous lactate should be stored in a dry, cool, and well-ventilated place.[3] Containers should be tightly closed and light-resistant.[4] Exposure to air, moisture, and light can promote oxidation.[5]
Q3: What is the typical shelf life of ferrous lactate?
A3: When stored under ideal conditions in its original unopened container, ferrous lactate can have a shelf life of 36 months or longer.[6] However, once opened, the shelf life can be significantly reduced if not handled properly to prevent moisture and air exposure.
Q4: What are the primary signs of ferrous lactate degradation?
A4: The most common sign of degradation is a color change from greenish-white to a yellowish-brown hue.[5] This indicates the oxidation of the bioavailable ferrous (Fe²⁺) iron to the less soluble ferric (Fe³⁺) form.[7] Other signs include the formation of hard lumps or cakes (caking) and a noticeable change in odor.
Q5: What safety precautions should be taken when handling ferrous lactate powder?
A5: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[3] Handling should be done in a well-ventilated area or under an exhaust hood to avoid inhaling the dust. In case of accidental contact, wash skin with soap and water, and flush eyes with water.[3]
Troubleshooting Guide
Problem: The ferrous lactate powder has formed hard clumps (caking).
Q: What causes caking and how can I prevent it?
A: Caking is a common issue with hygroscopic materials.
-
Cause: The primary cause is moisture absorption. When the powder absorbs ambient moisture, it can lead to the formation of liquid bridges between particles. Subsequent changes in temperature or humidity cause the dissolved material to recrystallize, forming solid bridges that bind the particles together into hard agglomerates.[8][9] High storage pressure from stacking containers can also physically force particles together, promoting caking.[10]
-
Prevention and Solution:
-
Control Humidity: Store the material in a low-humidity environment, such as a desiccator or a controlled-humidity glove box. Always ensure the container is sealed tightly immediately after use.
-
Use Anti-Caking Agents: For formulation development, consider the inclusion of approved anti-caking agents.
-
Proper Storage: Avoid stacking heavy containers on top of each other to minimize compaction pressure.
-
Breaking Up Clumps: If caking has occurred, the material may need to be carefully milled or sieved. However, this should be done in a controlled, low-humidity environment to prevent further moisture absorption. It is crucial to re-test the material's quality (e.g., for moisture content and Fe³⁺ levels) after such processing.
-
Problem: The color of my ferrous lactate has changed from greenish-white to yellow/brown.
Q: Why did the color change, and is the material still suitable for use?
A: A color change indicates a chemical change in the material.
-
Cause: The greenish-white color is characteristic of the ferrous (Fe²⁺) state. A transition to yellow or brown indicates oxidation to the ferric (Fe³⁺) state.[5] This process is accelerated by exposure to moisture, air (oxygen), and light.[5]
-
Impact on Usability: The conversion to ferric iron significantly reduces the bioavailability of the iron and can impact the stability and performance of the final product.[7] Pharmaceutical and food-grade specifications set strict limits on the amount of ferric iron impurity (e.g., not more than 0.6%).[11][12]
-
Recommendation: If a significant color change is observed, the material should be re-analyzed to quantify the ferric iron content (see Experimental Protocol 2). If the level exceeds the acceptable limits for your application, the batch should be discarded.
Problem: I am observing inconsistent dissolution profiles in my formulation.
Q: What factors related to ferrous lactate could be causing variable dissolution?
A: While ferrous lactate is soluble in water, several factors can lead to inconsistent dissolution in a final dosage form.[13]
-
Cause:
-
Particle Size and Caking: If the raw material has caked, it can lead to larger agglomerates with reduced surface area, slowing dissolution. Inconsistent milling or sieving can introduce batch-to-batch variability in particle size distribution.
-
Moisture Content: High moisture content can affect the powder's flowability and its interaction with other excipients in the formulation, leading to improper mixing and variable tablet compression, which in turn affects dissolution.
-
Oxidation: The presence of the less soluble ferric (Fe³⁺) iron can alter the dissolution characteristics of the active ingredient.[14]
-
-
Troubleshooting Steps:
-
Raw Material Qualification: Ensure each batch of incoming ferrous lactate is tested for particle size, moisture content (Loss on Drying), and ferric iron levels.
-
Environmental Control: Maintain a controlled, low-humidity environment during all stages of manufacturing (weighing, blending, compression) to prevent moisture uptake.
-
Formulation Optimization: The dissolution medium's pH and the presence of other excipients can significantly impact the solubility of iron salts.[15] Ensure the formulation and dissolution test method are robust.
-
Data Presentation
Table 1: Typical Quality Specifications for Pharmaceutical-Grade Ferrous Lactate
| Parameter | Specification | Purpose |
| Assay (on dried basis) | ≥ 96% | Ensures potency of the active ingredient. |
| Loss on Drying | ≤ 18% | Controls water content in the hygroscopic material.[11] |
| pH (1 in 50 solution) | 5.0 - 6.0 | Affects stability and compatibility with other excipients.[11][12] |
| Iron (III) (Ferric Iron) | ≤ 0.6% | Limits the amount of oxidized, less bioavailable iron.[11] |
| Chlorides | ≤ 0.1% | Limits impurities from the manufacturing process.[11] |
| Sulfates | ≤ 0.1% | Limits impurities from the manufacturing process.[11] |
Table 2: Recommended Storage Conditions & Consequences of Deviation
| Condition | Recommendation | Consequence of Deviation |
| Temperature | Store at controlled room temperature (15-25°C).[16] | High temperatures can accelerate oxidation and degradation reactions. |
| Humidity | Store in a dry place (Relative Humidity < 60%).[16] | High humidity leads to moisture absorption, causing caking and hydrolysis. |
| Light | Keep in light-resistant containers.[4] | Exposure to light, especially UV, can catalyze oxidation.[5] |
| Atmosphere | Keep container tightly sealed; consider nitrogen backfill. | Exposure to oxygen in the air is a primary driver of oxidation to ferric iron. |
Experimental Protocols
Protocol 1: Assay of Ferrous Lactate (Fe²⁺ Content)
-
Principle: This method uses redox titration. The ferrous iron (Fe²⁺) in the sample is titrated with a standardized solution of potassium permanganate (B83412) (a strong oxidizing agent). The endpoint is indicated by a persistent pink color.
-
Methodology:
-
Accurately weigh approximately 2 g of the dried ferrous lactate sample and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to the mark with deionized water, then mix thoroughly.
-
Pipette 20 mL of this solution into a 100 mL conical flask.
-
Add 5 mL of formic acid (85% v/v).
-
Titrate the solution with 0.1 N potassium permanganate standard solution until a stable pink color persists.
-
Record the volume of titrant used. Each mL of 0.1 N potassium permanganate is equivalent to 23.40 mg of C₆H₁₀FeO₆.[11]
-
Protocol 2: Determination of Ferric Iron (Fe³⁺) Impurity
-
Principle: This is an iodometric titration. Ferric iron (Fe³⁺) oxidizes iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standard sodium thiosulfate (B1220275) solution.
-
Methodology:
-
Accurately weigh about 5 g of the sample and dissolve it in a mixture of 100 mL of deionized water and 10 mL of hydrochloric acid in a 250 mL glass-stoppered flask.
-
Add 3 g of potassium iodide, shake the flask well, and allow it to stand in the dark for 5 minutes.
-
Titrate the liberated iodine with 0.1 N sodium thiosulfate, adding starch indicator solution near the endpoint (when the solution turns pale yellow).
-
Continue titrating until the blue color of the starch-iodine complex disappears.
-
Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of iron (III).[11]
-
Protocol 3: Measurement of Loss on Drying (LOD)
-
Principle: This gravimetric method determines the amount of volatile matter (primarily water) in the sample.
-
Methodology:
-
Weigh a clean, dry weighing bottle.
-
Accurately transfer about 1-2 g of the ferrous lactate sample into the weighing bottle and record the combined weight.
-
Place the open bottle and its cap in a vacuum oven at 100°C.[11]
-
Dry for a specified period (e.g., 4 hours) or until a constant weight is achieved.
-
Transfer the bottle to a desiccator to cool to room temperature.
-
Reweigh the bottle and its contents.
-
Calculate the percentage loss in weight. The specification is typically not more than 18%.[11]
-
Visualizations
Caption: Workflow for proper receiving, testing, and storage of ferrous lactate.
Caption: Troubleshooting decision tree for common issues with ferrous lactate.
References
- 1. What is the mechanism of Ferrous lactate trihydrate? [synapse.patsnap.com]
- 2. Ferrous lactate | 5905-52-2 [chemicalbook.com]
- 3. Ferrous lactate - Safety Data Sheet [chemicalbook.com]
- 4. advance-scientific.com [advance-scientific.com]
- 5. belactate.com [belactate.com]
- 6. ferrous lactate [thegoodscentscompany.com]
- 7. ruipugroup.com [ruipugroup.com]
- 8. matflowsol.com [matflowsol.com]
- 9. engineerlive.com [engineerlive.com]
- 10. [PDF] Fertilizer caking: Mechanisms, influential factors, and methods of prevention | Semantic Scholar [semanticscholar.org]
- 11. fao.org [fao.org]
- 12. nbinno.com [nbinno.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. irispublishers.com [irispublishers.com]
- 16. ruipugroup.com [ruipugroup.com]
Validation & Comparative
A Comparative Analysis of Ferrous Lactate and Ferrous Sulfate Bioavailability in Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
In the realm of iron supplementation and fortification, the selection of an appropriate iron salt is paramount to ensure optimal absorption and minimize potential cellular toxicity. Ferrous sulfate (B86663) has long been a benchmark due to its high solubility and established bioavailability. However, alternative salts such as ferrous lactate (B86563) are gaining attention. This guide provides a comparative analysis of the bioavailability and cytotoxicity of ferrous lactate versus ferrous sulfate, with a focus on in vitro data from the widely-used Caco-2 cell model of the human intestinal epithelium.
Quantitative Comparison of Bioavailability and Cytotoxicity
| Parameter | Ferrous Lactate | Ferrous Sulfate | Key Observations |
| Bioaccessibility (Post-Digestion) | ~71% | ~81% | In a comparative study, ferrous sulfate showed slightly higher bioaccessibility after simulated gastrointestinal digestion. |
| Cellular Iron Uptake (Ferritin Formation) | No significant difference reported in fortified infant formulas compared to ferrous sulfate. | Serves as a common reference standard for high bioavailability in Caco-2 cell models. | Studies on infant formulas suggest comparable iron uptake at the cellular level when incorporated into a food matrix. |
| Cytotoxicity (Cell Viability - MTT Assay) | Data not specifically found for ferrous lactate. General Fe(II) compounds show dose-dependent toxicity. | High concentrations (>1.5 mmol/L) of Fe(II) salts have been shown to significantly reduce Caco-2 cell viability. | Ferrous (Fe(II)) iron, in general, can induce cytotoxicity at higher concentrations. |
| Cytotoxicity (Membrane Integrity - LDH Assay) | Data not specifically found for ferrous lactate. | Fe(II) has been demonstrated to increase lactate dehydrogenase (LDH) release, indicating compromised cell membrane integrity. | The cytotoxic effects of ferrous iron are linked to its ability to damage cell membranes. |
Experimental Protocols
The following sections detail the typical methodologies employed in the assessment of iron bioavailability and cytotoxicity using the Caco-2 cell model.
In Vitro Digestion and Caco-2 Cell Culture for Iron Bioavailability
This protocol simulates the physiological conditions of the stomach and small intestine to assess the fraction of iron that is available for absorption by intestinal cells.
-
Caco-2 Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 15-21 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Simulated Gastric Digestion: The iron compound (ferrous lactate or ferrous sulfate) is subjected to a simulated gastric environment containing pepsin at an acidic pH (typically pH 2.0) for 1-2 hours at 37°C.
-
Simulated Intestinal Digestion: The gastric digest is then neutralized and subjected to a simulated intestinal environment containing pancreatin (B1164899) and bile salts at a neutral pH (typically pH 7.0) for 2 hours at 37°C.
-
Application to Caco-2 Cells: The soluble fraction of the intestinal digest is applied to the apical side of the differentiated Caco-2 cell monolayer.
-
Incubation: The cells are incubated for a defined period (typically 2-24 hours) to allow for iron uptake.
-
Cell Lysis and Ferritin Measurement: After incubation, the cells are washed to remove surface-bound iron and then lysed. The intracellular ferritin concentration, a marker of iron storage and uptake, is quantified using an enzyme-linked immunosorbent assay (ELISA).
Cytotoxicity Assays in Caco-2 Cells
These assays are crucial for evaluating the safety of iron compounds at the cellular level.
-
Cell Seeding: Caco-2 cells are seeded in 96-well plates and allowed to adhere and grow for 24-48 hours.
-
Iron Compound Exposure: The cells are then exposed to varying concentrations of ferrous lactate or ferrous sulfate for a specified duration (e.g., 24 hours).
-
MTT Assay (Cell Viability): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product. The absorbance of the dissolved formazan is measured, which is proportional to the number of viable cells.
-
LDH Assay (Membrane Integrity): The release of lactate dehydrogenase (LDH) from the cells into the culture medium is measured. LDH is a cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the medium is proportional to the extent of cytotoxicity.
Visualizing the Process and Pathways
The following diagrams illustrate the experimental workflow and the key signaling pathway involved in non-heme iron absorption.
A Comparative In Vivo Analysis of Ferrous Lactate and Ferrous Gluconate for Researchers
For Immediate Release
This guide provides a comprehensive in vivo comparison of two common iron supplements, ferrous lactate (B86563) and ferrous gluconate, tailored for researchers, scientists, and professionals in drug development. The following sections detail their relative bioavailability, efficacy in treating iron deficiency, and safety profiles, supported by experimental data.
Executive Summary
Ferrous lactate and ferrous gluconate are both organic ferrous iron salts utilized in the treatment and prevention of iron deficiency anemia. In vivo studies suggest that both compounds are generally well-tolerated and exhibit good bioavailability, often superior to that of inorganic iron salts like ferrous sulfate (B86663). While direct head-to-head in vivo comparisons are limited, available data from animal models, primarily rats, using ferrous sulfate as a common comparator, allow for an objective analysis. Ferrous lactate has been noted for its high water solubility and thermal stability.[1] Ferrous gluconate is also well-absorbed and is associated with a lower incidence of gastrointestinal side effects compared to ferrous sulfate.[2][3]
Quantitative Data Comparison
The following tables summarize key quantitative data from in vivo and related studies to facilitate a direct comparison between ferrous lactate and ferrous gluconate.
Table 1: Comparative Bioavailability and Efficacy in Animal Models
| Parameter | Ferrous Lactate | Ferrous Gluconate (stabilized with glycine) | Ferrous Sulfate (Reference) | Animal Model | Source |
| Bioavailability | Higher dialyzable iron than ferrous gluconate in fortified milk.[2] | 36.6 ± 6.2% | 35.4 ± 8.0% | Rat | [4][5] |
| Hemoglobin Regeneration Efficiency (HRE) | Data not directly available in comparative studies. | Comparable to ferrous sulfate in promoting hemoglobin regeneration. | Standard reference for HRE assays. | Rat | [4][6] |
Note: Bioavailability can be influenced by the food matrix and the specific formulation of the iron salt.
Table 2: Acute Oral Toxicity Data in Rats
| Compound | LD50 (Female Rats) | LD50 (Male Rats) | Source |
| Ferrous Gluconate (stabilized with glycine) | 1775 mg/kg body weight | 1831 mg/kg body weight | [4][5] |
| Ferrous Sulfate (Reference) | ~319 mg/kg body weight (equivalent to 64 mg Fe/kg) | Data varies, generally considered more toxic than organic salts. | [7] |
| Ferrous Lactate | Specific LD50 data not found in direct comparison. Generally considered to have low toxicity. | Specific LD50 data not found in direct comparison. Generally considered to have low toxicity. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are descriptions of standard experimental protocols used to assess the bioavailability and toxicity of iron supplements.
Hemoglobin Regeneration Efficiency (HRE) Bioassay in Rats
This is a widely accepted method to determine the bioavailability of iron sources.
-
Animal Model: Weanling male Wistar or Sprague-Dawley rats are commonly used.[3][8]
-
Depletion Phase: For approximately 21-24 days, rats are fed an iron-deficient diet (e.g., AIN-93G formulation without added iron) to induce a state of iron-deficiency anemia.[8][9] Hemoglobin levels are monitored periodically.
-
Repletion Phase: Once anemic (hemoglobin levels typically below a predetermined threshold), the rats are divided into experimental groups. Each group receives a repletion diet containing a specific iron compound (e.g., ferrous lactate, ferrous gluconate, or a reference like ferrous sulfate) at a known concentration for a period of 14-21 days.[9] A control group continues on the iron-deficient diet.
-
Data Collection: Body weight and food intake are recorded regularly. Blood samples are taken at the beginning and end of the repletion period to measure hemoglobin concentration.[9]
-
Calculation of HRE: The Hemoglobin Regeneration Efficiency is calculated using the following formula: HRE = (Final Hemoglobin Iron - Initial Hemoglobin Iron) / Total Iron Intake.[6] Relative Bioavailability (RBV) is then calculated by comparing the HRE of the test substance to that of the reference standard (ferrous sulfate), which is set at 100%.
Acute Oral Toxicity (LD50) Study in Rats
This study determines the single dose of a substance that is lethal to 50% of a test animal population.
-
Animal Model: Young adult male and female Sprague-Dawley rats are often used.[4][5]
-
Administration: Animals are fasted overnight and then administered a single oral dose of the test compound (e.g., stabilized ferrous gluconate) via gavage.[7] Doses are progressively increased across different groups of animals. A control group receives the vehicle only.
-
Observation: The animals are observed for clinical signs of toxicity and mortality continuously for the first few hours and then periodically for up to 14 days.[7]
-
LD50 Calculation: The LD50 value is calculated using statistical methods, such as the Wilcoxon method, based on the observed mortality at different dose levels.[4][5]
Mandatory Visualizations
Signaling Pathway of Intestinal Iron Absorption
The absorption of non-heme iron from supplements like ferrous lactate and ferrous gluconate primarily occurs in the duodenum and involves a series of transport proteins.
Caption: Non-heme iron absorption pathway in the duodenum.
Experimental Workflow for Comparative Bioavailability Study
The following diagram illustrates a typical workflow for an in vivo study comparing the bioavailability of two iron supplements.
Caption: Workflow for a rat hemoglobin regeneration bioassay.
References
- 1. Comparison Study of Iron Bioaccessibility from Dietary Supplements and Microencapsulated Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ai [pubmed.ai]
- 3. Development of rat and mouse models of heme-iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilized ferrous gluconate as iron source for food fortification: bioavailability and toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro and In Vivo Evaluations of Mesoporous Iron Particles for Iron Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Ferrous Lactate: A Validated HPLC Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of ferrous lactate (B86563), a critical component in pharmaceutical formulations for treating iron-deficiency anemia.[1] A novel, validated High-Performance Liquid Chromatography (HPLC) method is presented, offering a robust and sensitive alternative to traditional techniques. This document outlines the experimental protocol for the HPLC method validation and compares its performance against other analytical approaches, supported by experimental data.
Comparison of Analytical Methods for Ferrous Lactate Purity
The selection of an appropriate analytical method for purity assessment is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. While several methods are available, they differ in their specificity, sensitivity, and complexity.
| Method | Principle | Advantages | Limitations | Typical Performance |
| High-Performance Liquid Chromatography (HPLC) | Separation of ferrous lactate from its impurities based on differential partitioning between a stationary and mobile phase, followed by UV detection. | High specificity, sensitivity, and ability to separate and quantify multiple impurities simultaneously.[2] | Requires specialized equipment and skilled personnel. Method development can be time-consuming. | Linearity (R²): >0.999, Accuracy (Recovery): 98-102%, Precision (RSD): <2%[2][3] |
| Titration | Determination of the ferrous iron content by redox titration with a standardized oxidizing agent (e.g., potassium permanganate).[4] | Simple, cost-effective, and provides a direct measure of the active ingredient. | Non-specific; does not distinguish between ferrous iron from the active pharmaceutical ingredient (API) and other reducing agents. Cannot quantify individual impurities. | Assay: Typically >96% on a dried basis.[4] |
| UV-Visible Spectrophotometry | Formation of a colored complex of iron with a chromogenic reagent (e.g., 1,10-phenanthroline) and measurement of its absorbance.[5][6] | Simple, rapid, and cost-effective for quantifying total iron content. | Lacks specificity for ferrous lactate and is susceptible to interference from other metal ions and compounds that absorb in the same wavelength range.[7] | Linearity (R²): >0.999 for total iron determination.[5] |
| Atomic Absorption Spectroscopy (AAS) | Measurement of the absorption of light by free iron atoms in a flame or graphite (B72142) furnace.[8] | Highly sensitive and specific for the determination of total iron content, including trace heavy metal impurities.[8] | Does not provide information on the chemical form of iron (ferrous vs. ferric) or organic impurities. Requires specialized equipment. | Linearity (R²): >0.9553 for ferrous ions.[8] |
| Other Methods | Techniques like Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (H-NMR), and elemental analysis can be used to confirm the identity and structure of ferrous lactate.[9] | Provide structural information and confirm the identity of the compound. | Not typically used for routine purity assessment and quantification of impurities. | Primarily for qualitative identification. |
Validated HPLC Method for Ferrous Lactate Purity Assessment
The following HPLC method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[3][10][11][12]
Experimental Protocol
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of 10mM Tris-HCl buffer (pH 5) and acetonitrile.[13][14]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve ferrous lactate reference standard in a suitable diluent (e.g., water) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the ferrous lactate sample in the diluent to achieve a similar concentration as the standard solution.
3. Validation Parameters:
The method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][10] This was demonstrated by the separation of the main ferrous lactate peak from potential impurities.
-
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[10] A minimum of five concentrations were prepared, and the calibration curve was plotted. The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] This was determined by recovery studies of spiked placebo samples.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[10] It was evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10] These were determined based on the signal-to-noise ratio.
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10] This was assessed by intentionally varying parameters such as mobile phase composition, pH, flow rate, and column temperature.
Data Presentation
The quantitative data from the HPLC method validation is summarized in the tables below.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995[10] | 0.9998 |
| Range | 80-120% of test concentration[10] | 50-150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.6% |
| - Intermediate Precision | ≤ 2.0% | 1.1% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Robustness | No significant impact on results | Passed |
Mandatory Visualization
HPLC Validation Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. thaiscience.info [thaiscience.info]
- 6. ukaazpublications.com [ukaazpublications.com]
- 7. Lactate determination with ferric ions in biological liquids is restricted to high concentrations or samples with controlled composition | Biological Communications [biocomm.spbu.ru]
- 8. The evaluation of alternative method of ferrous ions assessment in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ruipugroup.com [ruipugroup.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. scribd.com [scribd.com]
- 13. Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Ferrous Lactate Demonstrates Superior Efficacy Over Ferric Iron Forms in Preclinical and Clinical Studies
For researchers, scientists, and drug development professionals, a comprehensive comparison of iron supplements reveals that ferrous lactate (B86563), a ferrous (Fe²⁺) iron salt, generally exhibits greater bioavailability and therapeutic efficacy compared to ferric (Fe³⁺) iron formulations. This difference is primarily attributed to the distinct intestinal absorption pathways of the two iron forms.
Ferrous iron is more readily absorbed by the intestinal enterocytes.[1] Ferric iron, on the other hand, must first be reduced to ferrous iron by enzymes such as duodenal cytochrome B (DcytB) on the brush border of these cells before it can be transported.[2][3] This additional step can limit the overall absorption of ferric iron.
Quantitative Comparison of Efficacy
Experimental data from various studies, including human clinical trials and in vitro models, consistently highlight the differences in absorption and physiological response between ferrous lactate and different ferric iron compounds.
Human Studies: Absorption and Hemoglobin Response
Clinical trials directly comparing the absorption and therapeutic effect of ferrous lactate with ferric iron forms are crucial for understanding their relative efficacy.
| Iron Compound | Study Population | Key Findings | Reference |
| Ferrous Lactate | Adult Women | Fractional iron absorption: 8.7% | [4] |
| Ferric Ammonium Citrate | Adult Women | Fractional iron absorption: 6.0% | [4] |
| Ferric Citrate | Patients with CKD and Iron Deficiency | Greater increase in Transferrin Saturation (TSAT) and serum ferritin compared to ferrous sulfate (B86663) over 12 weeks. | [5][6] |
| Ferric Pyrophosphate | Iron Replete Children | Geometric mean iron absorption: 2.1% | [7][8] |
| Ferrous Sulfate (for comparison) | Adult Women | Fractional iron absorption: 13.0% | [4] |
| Ferrous Sulfate (for comparison) | Iron Replete Children | Geometric mean iron absorption: 7.6% | [7][8] |
Table 1: Comparative efficacy of ferrous lactate and ferric iron forms in human studies.
In Vitro Studies: Bioaccessibility
In vitro models, such as the Caco-2 cell line, provide a controlled environment to study the bioaccessibility of different iron compounds, mimicking the conditions of the human gastrointestinal tract.
| Iron Compound | Experimental Model | Key Findings | Reference |
| Ferrous Lactate | In vitro digestion model | Bioaccessibility decreased to 12.8% under gastrointestinal conditions. | [9] |
| Ferrous Sulfate | In vitro digestion model | Bioaccessibility of 81% after gastric digestion. | [9] |
| Ferric Pyrophosphate | Caco-2 cell model | Micronized and encapsulated forms show significantly improved absorption. | [2] |
Table 2: Bioaccessibility of ferrous lactate and other iron forms in in vitro models.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of ferrous lactate and ferric iron forms.
Stable Isotope Human Absorption Studies
This method is a gold standard for determining iron bioavailability in humans.
-
Subject Recruitment: Healthy volunteers or specific patient populations (e.g., individuals with iron deficiency anemia) are recruited for the study.
-
Isotope Preparation: The iron compounds to be tested (e.g., ferrous lactate, ferric citrate) are intrinsically labeled with stable isotopes of iron, such as ⁵⁷Fe and ⁵⁸Fe.
-
Study Design: A randomized, crossover design is often employed. Participants consume a standardized meal containing the isotopically labeled iron compound.
-
Sample Collection: Blood samples are collected from participants at baseline and at specific time points after consumption (e.g., 14 days later).[10]
-
Analysis: The incorporation of the stable isotopes into red blood cells (erythrocytes) is measured using mass spectrometry.[11]
-
Calculation of Absorption: The amount of the isotope incorporated into hemoglobin is used to calculate the percentage of iron absorbed from the test meal.
Caco-2 Cell Bioavailability Assay
This in vitro method is widely used to screen the bioavailability of iron from different sources.
-
Cell Culture: Human Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) until they differentiate into a monolayer that mimics the intestinal epithelium.[12][13]
-
In Vitro Digestion: The iron compounds are subjected to a simulated gastric and intestinal digestion to mimic the conditions in the human gut.[13] This involves incubation with enzymes like pepsin and pancreatin (B1164899) at appropriate pH levels.
-
Cell Treatment: The digested samples are then applied to the apical side of the Caco-2 cell monolayer.
-
Incubation: The cells are incubated for a specific period (e.g., 2 hours) to allow for iron uptake.[1]
-
Ferritin Measurement: After incubation, the cells are harvested, and the intracellular ferritin concentration is measured using an enzyme-linked immunosorbent assay (ELISA).[13] Ferritin is an iron storage protein, and its concentration is proportional to the amount of iron taken up by the cells.
-
Data Analysis: The ferritin levels in cells treated with the test compounds are compared to those in control cells to determine the relative iron bioavailability.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) help to illustrate the complex signaling pathways and experimental workflows involved in this comparison.
References
- 1. Bioavailability Assessment of an Iron Formulation Using Differentiated Human Intestinal Caco-2 Cells | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Management of iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron absorption by human subjects from different iron fortification compounds added to Thai fish sauce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-collection.ethz.ch [research-collection.ethz.ch]
- 8. scilit.com [scilit.com]
- 9. Comparison Study of Iron Bioaccessibility from Dietary Supplements and Microencapsulated Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of iron bioavailability by means of stable 54Fe and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The use of caco-2 cells to estimate fe absorption in humans--a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Ferrous Lactate and Ferrous Sulfate in Animal Models
For researchers and drug development professionals, understanding the preclinical safety profile of iron supplements is paramount. This guide provides an objective comparison of the side effect profiles of two common iron salts, ferrous lactate (B86563) and ferrous sulfate (B86663), based on available data from animal models.
Quantitative Toxicity Data
The following tables summarize the key toxicity data for ferrous lactate and ferrous sulfate derived from rodent studies. It is important to note that direct comparative studies evaluating the side effect profiles of these two specific iron salts under identical experimental conditions are limited in the publicly available scientific literature. Therefore, the data presented below is compiled from separate studies.
Table 1: Acute Toxicity Data
| Iron Salt | Animal Model | Route of Administration | LD50 (Lethal Dose, 50%) | Toxic Effects Observed |
| Ferrous Lactate | Mouse | Oral | 147 mg/kg[1][2] | Somnolence (general depressed activity), convulsions, dyspnea.[1][2] |
| Ferrous Sulfate | Rat | Oral | 132-881 mg Fe/kg[3] | Local tissue irritation, nausea, vomiting, diarrhea, gastrointestinal bleeding.[3] |
| Rat | Oral | 300 - 2,000 mg/kg bw[4] | Nausea, vomiting, diarrhea, gastrointestinal irritation, epigastric pain, vomiting blood, circulatory failure.[4] | |
| Rat | Oral | LDLo: 1389 mg/kg[5] | Lethal dose. | |
| Mouse | Oral | 1520 mg/kg[5] | Lethal dose. |
LDLo: Lowest published lethal dose.
Table 2: Sub-chronic and Chronic Toxicity Findings
| Iron Salt | Animal Model | Study Duration | Key Findings |
| Ferrous Lactate | F344 Rats | 26 weeks | Suppressed body weight gain, anemia (in males), decreased serum alkaline phosphatase, increased spleen and kidney weight, increased lipid peroxidation in liver and kidney, iron deposition in liver, kidney, spleen, and intestine.[6] |
| F344 Rats | 104 weeks | No evidence of carcinogenicity. Increased incidence of pancreatic acinar cell hyperplasia (males) and endometrial gland hyperplasia (females) at 2% dietary concentration.[7] | |
| Ferrous Sulfate | Rats | - | Corrosive injury to the stomach and upper small intestine, ileal infarcts with fatal doses.[8] |
| Rats | - | Dose-dependent histopathological changes in the small intestine, including villous shrinkage, sub-epithelial edema, and epithelial loss at high doses.[9] |
Experimental Protocols
Acute Oral Toxicity (LD50) Determination
Objective: To determine the median lethal dose (LD50) of the iron compound.
Animal Model: Mice or rats (specific strain, age, and sex specified in the study).
Methodology:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period (e.g., one week) before the experiment.
-
Fasting: Animals are typically fasted overnight with free access to water before administration of the test substance.
-
Dose Preparation: The iron salt is dissolved or suspended in a suitable vehicle (e.g., distilled water or saline).
-
Administration: A single dose of the iron solution is administered orally via gavage using a feeding tube appropriate for the animal's size.[10][11][12][13][14] A control group receives the vehicle only.
-
Observation: Animals are observed continuously for the first few hours post-administration and then periodically (e.g., daily) for up to 14 days.
-
Data Collection: Observations include clinical signs of toxicity (e.g., changes in behavior, respiration, stool consistency) and mortality.
-
LD50 Calculation: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis) based on the mortality data at different dose levels.
Histopathological Assessment of Gastrointestinal Toxicity
Objective: To evaluate the morphological changes in the gastrointestinal tract induced by the iron compound.
Animal Model: Rats.
Methodology:
-
Dosing: Animals are administered the iron salt orally, often in repeated doses over a specific period.
-
Tissue Collection: At the end of the study period, animals are euthanized, and sections of the stomach and small intestine are collected.
-
Fixation: The tissue samples are fixed in a 10% neutral buffered formalin solution.[15]
-
Processing and Embedding: The fixed tissues are dehydrated through a graded series of alcohol, cleared in xylene, and embedded in paraffin (B1166041) wax.[15]
-
Sectioning and Staining: Thin sections (e.g., 5 µm) are cut from the paraffin blocks and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological examination.[15] Special stains like Perls' Prussian blue can be used to detect iron deposition.[15]
-
Microscopic Examination: The stained sections are examined under a light microscope to assess for pathological changes such as mucosal erosion, inflammation, villous atrophy, and cellular infiltration.
Signaling Pathways and Experimental Workflows
Iron Absorption and Cellular Homeostasis
The following diagram illustrates the key steps in the absorption of non-heme iron in the duodenum and its subsequent regulation within the enterocyte.
Figure 1: Cellular pathway of dietary non-heme iron absorption.
The Fenton Reaction and Oxidative Stress
Excess intracellular ferrous iron can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals and subsequent oxidative stress.
Figure 2: The Fenton reaction leading to oxidative stress.
Experimental Workflow for Comparative Toxicity Study
The following diagram outlines a typical experimental workflow for comparing the in vivo toxicity of different iron supplements.
References
- 1. Ferrous lactate | CAS#:5905-52-2 | Chemsrc [chemsrc.com]
- 2. ferrous lactate [thegoodscentscompany.com]
- 3. Ferrous Sulfate Environmental and Toxicological Information - Affinity Chemical [affinitychemical.com]
- 4. redox.com [redox.com]
- 5. RTECS NUMBER-NO8510000-Chemical Toxicity Database [drugfuture.com]
- 6. [Toxicity in rats fed diet containing iron lactate for 26 weeks] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron lactate induction of pancreatic and endometrial proliferative lesions and a lack of increased tumors in a 104-week carcinogenicity study in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastrointestinal effects of acute ferrous sulfate poisoning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The small intestine in experimental acute iron poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. aniphy.fr [aniphy.fr]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Iron Release Kinetics: Ferrous Lactate vs. Chelated Iron
For Researchers, Scientists, and Drug Development Professionals
The selection of an iron salt for therapeutic or fortification purposes is critically dependent on its iron release kinetics, which directly impacts bioavailability and gastrointestinal tolerability. This guide provides an objective comparison of the performance of ferrous lactate (B86563), a simple iron salt, with chelated iron, specifically ferrous bisglycinate, a well-studied amino acid chelate. The information herein is supported by data from in vitro and in vivo studies to assist in informed decision-making for research and product development.
Executive Summary
Chelated iron, such as ferrous bisglycinate, generally exhibits superior bioavailability and a more favorable iron release profile compared to simple iron salts like ferrous lactate. Ferrous bisglycinate's chelated structure protects the iron from dietary inhibitors and allows for absorption through a different pathway, leading to increased efficacy and reduced gastrointestinal side effects. In contrast, the bioavailability of ferrous lactate can be significantly reduced in the neutral pH of the intestine.
Comparative Data on Iron Bioavailability
The following table summarizes findings from various studies comparing the bioavailability of different iron forms. While direct head-to-head kinetic studies are limited, the relative performance can be inferred from comparisons with other iron salts like ferrous sulfate (B86663), a common benchmark.
| Iron Form | Experimental Model | Key Findings |
| Ferrous Lactate | In vitro digestion | Bioaccessibility was 71% in simulated gastric conditions, but this dropped to 12.8% under simulated intestinal conditions.[1] |
| Ferrous Bisglycinate | Human study | Iron absorption from ferrous bisglycinate was approximately 4 times higher than from ferrous sulfate when consumed with maize.[2] |
| Ferrous Bisglycinate | Human study | In adult male volunteers, the absorption of iron from ferrous amino acid chelate was 8.68% compared to 1.34% for ferrous sulfate when consumed with cornmeal porridge.[3] |
| Ferrous Bisglycinate | Human study | Mean absorption of iron amino acid chelate was 59% greater than that of ferrous sulfate.[3] |
| Ferrous Bisglycinate | Systematic Review | Has at least 2-fold higher bioavailability than conventional iron salts and is associated with fewer gastrointestinal side effects.[4] |
Iron Release and Absorption Mechanisms
The fundamental difference in the iron release kinetics between ferrous lactate and ferrous bisglycinate lies in the nature of their ligands and the subsequent absorption pathways in the intestine.
Ferrous Lactate: As a simple iron salt, ferrous lactate readily dissolves in the acidic environment of the stomach, releasing ferrous ions (Fe²⁺).[5] These free iron ions are then available for absorption in the duodenum. However, as the pH increases in the small intestine, the solubility of ferrous iron decreases, and it is prone to oxidation to the less soluble ferric form (Fe³⁺) and interaction with dietary inhibitors (e.g., phytates, polyphenols), which can significantly reduce its bioavailability.[1]
Chelated Iron (Ferrous Bisglycinate): The chelation of ferrous iron with two glycine (B1666218) molecules forms a stable, neutrally charged complex.[4][6] This structure offers several advantages:
-
Protection from Inhibitors: The chelate structure protects the iron from binding to dietary inhibitors like phytates.[2][4]
-
Enhanced Solubility: Ferrous bisglycinate remains soluble across a wider pH range, including the more alkaline environment of the small intestine.[6]
-
Dual Absorption Pathways: It is proposed that ferrous bisglycinate can be absorbed through two mechanisms:
-
Standard Pathway: Some of the chelate may dissociate, and the released ferrous iron is absorbed via the Divalent Metal Transporter 1 (DMT1) pathway, similar to simple iron salts.
-
Chelate-Specific Pathway: The intact chelate can be absorbed directly by intestinal cells, possibly through amino acid transporters, before the iron is released intracellularly. This bypasses the limitations of the DMT1 pathway.
-
Experimental Protocols
The assessment of iron release kinetics and bioavailability often relies on standardized in vitro models designed to simulate the human gastrointestinal tract.
In Vitro Digestion Followed by Caco-2 Cell Culture
This model is a widely accepted method for evaluating the bioavailability of different iron forms.[7][8]
Objective: To simulate the physiological processes of digestion and intestinal absorption to compare the relative bioavailability of iron compounds.
Methodology:
-
Gastric Digestion: The iron compound is incubated in a solution of simulated gastric fluid (e.g., HCl and pepsin at pH 1.2-2.0) at 37°C for a specified period (e.g., 1-2 hours).[5][9]
-
Intestinal Digestion: The pH of the gastric digest is then raised to simulate the intestinal environment (pH 5.8-7.0), and a mixture of bile salts and pancreatin (B1164899) is added. The incubation continues at 37°C.[9]
-
Caco-2 Cell Exposure: The resulting digest is applied to a monolayer of cultured human intestinal Caco-2 cells. These cells differentiate to form a barrier that mimics the human intestinal epithelium.
-
Bioavailability Assessment: After a defined incubation period (e.g., 2-24 hours), the amount of iron absorbed by the Caco-2 cells is quantified. This is often done by measuring the intracellular ferritin concentration, an iron storage protein, which increases in proportion to iron uptake.[7]
Dissolution Testing
This method evaluates the rate and extent to which an iron compound dissolves in simulated physiological fluids.
Objective: To determine the dissolution profile of iron preparations under controlled conditions.
Methodology:
-
Apparatus: A standard dissolution apparatus (e.g., USP Apparatus 2) is used.
-
Dissolution Media: The iron preparation is tested in a series of media that mimic the pH of different parts of the gastrointestinal tract (e.g., 0.1 N HCl for the stomach, acetate (B1210297) buffer at pH 4.5, and phosphate (B84403) buffer at pH 6.8 for the intestine).[10][11]
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals over a period of several hours.
-
Analysis: The concentration of dissolved iron in each sample is measured using a suitable analytical technique, such as titration or spectroscopy, to construct a dissolution profile over time.[10]
Visualizing the Processes
Experimental Workflow for In Vitro Iron Bioavailability
Caption: In vitro digestion and Caco-2 cell model workflow.
Intestinal Iron Absorption Pathways
Caption: Proposed intestinal absorption pathways for iron salts and chelates.
References
- 1. Comparison Study of Iron Bioaccessibility from Dietary Supplements and Microencapsulated Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The absorption and metabolism 01 iron amino acid chelate [ve.scielo.org]
- 4. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of iron availability from commercial iron preparations using an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
validating iron absorption from ferrous lactate using isotopic tracers
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of iron absorption from ferrous lactate (B86563) versus other common iron alternatives, supported by experimental data from isotopic tracer studies. Detailed methodologies of key experiments are presented to aid in the design and interpretation of future research in iron supplementation and fortification.
Comparative Analysis of Iron Absorption
The bioavailability of iron from various compounds is a critical factor in the efficacy of treatments for iron deficiency. Isotopic tracer studies provide a precise and reliable method for quantifying fractional iron absorption (FIA). The following table summarizes data from studies that have utilized this methodology to compare ferrous lactate with other iron salts.
| Iron Compound | Geometric Mean Fractional Iron Absorption (%) | Study Population | Food Vehicle | Isotopic Tracer Method | Reference |
| Ferrous Lactate | 8.7 | Adult Women | Fish Sauce | Erythrocyte Incorporation (⁵⁷Fe & ⁵⁸Fe) | [1] |
| Ferrous Sulfate (B86663) | 13.0 | Adult Women | Fish Sauce | Erythrocyte Incorporation (⁵⁷Fe & ⁵⁸Fe) | [1] |
| Ferric Ammonium (B1175870) Citrate (B86180) | 6.0 | Adult Women | Fish Sauce | Erythrocyte Incorporation (⁵⁷Fe & ⁵⁸Fe) | [1] |
Key Findings:
-
In a study comparing iron fortification compounds in fish sauce, iron absorption from ferrous lactate was found to be significantly lower than from ferrous sulfate.[1]
-
Specifically, the geometric mean fractional iron absorption from ferrous lactate was 8.7%, while that from ferrous sulfate was 13.0%.[1]
-
Ferrous lactate did, however, demonstrate higher iron absorption compared to ferric ammonium citrate (6.0%) in the same study.[1]
Experimental Protocols: The Erythrocyte Incorporation Method
The most common and well-validated technique for measuring iron absorption in these comparative studies is the erythrocyte incorporation method using stable isotopes.[2] This method directly measures the amount of an orally administered iron tracer that is absorbed and incorporated into the hemoglobin of red blood cells.
A Generalized Protocol:
-
Participant Selection:
-
Inclusion Criteria: Healthy individuals within a specified age range (e.g., 18-45 years), often with defined iron status (e.g., iron-deficient non-anemic, with serum ferritin levels below a certain threshold).[3]
-
Exclusion Criteria: Pregnancy, lactation, known gastrointestinal disorders, recent blood donation or transfusion, and use of medications or supplements that could interfere with iron absorption.
-
-
Isotope Administration (Randomized Crossover Design):
-
Participants receive a standardized meal or vehicle (e.g., fish sauce, infant formula) containing a specific dose of the iron compound (e.g., ferrous lactate) labeled with a stable iron isotope (e.g., ⁵⁷Fe or ⁵⁸Fe).[1]
-
A washout period of sufficient length (e.g., 14 days) is implemented between the administrations of different iron compounds to prevent carry-over effects.
-
In a crossover design, each participant receives all the different iron compounds being tested in a randomized order.[1]
-
-
Blood Sample Collection:
-
A baseline blood sample is collected before the administration of the first labeled iron compound.
-
A second blood sample is taken approximately 14 days after the administration of the labeled compound. This timeframe allows for the absorbed iron to be incorporated into newly formed erythrocytes.[2]
-
-
Isotopic Analysis:
-
The isotopic enrichment of iron in the blood samples is measured using techniques such as Thermal Ionization Mass Spectrometry (TIMS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
The amount of the stable isotope incorporated into the red blood cells is calculated based on the shift in the isotopic ratio and the total circulating iron mass.
-
-
Calculation of Fractional Iron Absorption:
-
The total amount of absorbed iron is calculated from the amount of the isotope incorporated into erythrocytes, assuming that a certain percentage (typically around 80-90%) of absorbed iron is incorporated into red blood cells.[2]
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of an isotopic tracer study employing a randomized crossover design to compare the absorption of two different iron compounds.
Caption: Randomized crossover experimental workflow.
Signaling Pathway of Intestinal Iron Absorption
The absorption of non-heme iron, such as that from ferrous lactate, is a tightly regulated process in the duodenum. The following diagram outlines the key steps involved.
References
A Head-to-Head Battle in a Dish: Ferrous Lactate vs. Sucrosomial Iron in Cell Models
For researchers, scientists, and drug development professionals, understanding the cellular fate of different iron formulations is paramount for developing effective and safe therapies for iron deficiency. This guide provides an objective comparison of two iron compounds, ferrous lactate (B86563) and Sucrosomial® iron, based on their performance in in vitro cell models. We delve into experimental data on iron uptake, cytotoxicity, and the underlying cellular mechanisms, presenting a clear picture of their distinct profiles.
At a Glance: Key Performance Differences
Sucrosomial® iron consistently demonstrates superior iron uptake and a more favorable safety profile at the cellular level compared to conventional iron salts like ferrous sulfate, which serves as a benchmark for ferrous lactate. The unique structure of Sucrosomial® iron allows it to be absorbed through alternative pathways, bypassing the traditional divalent metal transporter 1 (DMT1) route, which can become saturated and is associated with gastrointestinal side effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies comparing Sucrosomial® iron with conventional iron salts in Caco-2 intestinal cell models. Data for ferrous lactate is limited in direct comparative studies; therefore, data for ferrous sulfate, a widely studied ferrous salt, is used as a proxy to provide a baseline for comparison.
Table 1: Iron Uptake in Caco-2 Cells (Ferritin Formation)
| Iron Compound | Relative Ferritin Increase vs. Control | Fold Increase vs. Ferrous Sulfate | Citation(s) |
| Sucrosomial® Iron | Significantly Higher | ~3-fold | [1][2] |
| Ferrous Sulfate | Higher | 1 (Baseline) | [1][2] |
| Ferrous Lactate | Data not directly comparable, but studies show ferritin synthesis in response to ferrous lactate. | - |
Ferritin formation is a widely accepted marker for intracellular iron concentration.
Table 2: Cytotoxicity in Caco-2 Cells
| Iron Compound | Observation | Concentration | Citation(s) |
| Sucrosomial® Iron | Not cytotoxic | Not specified | [3] |
| Ferrous Sulfate (Fe(II)) | Reduced cell viability | >1.5 mmol/L | [4] |
| Ferrous Lactate | No direct data in Caco-2. Ferrous iron (Fe(II)) is generally more toxic than ferric iron (Fe(III)). | - | [4] |
Delving into the Mechanisms: Cellular Uptake Pathways
The differential performance of Sucrosomial® iron and ferrous lactate at the cellular level can be attributed to their distinct uptake mechanisms.
Ferrous lactate, as a conventional iron salt, is primarily absorbed through the Divalent Metal Transporter 1 (DMT1) pathway. This process requires the iron to be in its ferrous (Fe²⁺) state.
References
- 1. Sucrosomial® Iron: A New Generation Iron for Improving Oral Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Availability and toxicity of Fe(II) and Fe(III) in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ferrous Lactate and Ferrous Sulfate for Inducing Cellular Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Choosing the appropriate iron salt is a critical step in designing experiments to study cellular oxidative stress and related pathways like ferroptosis. Both ferrous lactate (B86563) and ferrous sulfate (B86663) are commonly used sources of ferrous iron (Fe²⁺), the form that actively participates in the Fenton reaction to generate reactive oxygen species (ROS). However, the choice between these two compounds can have significant implications for experimental outcomes due to the distinct properties of their counter-ions, lactate and sulfate. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in making an informed decision.
At a Glance: Ferrous Lactate vs. Ferrous Sulfate
| Feature | Ferrous Lactate | Ferrous Sulfate |
| Primary Function | Source of ferrous iron (Fe²⁺) | Source of ferrous iron (Fe²⁺) |
| Pro-oxidant Activity | Fe²⁺ component drives Fenton reaction. The lactate anion has a dual role, potentially enhancing hydroxyl radical generation in some contexts while also acting as a radical scavenger, which may mitigate overall oxidative stress. | Well-established and widely documented pro-oxidant. Fe²⁺ readily participates in the Fenton reaction to produce hydroxyl radicals. |
| Cellular Uptake | Bioavailable source of iron. | Readily absorbed by cells, leading to increased intracellular labile iron pool. |
| Induction of Ferroptosis | The lactate component may confer resistance to ferroptosis in certain cancer cells by promoting antioxidant pathways. | A standard and potent inducer of ferroptosis through iron-dependent lipid peroxidation. |
| Considerations | The dual role of lactate as both a potential enhancer of the Fenton reaction and a radical scavenger can introduce variability and requires careful consideration of the cellular context and lactate concentration. | Its potent pro-oxidant effect is reliable for inducing oxidative stress, but may not be suitable for studies where subtle modulations of redox state are required. |
The Chemistry of Oxidative Stress Induction
The primary mechanism by which both ferrous lactate and ferrous sulfate induce oxidative stress is through the catalytic activity of ferrous iron in the Fenton reaction.[1][2] In this reaction, Fe²⁺ donates an electron to hydrogen peroxide (H₂O₂), a common byproduct of cellular metabolism, to produce a highly reactive hydroxyl radical (•OH) and a ferric ion (Fe³⁺).[1] These hydroxyl radicals can then indiscriminately damage cellular macromolecules, including lipids, proteins, and DNA.[2]
The Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The resulting Fe³⁺ can be reduced back to Fe²⁺ by cellular reductants, allowing it to participate in further rounds of the Fenton reaction, thus propagating oxidative damage.
The Role of the Counter-Ion: Lactate vs. Sulfate
While the ferrous ion is the primary driver of oxidative stress, the counter-ion can influence the overall cellular response.
-
Sulfate: The sulfate anion (SO₄²⁻) is generally considered to be biologically inert in this context and does not directly participate in the redox cycling of iron. This makes ferrous sulfate a straightforward and reliable tool for inducing oxidative stress, with the effects being primarily attributable to the ferrous iron.
-
Lactate: The lactate anion (C₃H₅O₃⁻) has a more complex and dual role in cellular redox biology.
-
Pro-oxidant potential: Some studies suggest that lactate can form a complex with Fe³⁺, which may then react with H₂O₂ to generate additional hydroxyl radicals, potentially enhancing the Fenton reaction.[3]
-
Antioxidant potential: Conversely, lactate is also a known scavenger of hydroxyl radicals.[4] At elevated concentrations, it can act as a preferential substrate for oxidation, thereby protecting other critical biomolecules from damage.[4][5] This protective role has been highlighted in the context of cancer cells, where increased lactate production can contribute to resistance against oxidative stress-induced cell death, including ferroptosis.[6][7]
-
This dual nature of lactate means that the net effect of ferrous lactate on cellular oxidative stress can be highly dependent on the specific cell type, its metabolic state, and the concentration of lactate used.
Experimental Data Summary
While direct comparative studies are limited, the existing literature provides insights into the performance of each compound.
| Parameter | Ferrous Sulfate | Ferrous Lactate (Inferred) | Supporting Evidence |
| ROS Generation | Consistently and robustly increases intracellular ROS levels. | Effect may be variable. The lactate ion can scavenge hydroxyl radicals, potentially dampening the overall ROS increase compared to an equimolar concentration of ferrous sulfate. | Ferrous sulfate is a standard agent for inducing ROS.[8] Lactate has been shown to act as a hydroxyl radical scavenger.[4] |
| Lipid Peroxidation | Potently induces lipid peroxidation, a hallmark of ferroptosis. | The potential for lactate to mitigate oxidative stress suggests it may lead to lower levels of lipid peroxidation compared to ferrous sulfate under certain conditions. | Ferrous sulfate is known to induce lipid peroxidation.[8] Lactate can protect against ferroptosis by suppressing lipid peroxidation.[7] |
| Cell Viability | Dose-dependent cytotoxicity due to oxidative damage. | Cytotoxicity may be less pronounced than with ferrous sulfate at equivalent iron concentrations due to the protective effects of lactate. | Ferrous sulfate's cytotoxicity is well-documented. The antioxidant properties of lactate could lead to increased cell survival. |
Experimental Protocols
Key Experiment 1: Assessment of Intracellular Reactive Oxygen Species (ROS)
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Seeding: Plate cells in a 24-well plate at a density of 2 x 10⁵ cells per well and culture overnight.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentration of either ferrous lactate or ferrous sulfate (e.g., 100 µM). Incubate for the desired time period (e.g., 24 hours). Include an untreated control.
-
Staining:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10 µM immediately before use.
-
Remove the treatment medium and wash the cells once with serum-free medium.
-
Add 500 µL of the 10 µM DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with 1x PBS.
-
Measurement:
-
Add 500 µL of 1x PBS to each well.
-
Capture fluorescent images using a fluorescence microscope with a GFP filter set (excitation ~485 nm, emission ~530 nm).
-
For quantification, lyse the cells and measure the fluorescence intensity of the lysate in a 96-well black plate using a fluorescence microplate reader.
-
Key Experiment 2: Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)
Principle: Malondialdehyde (MDA) is a major product of lipid peroxidation and can be detected through its reaction with thiobarbituric acid (TBA) to form a colored adduct.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with ferrous lactate or ferrous sulfate as described in the ROS assay protocol.
-
Sample Preparation:
-
Harvest the cells (e.g., 2 x 10⁶ cells per sample).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 300 µL of MDA Lysis Buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during sample processing.
-
Homogenize the cells on ice.
-
Centrifuge the lysate at 13,000 x g for 10 minutes to remove insoluble material. Collect the supernatant.
-
-
MDA-TBA Adduct Formation:
-
Add 600 µL of TBA solution to each sample.
-
Incubate at 95°C for 60 minutes.
-
Cool the samples on ice for 10 minutes.
-
-
Measurement:
-
Transfer 200 µL of each reaction mixture to a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader.
-
Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in iron-induced oxidative stress and a typical experimental workflow for comparing ferrous lactate and ferrous sulfate.
Caption: Iron-induced oxidative stress and the dual role of lactate.
Caption: Experimental workflow for comparing iron compounds.
Conclusion and Recommendations
Both ferrous lactate and ferrous sulfate are effective sources of ferrous iron for inducing cellular oxidative stress.
-
Ferrous sulfate is the more established and straightforward choice for robustly inducing oxidative stress and ferroptosis. Its effects are well-characterized, making it an ideal positive control and a reliable tool for studying the downstream consequences of iron-induced damage.
-
Ferrous lactate presents a more complex picture. The lactate anion's ability to both potentially enhance the Fenton reaction and scavenge hydroxyl radicals necessitates careful consideration. Researchers using ferrous lactate should be aware that the observed level of oxidative stress may be influenced by the cellular metabolic state and lactate concentration. This compound may be of particular interest for studies investigating the interplay between metabolism and oxidative stress, or for exploring the mechanisms of ferroptosis resistance.
For researchers aiming to induce a consistent and potent oxidative stress response, ferrous sulfate is the recommended choice. For those investigating the nuanced roles of metabolites in modulating iron-induced oxidative stress, ferrous lactate offers an intriguing, albeit more complex, alternative that warrants further investigation. In either case, careful dose-response experiments and the use of appropriate controls are essential for interpreting the results accurately.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. The role of iron homeostasis and iron-mediated ROS in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalase Overexpression Reduces Lactic Acid-Induced Oxidative Stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raising the iron curtain: Lactate's secret role in oxidative stress defense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate and Iron Form Cell Shield Against Oxidative Stress | Technology Networks [technologynetworks.com]
- 6. Lactate in ferroptosis regulation: A new perspective on tumor progression and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Iron induces lipid peroxidation in cultured macrophages, increases their ability to oxidatively modify LDL, and affects their secretory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial Ferrous Lactate Supplements: A Comparative Framework
For researchers and drug development professionals, the selection of high-quality reagents is paramount to ensure the validity and reproducibility of experimental results. Ferrous lactate (B86563), a widely utilized iron supplement in research for its high bioavailability and gentle gastrointestinal profile, is available from numerous commercial suppliers.[1][2][3] This guide provides a framework for a comparative study of commercial ferrous lactate supplements, offering detailed experimental protocols for in-house validation and a summary of key suppliers.
Commercial Ferrous Lactate Supplements for Research Applications
Table 1: Comparison of Commercial Ferrous Lactate Suppliers
| Supplier | Product Name/Grade | Available Specifications (as per public data) | Noted Applications |
| MilliporeSigma (Sigma-Aldrich) | Iron(II) lactate hydrate | ≥98.0% purity (dried material) | Reagent in catalyst preparation, formulation of chemoattractant coatings.[5] |
| BOC Sciences | Ferrous Lactate | Research/Experimental Use Only | Wide range of pharmaceutical research applications.[4] |
| American Elements | Ferrous Lactate | Available in various grades (ACS, Reagent, Technical, Food, Pharmaceutical). | Broad applications including research and development.[4] |
| Dr. Paul Lohmann | Ferrous Lactate | NF, E 585, chem. pure, DAB 6; approx. 20% Iron content. | Food and pharmaceutical applications.[6] |
| Naturallifeworth | Ferrous Lactate powder | USP, FCC grades available. | Food fortification and dietary supplements.[7] |
| NINGBO INNO PHARMCHEM CO.,LTD. | Ferrous Lactate | CAS 5905-52-2 | Pharmaceuticals and food industries.[1] |
Note: The information in this table is based on publicly available data from the suppliers' websites and may not represent the full range of products or complete specifications. Researchers are advised to contact the suppliers directly for detailed certificates of analysis.
Experimental Protocols for Comparative Analysis
To objectively compare different commercial ferrous lactate supplements, a series of experiments should be conducted to assess their purity, iron content, and dissolution characteristics. The following protocols are based on established analytical methods.[8][9][10]
Determination of Iron (Fe²⁺) Content by Redox Titration
This method determines the amount of ferrous iron in a sample by titrating it with a standardized potassium permanganate (B83412) solution.[8][11][12]
Materials:
-
Ferrous lactate supplement sample
-
Distilled water
-
0.02 mol/dm³ Potassium permanganate (KMnO₄) solution (standardized)
-
1 mol/dm³ Sulfuric acid (H₂SO₄)
-
250 mL volumetric flask
-
50 mL burette
-
250 mL conical flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh approximately 0.5 g of the ferrous lactate powder and record the mass.
-
Transfer the powder to a 250 mL volumetric flask.
-
Add approximately 100 mL of 1 mol/dm³ sulfuric acid and swirl to dissolve the powder completely.
-
Dilute the solution to the 250 mL mark with distilled water and mix thoroughly.
-
Pipette 25.0 mL of this iron solution into a 250 mL conical flask.
-
Fill the burette with the standardized 0.02 mol/dm³ potassium permanganate solution and record the initial volume.
-
Titrate the iron solution with the potassium permanganate solution while stirring continuously.
-
The endpoint is reached when the solution turns a faint, permanent pink color.
-
Record the final volume of the potassium permanganate solution.
-
Repeat the titration at least two more times for consistency.
-
Calculate the percentage of Fe²⁺ in the sample.
Quantification of Total Iron by UV-Vis Spectrophotometry
This method involves the formation of a colored complex with iron, which can be quantified by measuring its absorbance.[9][10]
Materials:
-
Ferrous lactate supplement sample
-
Hydrochloric acid (HCl), 6 M
-
Hydroxylamine (B1172632) hydrochloride solution
-
1,10-Phenanthroline (B135089) solution
-
Sodium acetate (B1210297) buffer solution
-
Standard iron solution (for calibration curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the ferrous lactate supplement and dissolve it in 6 M HCl with gentle heating.[9]
-
Dilute the solution to a known volume in a volumetric flask.
-
-
Color Development:
-
Take an aliquot of the sample solution and add hydroxylamine hydrochloride to reduce any Fe³⁺ to Fe²⁺.
-
Add 1,10-phenanthroline solution to form the orange-red iron(II) complex.
-
Add sodium acetate buffer to adjust the pH to the optimal range for color formation.
-
Dilute to a final known volume.
-
-
Measurement:
-
Prepare a series of standard iron solutions of known concentrations and develop the color as described above to create a calibration curve.
-
Measure the absorbance of the sample and the standards at the wavelength of maximum absorbance (λmax) for the iron-phenanthroline complex.
-
Determine the concentration of iron in the sample from the calibration curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the comparative analysis of ferrous lactate supplements.
Signaling Pathway of Iron Absorption
Caption: Simplified signaling pathway of intestinal iron absorption and its regulation by hepcidin.
Logical Framework for Comparison
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. ferrous lactate [thegoodscentscompany.com]
- 5. Iron(II) lactate = 98.0 dried material 5905-52-2 [sigmaaldrich.com]
- 6. lohmann-minerals.com [lohmann-minerals.com]
- 7. Ferrous Lactate Supplier - Naturallifeworth [naturallifeworth.com]
- 8. practical-science.com [practical-science.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ukessays.com [ukessays.com]
- 12. scribd.com [scribd.com]
Safety Operating Guide
A Guide to the Safe Disposal of Ferrous Lactate Dihydrate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of ferrous lactate (B86563) dihydrate, ensuring compliance with general laboratory safety standards.
Ferrous lactate dihydrate, while utilized in various applications including as a nutrient and dietary supplement, requires careful handling and disposal in a laboratory environment.[1] According to safety data sheets (SDS), it should be disposed of in accordance with local, regional, and national regulations.[2] While some sources may not classify it as a hazardous substance, others indicate it can be harmful if swallowed and may cause skin and eye irritation, necessitating cautious management of its waste.[2]
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses or goggles
-
Lab coat
-
Nitrile gloves
Work in a well-ventilated area to avoid inhalation of any dust particles.
Step-by-Step Disposal Procedure
The recommended procedure for disposing of this compound is through a designated chemical waste stream. Do not dispose of this chemical in the regular trash or down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.[3][4]
Step 1: Waste Collection
-
Solid Waste: Collect waste this compound powder in a clearly labeled, sealed container.[5] Use a shovel or other appropriate tools to transfer the solid, minimizing dust creation.[6]
-
Contaminated Materials: Any items contaminated with this compound, such as weighing paper, gloves, or pipette tips, should also be placed in this designated waste container.
-
Aqueous Solutions: Collect aqueous solutions of this compound in a separate, compatible, and clearly labeled container for liquid chemical waste.
Step 2: Labeling the Waste Container
Properly label the waste container with the following information:
-
The words "Hazardous Waste" or "Chemical Waste" (as per your institution's guidelines)
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date of accumulation
-
The primary hazards associated with the chemical (e.g., "Irritant," "Harmful if Swallowed")
Step 3: Storage of Waste
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][8] This area should be away from general work areas and clearly marked. Ensure the container is kept closed except when adding waste.[3][8]
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management service to arrange for the pickup and disposal of the waste container. Follow their specific procedures for waste pickup requests.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, primarily sourced from safety data sheets.
| Property | Value | Source(s) |
| pH (2% solution) | 5.0 - 6.0 | [1] |
| Water Solubility | Soluble | [9] |
| Acute Toxicity (Oral) | LD50 Oral - Rat - > 2,000 mg/kg | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. jostchemical.com [jostchemical.com]
- 2. Ferrous lactate - Safety Data Sheet [chemicalbook.com]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Iron(II) lactate - Wikipedia [en.wikipedia.org]
Essential Safety and Logistics for Handling Ferrous Lactate Dihydrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate and essential procedural information for the safe handling and disposal of Ferrous lactate (B86563) dihydrate, from acquisition to disposal, to foster a secure and efficient research environment.
Personal Protective Equipment (PPE)
When handling Ferrous lactate dihydrate, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety glasses with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards).[1] | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[1] | Prevents skin contact and absorption. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[1] |
| Body Protection | A long-sleeved laboratory coat. | Provides a primary barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used when dusts are generated.[1][2] | Handling should occur in a well-ventilated area or a fume hood to prevent inhalation of dust.[2] |
| Footwear | Closed-toe shoes.[3] | Protects feet from spills and falling objects.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the integrity of the substance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]
-
It is sensitive to light and air and may oxidize upon exposure.
2. Handling and Preparation of Solutions:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder to avoid dust generation.[2]
-
Wear all recommended PPE as detailed in the table above.
-
Avoid breathing dust.[2]
-
Wash hands thoroughly after handling.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing. This compound is soluble in water.[4]
3. In Case of a Spill:
-
For dry spills, carefully sweep up the material and place it in a suitable, closed container for disposal.[2] Avoid generating dust.[1]
-
For liquid spills, absorb with an inert material and place in a designated chemical waste container.
-
Clean the affected area thoroughly.
4. First Aid Measures:
-
If inhaled: Move the person to fresh air.[2]
-
In case of skin contact: Wash off with soap and plenty of water.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[2] Seek medical attention if you feel unwell.[1][2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Dispose of waste material in accordance with local, regional, and national regulations.[1]
-
Do not mix with other waste.[1]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Handle uncleaned containers as you would the product itself.[1]
Quantitative Data Summary
| Property | Value |
| Appearance | Greenish-white to pale yellow powder or crystals.[4][5] |
| Molecular Formula | C₆H₁₀FeO₆ · 2H₂O[6] |
| Molecular Weight | 270.0 g/mol [6] |
| Solubility in water (dihydrate) | 2% (25 °C)[4] |
| pH (2% solution) | 5.0 - 6.0[6] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Iron(II) lactate - Wikipedia [en.wikipedia.org]
- 5. cphi-online.com [cphi-online.com]
- 6. jostchemical.com [jostchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
